molecular formula C15H27N3O B167129 2,4,6-Tris(dimethylaminomethyl)phenol CAS No. 90-72-2

2,4,6-Tris(dimethylaminomethyl)phenol

货号: B167129
CAS 编号: 90-72-2
分子量: 265.39 g/mol
InChI 键: AHDSRXYHVZECER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4,6-tridimethylaminomethyl phenol appears as an amber to red-brown liquid with an amine odor. Less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and corrode the upper respiratory tract.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,4,6-tris[(dimethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O/c1-16(2)9-12-7-13(10-17(3)4)15(19)14(8-12)11-18(5)6/h7-8,19H,9-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDSRXYHVZECER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O
Record name 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/23007
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5026548
Record name 2,4,6-Tris(dimethylaminomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5026548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,4,6-tridimethylaminomethyl phenol appears as an amber to red-brown liquid with an amine odor. Less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, stomach and throat. Vapors may irritate the eyes and corrode the upper respiratory tract., Liquid, Liquid; [IUCLID] Clear, light yellow viscous liquid; [Aldrich MSDS]
Record name 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/23007
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Phenol, 2,4,6-tris[(dimethylamino)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Tris(dimethylaminomethyl)phenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10665
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

BP: 130-135 °C at 1 mm Hg
Record name 2,4,6-tris(dimethylaminomethyl)phenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8201
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

124 °C (255 °F) - closed cup
Record name 2,4,6-tris(dimethylaminomethyl)phenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8201
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00056 [mmHg]
Record name 2,4,6-Tris(dimethylaminomethyl)phenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10665
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Clear, light yellow, viscous liquid

CAS No.

90-72-2
Record name 2,4,6-TRIDIMETHYLAMINOMETHYL PHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/23007
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4,6-Tris[(dimethylamino)methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tris(dimethylaminomethyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 90-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,4,6-tris[(dimethylamino)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4,6-Tris(dimethylaminomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5026548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-tris(dimethylaminomethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-TRIS((DIMETHYLAMINO)METHYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGN35QF4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4,6-tris(dimethylaminomethyl)phenol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8201
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Tris(dimethylaminomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tris(dimethylaminomethyl)phenol, also known as DMP-30, is a versatile organic compound widely utilized as a catalyst and curing agent in the polymer industry.[1] Its trifunctional nature, combining a phenolic hydroxyl group with three dimethylaminomethyl substituents, imparts unique catalytic activity, particularly in the curing of epoxy resins and the formation of polyurethanes.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and primary applications of this compound, with a focus on its role in epoxy resin chemistry. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its impact on the mechanical and thermal properties of cured epoxy systems.

Chemical Properties and Identification

This compound is a viscous, light yellow to reddish-brown liquid with a characteristic amine odor.[4] It is a Mannich base, a class of organic compounds formed through the aminoalkylation of an acidic proton located on a carbon atom.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 90-72-2[5]
Molecular Formula C₁₅H₂₇N₃O[5]
Molecular Weight 265.40 g/mol [3]
Appearance Clear, light yellow viscous liquid[3]
Density 0.969 g/cm³ at 25 °C[3]
Boiling Point 130-135 °C at 1 mmHg[3]
Flash Point 124 °C (closed cup)[3]
Refractive Index n20/D 1.516[3]
Solubility Soluble in a wide range of organic solvents[2]

Synthesis

The primary industrial synthesis of this compound is through the Mannich reaction.[1] This one-pot synthesis involves the condensation of phenol (B47542), formaldehyde (B43269), and dimethylamine (B145610).[1] The reaction proceeds via electrophilic substitution on the aromatic ring of phenol at the ortho and para positions, which are activated by the hydroxyl group.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is a generalized procedure based on common laboratory and patented methods.

Materials:

  • Phenol

  • Dimethylamine (40% aqueous solution)

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Methanol (or other suitable C1-C4 aliphatic alcohol)

  • Autoclave or reaction vessel with temperature control and stirring

Procedure:

  • In a suitable reaction vessel, charge phenol (1.0 mole).

  • Add a C1-C4 aliphatic alcohol, such as methanol, in an amount of 10-20% by weight relative to the total reaction mixture.[6]

  • Introduce a mixture of N,N'-tetramethylmethylene-bis-amine (a product of formaldehyde and dimethylamine reaction) and formaldehyde, or introduce formaldehyde and dimethylamine solution separately. The molar ratio of phenol:bisamine:formaldehyde should be approximately 1.0:1.51-1.60:1.50-1.58.[6]

  • Heat the mixture to a temperature between 65 °C and 130 °C with constant stirring.[6]

  • Maintain the reaction temperature for a period of 0.5 to 2.0 hours.[6]

  • After the reaction is complete, distill off the alcohol solvent.

  • The remaining reaction mixture is then subjected to fractional distillation under reduced pressure.

  • Collect the fraction boiling at 140-145 °C / 5 mmHg to obtain this compound.[6]

Expected Yield: 94-99%[6]

Characterization:

  • Refractive Index (n_D^20): Approximately 1.5175[6]

  • Density (d_4^20): Approximately 0.9594 g/cm³[6]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Mannich Reaction cluster_purification Product Purification cluster_product Final Product Phenol Phenol Mix Mixing in Solvent Phenol->Mix Formaldehyde Formaldehyde Formaldehyde->Mix Dimethylamine Dimethylamine Dimethylamine->Mix React Heating (65-130°C) Mix->React Distill_Solvent Solvent Distillation React->Distill_Solvent Fractional_Distillation Vacuum Fractional Distillation Distill_Solvent->Fractional_Distillation Product This compound Fractional_Distillation->Product

Synthesis Workflow for this compound.

Applications in Epoxy Resin Curing

The primary application of this compound is as a catalyst and accelerator for the curing of epoxy resins.[1] It can function as a homopolymerization catalyst or in conjunction with other curing agents like amines and anhydrides.[1]

Catalytic Mechanism

The catalytic activity of this compound in epoxy curing is attributed to its tertiary amine groups and the phenolic hydroxyl group. The tertiary amines can initiate the anionic polymerization of the epoxy resin. The mechanism involves the nucleophilic attack of the tertiary amine on the carbon atom of the epoxy ring, leading to the formation of a zwitterion. This zwitterion then attacks another epoxy group, propagating the polymerization. The phenolic hydroxyl group can also participate in the reaction by opening the epoxy ring.

Catalytic_Mechanism cluster_initiation Initiation cluster_propagation Propagation DMP30 This compound (Tertiary Amine) Zwitterion Zwitterion Intermediate DMP30->Zwitterion Nucleophilic Attack Epoxy1 Epoxy Resin Epoxy1->Zwitterion Polymer Growing Polymer Chain Zwitterion->Polymer Attacks another epoxy Epoxy2 Another Epoxy Resin Epoxy2->Polymer Polymer->Polymer

Catalytic Mechanism of Epoxy Curing.
Impact on Cured Epoxy Properties

The use of this compound as a curing agent or accelerator significantly influences the final properties of the cured epoxy resin. It generally leads to a rapid cure at room or slightly elevated temperatures.[2]

Table 2: Mechanical Properties of a Recycled Epoxy Resin System with DMP-30

This table presents a comparison of the mechanical properties of an original epoxy resin and a recycled version containing decomposed epoxy oligomers (DEO), where DMP-30 was used as a catalyst in the recycling process.

PropertyOriginal EpoxyRecycled Epoxy (with 20% DEO)Reference
Tensile Strength (MPa) 7568[7]
Young's Modulus (GPa) 2.82.6[7]
Elongation at Break (%) 4.56.0[7]
Fracture Toughness (K_IC, MPa·m^(1/2)) 0.81.1[7]

Table 3: Thermal Properties of Epoxy Resins Cured with Different Systems

This table provides a general comparison of thermal properties for epoxy resins cured with different types of curing agents. While not all data is specific to DMP-30, it illustrates the typical range of properties achieved.

Curing SystemGlass Transition Temperature (T_g) (°C)Decomposition Temperature (T_d, 5% weight loss) (°C)Reference(s)
DGEBA/MTHPA/DMP-30-~350[8]
Epoxy/Amine Blends181 - 195-[9]
Epoxy/Anhydride Blends> 128> 300[10]

Other Applications

Beyond its primary role in epoxy chemistry, this compound also finds applications in:

  • Polyurethane Systems: It acts as a catalyst in the formation of polyurethane foams, elastomers, and coatings.[2]

  • Adhesives and Sealants: It is used to enhance bonding strength and reduce cure times in adhesive formulations.[3]

  • Polymer Additive: It can be used as a chain extender or crosslinking agent in other thermosetting polymers.[3]

Safety and Handling

This compound is a corrosive and harmful substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key industrial chemical with significant utility as a catalyst and curing agent, particularly for epoxy resins. Its synthesis via the Mannich reaction is a well-established and efficient process. The use of this compound allows for rapid curing of epoxy resins and can be tailored to achieve desired mechanical and thermal properties in the final cured product. Its versatility extends to other polymer systems, making it a valuable tool for polymer chemists and material scientists. Researchers and professionals in drug development may encounter this compound or its derivatives in the context of biomaterials and polymer-based delivery systems. A thorough understanding of its properties and reactivity is essential for its safe and effective application.

References

An In-depth Technical Guide to 2,4,6-Tris(dimethylaminomethyl)phenol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tris(dimethylaminomethyl)phenol is a versatile organic compound characterized by a phenol (B47542) ring substituted with three dimethylaminomethyl groups at the ortho and para positions.[1] This unique structure, combining a phenolic hydroxyl group and tertiary amine functionalities, imparts significant catalytic activity.[1] Primarily utilized as a catalyst and accelerator in the curing of epoxy resins and polyurethanes, this compound plays a crucial role in various industrial applications, including coatings, adhesives, and composite materials.[2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and its mechanistic role in polymer chemistry. While its primary applications are industrial, an understanding of its reactivity can be valuable for researchers in broader chemical and materials science fields.

Chemical Structure and Identification

This compound, a Mannich base, is systematically named 2,4,6-Tris[(dimethylamino)methyl]phenol.[4] Its structure features a central phenol ring with dimethylaminomethyl groups at the 2, 4, and 6 positions.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2,4,6-Tris[(dimethylamino)methyl]phenol[4]
CAS Number 90-72-2[4]
Molecular Formula C₁₅H₂₇N₃O[4]
Molecular Weight 265.401 g/mol [4]
InChI Key AHDSRXYHVZECER-UHFFFAOYSA-N
SMILES CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C
EC Number 202-013-9[4]

Physicochemical Properties

This compound is typically a colorless to light yellow transparent liquid with an amine-like odor.[5] Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties

PropertyValue
Appearance Colorless to light yellow transparent liquid[5]
Odor Amine-like
Density 0.969 g/mL at 25 °C[5]
Boiling Point 130-135 °C at 1 mmHg[6]
Flash Point >110 °C (>230 °F)
Refractive Index n20/D 1.516[5]
Vapor Pressure <0.01 mmHg at 21 °C[5]
Vapor Density >1 (vs air)
Water Solubility 850 g/L at 20 °C
Amine Value 600-630 mg KOH/g[7]
Viscosity 100-250 mPa·s at 25 °C[5]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Mannich reaction. This is a three-component condensation reaction involving phenol, formaldehyde, and dimethylamine (B145610).[4]

Mannich Reaction Synthesis Workflow

The synthesis proceeds through the formation of an electrophilic iminium ion from dimethylamine and formaldehyde, which then undergoes electrophilic aromatic substitution onto the phenol ring. The reaction is typically carried out in a stepwise manner, with the substitution occurring sequentially at the ortho and para positions.

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Final Product phenol Phenol mono_sub Mono-substituted Phenol phenol->mono_sub electrophilic substitution formaldehyde Formaldehyde iminium Dimethylaminomethyl Cation (Iminium Ion) formaldehyde->iminium reacts with dimethylamine Dimethylamine dimethylamine->iminium iminium->mono_sub di_sub Di-substituted Phenol iminium->di_sub final_product This compound iminium->final_product mono_sub->di_sub further substitution di_sub->final_product final substitution

Caption: Synthesis of this compound via the Mannich Reaction.

Experimental Protocols

Below are two representative experimental protocols for the synthesis of this compound.

Protocol 1: Laboratory Scale Synthesis [7]

  • Materials:

    • Phenol: 28.2 g

    • Dimethylamine aqueous solution: 135 g

    • Paraformaldehyde: 28.4 g

    • 500 ml four-neck flask with stirring, reflux device, and thermometer

  • Procedure:

    • Add 28.2 g of phenol and 135 g of dimethylamine aqueous solution to the four-neck flask.

    • Stir the mixture at room temperature for 15-30 minutes until it is evenly mixed.

    • At a temperature of 20-50 °C, add 28.4 g of paraformaldehyde in several portions over 1 hour.

    • Heat the reaction mixture to 70-80 °C and maintain for 2-3 hours.

    • After the reaction, perform oil-water separation.

    • The organic layer is then subjected to vacuum distillation to remove water and isolate the final product.

Protocol 2: Industrial Scale Synthesis [7]

  • Materials:

    • Phenol: 355 kg

    • Dimethylamine aqueous solution: 1544 kg

    • Paraformaldehyde powder: 358 kg

    • Reaction kettle

  • Procedure:

    • Add 355 kg of phenol and 1544 kg of dimethylamine aqueous solution to the reaction kettle and mix uniformly at room temperature.

    • Add 358 kg of paraformaldehyde powder to the reaction kettle in fractions over 1 hour at a temperature of 20-50 °C.

    • Allow the mixed solution to react at 70-80 °C for 2-3 hours.

    • Following the reaction, perform oil-water separation.

    • The product is then purified by vacuum distillation to remove water.

Applications in Polymer Chemistry

The primary application of this compound is as a catalyst and accelerator for the curing of epoxy resins.[2] It can also be used in the production of polyurethanes.[3]

Catalytic Mechanism in Epoxy Resin Curing

In epoxy resin systems, this compound acts as a tertiary amine catalyst, accelerating the curing process, particularly with amine hardeners. The lone pair of electrons on the nitrogen atoms of the dimethylaminomethyl groups initiates the ring-opening of the epoxide. The phenolic hydroxyl group can also participate in the reaction, further accelerating the curing process.

Epoxy_Curing cluster_reactants Reactants cluster_mechanism Catalytic Cycle cluster_product Final Product catalyst This compound (Tertiary Amine) activated_epoxy Activated Epoxy-Catalyst Complex catalyst->activated_epoxy activates epoxy Epoxy Resin (Epoxide Ring) epoxy->activated_epoxy hardener Amine Hardener (Primary/Secondary Amine) ring_opening Nucleophilic Attack by Amine Hardener hardener->ring_opening activated_epoxy->ring_opening attacked by propagation Chain Propagation (Cross-linking) ring_opening->propagation initiates propagation->catalyst regenerates cured_resin Cured Epoxy Resin (Cross-linked Polymer Network) propagation->cured_resin forms

Caption: Catalytic mechanism of this compound in epoxy resin curing.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[8] It is harmful if swallowed.[8] Appropriate personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a commercially significant compound with a well-defined chemical structure and a range of useful physicochemical properties. Its synthesis via the Mannich reaction is a robust and scalable process. Its primary utility as a catalyst in epoxy and polyurethane systems is a direct result of its unique molecular architecture, combining both tertiary amine and phenolic hydroxyl functionalities. A thorough understanding of its properties, synthesis, and catalytic mechanisms is essential for its safe and effective application in research and industrial settings.

References

An In-depth Technical Guide to 2,4,6-Tris(dimethylaminomethyl)phenol (CAS Number: 90-72-2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS) or regulatory documentation. Always consult the appropriate safety and regulatory documents before handling this chemical.

Introduction

2,4,6-Tris(dimethylaminomethyl)phenol, identified by CAS number 90-72-2, is an aromatic organic compound featuring both tertiary amine and phenolic hydroxyl functionalities within the same molecule.[1] This unique structure imparts catalytic and curing properties that make it a versatile component in various industrial applications, most notably in polymer science.[2] It is widely used as a catalyst and accelerator for epoxy resin systems, where it facilitates the curing process at ambient or slightly elevated temperatures.[1][2] Its applications extend to coatings, adhesives, sealants, composites, and elastomers.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental methodologies for their determination, and relevant logical and experimental workflows.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the tables below. These values are compiled from various public sources and safety data sheets.

Identification and General Properties
PropertyValueReference(s)
CAS Number 90-72-2[1][3]
IUPAC Name 2,4,6-Tris[(dimethylamino)methyl]phenol[3]
Synonyms DMP-30, Ancamine K 54, Sumicure D[3]
Molecular Formula C₁₅H₂₇N₃O[1][3]
Molecular Weight 265.39 g/mol [3]
Appearance Amber to red-brown, clear, viscous liquid[3][4]
Odor Amine-like[3]
Physicochemical Data
PropertyValueReference(s)
Density 0.974 g/cm³ at 15 °C[1][4]
Boiling Point 130-135 °C at 1 mm Hg[3][4]
Melting/Freezing Point < -20 °C[5]
Flash Point 124 °C (closed cup)[3]
Vapor Pressure <0.01 mm Hg at 21 °C[3]
Water Solubility Very soluble[4]
LogP (octanol/water) 1.16[6]
Refractive Index 1.5144 at 20 °C[4]
pKa Estimated values: 8.41, 9.12, 9.75 (amine groups); 10.4 (hydroxyl group)[3]

Experimental Protocols

Detailed experimental protocols for the determination of every physical and chemical property for this specific compound are not always publicly available. However, standardized methods from organizations like the OECD (Organisation for Economic Co-operation and Development) and ASTM International are routinely used for the characterization of chemical substances.

Determination of Boiling Point (General Protocol)

The boiling point of a liquid chemical like this compound is typically determined following a standardized method such as ASTM D1078 or OECD Test Guideline 103.

Principle: This method involves the distillation of the liquid under atmospheric or reduced pressure. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Heater (e.g., heating mantle)

  • Calibrated thermometer or thermocouple

  • Pressure measurement device (for vacuum distillation)

Procedure (Conceptual):

  • A measured volume of the sample is placed in the distillation flask.

  • The apparatus is assembled, ensuring all connections are secure.

  • For high-boiling liquids or those that may decompose at atmospheric pressure, the system is connected to a vacuum source, and the pressure is stabilized.

  • The sample is heated, and the temperature is monitored.

  • The boiling point is recorded as the temperature at which the liquid boils and a steady reflux is observed in the condenser. For distillation ranges, the initial and final boiling points are recorded.

  • The observed boiling point is corrected to standard atmospheric pressure if the determination was performed under a different pressure.

Determination of pKa (General Protocol)

The dissociation constants (pKa) of the amine and hydroxyl groups can be determined by potentiometric titration, as suggested by available literature. A general procedure based on standard methodologies is outlined below.

Principle: A solution of the substance is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Due to the multiple ionizable groups in this compound, multiple inflection points are expected.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Stirrer and stir bar

  • Beaker

Procedure (Conceptual):

  • A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a mixed solvent system if solubility is an issue).

  • The pH electrode is calibrated and placed in the sample solution.

  • A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the final equivalence point.

  • A titration curve (pH vs. volume of titrant) is plotted.

  • The equivalence points are determined from the points of maximum slope on the curve (or from the peaks of the first derivative plot).

  • The pKa values are determined from the pH at the points where half of the volume of titrant required to reach each equivalence point has been added.

Mandatory Visualizations

Synthesis Workflow

The synthesis of this compound is typically achieved through a Mannich reaction. The following diagram illustrates a general workflow for its synthesis.

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Final Product Phenol Phenol Mixing Mixing and Reaction (Controlled Temperature) Phenol->Mixing Dimethylamine Dimethylamine Dimethylamine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Separation Phase Separation Mixing->Separation Mannich Condensation Purification Purification (e.g., Vacuum Distillation) Separation->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Epoxy Curing Mechanism

This compound acts as a catalytic curing agent for epoxy resins. The tertiary amine groups catalyze the anionic homopolymerization of the epoxy resin.

G cluster_components Components cluster_reaction Curing Process cluster_result Result Catalyst Tertiary Amine Catalyst (e.g., 90-72-2) Initiation Initiation: Catalyst attacks epoxy ring Catalyst->Initiation EpoxyResin Epoxy Resin Monomer EpoxyResin->Initiation Propagation Propagation: Alkoxide attacks another epoxy ring Initiation->Propagation Forms alkoxide anion Propagation->Propagation Termination Termination/Cross-linking Propagation->Termination CuredPolymer Cross-linked Polymer Network (Thermoset) Termination->CuredPolymer

Caption: Catalytic role in epoxy resin homopolymerization.

Allergic Contact Dermatitis Pathway (Simplified)

This compound is a known skin sensitizer (B1316253) that can cause allergic contact dermatitis (ACD). The underlying biological pathway is complex, but a simplified logical flow is presented below.

G cluster_exposure Exposure Phase cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Re-exposure) Exposure Skin Exposure to This compound Haptenation Hapten-Protein Complex Formation Exposure->Haptenation APC Antigen Presenting Cell (APC) Uptake and Processing Haptenation->APC TCell T-Cell Priming and Proliferation in Lymph Node APC->TCell Antigen Presentation ReExposure Subsequent Skin Exposure TCell->ReExposure Memory T-Cells Generated TCellActivation Memory T-Cell Activation ReExposure->TCellActivation Inflammation Release of Cytokines and Chemokines TCellActivation->Inflammation Symptoms Clinical Symptoms of ACD (Erythema, Edema, Vesicles) Inflammation->Symptoms

Caption: Simplified logical pathway of allergic contact dermatitis.

References

An In-depth Technical Guide to 2,4,6-Tris[(dimethylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Tris[(dimethylamino)methyl]phenol, a versatile molecule widely recognized for its catalytic activity. This document delves into its chemical and physical properties, detailed synthesis protocols, and its primary applications, with a focus on its role as a curing agent and accelerator in epoxy resin systems. Quantitative data from various studies are summarized in structured tables to facilitate comparison and analysis. Furthermore, this guide presents detailed experimental methodologies and visual representations of chemical pathways and workflows to support researchers and professionals in their scientific endeavors. While the compound's primary applications are in materials science, this guide also touches upon its toxicological profile, which is of relevance to health and safety considerations in any research or development setting.

Introduction

2,4,6-Tris[(dimethylamino)methyl]phenol is an organic compound featuring a phenol (B47542) ring substituted with three dimethylaminomethyl groups at the ortho and para positions relative to the hydroxyl group.[1] This unique structure, combining a phenolic hydroxyl group and tertiary amine functionalities, is central to its chemical behavior and utility.[1] It is widely known by its CAS Registry Number 90-72-2.[1] The molecule's chemical formula is C₁₅H₂₇N₃O.[1] A key application of this compound is as a catalyst for epoxy resin chemistry, where it can function as a homopolymerization catalyst or as an accelerator for other curing agents.[2][3] It is considered one of the most extensively used room-temperature accelerators for two-component epoxy resin systems.[2][3]

Chemical and Physical Properties

2,4,6-Tris[(dimethylamino)methyl]phenol is an amber to red-brown liquid with an amine-like odor.[4] It is less dense than water and its vapors are heavier than air.[4] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference(s)
IUPAC Name 2,4,6-Tris[(dimethylamino)methyl]phenol[1][2]
CAS Number 90-72-2[1][2]
Molecular Formula C₁₅H₂₇N₃O[1][2]
Molecular Weight 265.39 g/mol [4]
Appearance Amber to red-brown liquid[4]
Odor Amine-like[4]
Boiling Point 130-135 °C at 1 mmHg[5]
Density 0.969 g/mL at 25 °C[5]
Flash Point 124 °C (closed cup)[3]
Refractive Index n20/D 1.516[5]
Vapor Pressure <0.01 mmHg at 21 °C[5]
Solubility Moderately soluble in water[6]

Synthesis

The most established method for synthesizing 2,4,6-Tris[(dimethylamino)methyl]phenol is the Mannich reaction.[2][7] This organic reaction involves the aminoalkylation of the acidic protons on the phenol ring with formaldehyde (B43269) and dimethylamine (B145610).[7]

General Reaction Scheme

// Invisible nodes and edges for alignment p1 [style=invis, width=0]; p2 [style=invis, width=0]; phenol -> p1 [style=invis]; formaldehyde -> p1 [style=invis]; dimethylamine -> p1 [style=invis]; p1 -> product [label="Reaction\n(Heat)", color="#EA4335", fontcolor="#202124"]; } }

A diagram illustrating the reactants and products of the Mannich reaction.
Experimental Protocols

Several variations of the Mannich reaction have been reported for the synthesis of this compound. Below are two detailed protocols.

Protocol 1: Synthesis using Paraformaldehyde

This method utilizes paraformaldehyde as the source of formaldehyde.[1]

  • Materials:

    • Phenol (1 equivalent)

    • Dimethylamine aqueous solution (e.g., 40%) (at least 3 equivalents)

    • Paraformaldehyde (at least 3 equivalents)

  • Procedure:

    • In a four-neck flask equipped with a stirrer, reflux condenser, and thermometer, add phenol and the dimethylamine aqueous solution.

    • Stir the mixture at room temperature for 15-30 minutes until homogeneous.

    • At a temperature of 20-50 °C, add paraformaldehyde in portions over a period of 1 hour.[1]

    • Heat the reaction mixture to 70-80 °C and maintain for 2-3 hours.[1]

    • After the reaction is complete, cool the mixture and perform an oil-water separation.

    • The organic layer is then subjected to vacuum distillation to remove residual water and purify the product.[1]

Protocol 2: Synthesis using Formalin and an Organic Solvent

This protocol uses an aqueous formaldehyde solution (formalin) and an organic solvent.[8]

  • Materials:

    • Phenol (1 mole)

    • N,N'-tetramethylmethylene-bis-amine (1.51 moles)

    • Formalin (1.50 moles)

    • Methanol (B129727) (10-20 wt%)

  • Procedure:

    • Heat a mixture of phenol, N,N'-tetramethylmethylene-bis-amine, formalin, and methanol in an autoclave to 65 °C.[8]

    • Incubate the reaction at this temperature for 2 hours.[8]

    • After the reaction, distill off the methanol from the reaction mixture.

    • Fractionate the remaining mixture. The product fraction is isolated at a boiling point of 140-145 °C / 5 mm Hg.[8] A yield of 94.6% has been reported for this method.[8]

Synthesis Workflow

A flowchart of the synthesis and purification process.

Applications in Epoxy Resin Systems

The primary industrial application of 2,4,6-Tris[(dimethylamino)methyl]phenol is as a catalyst and curing accelerator for epoxy resins.[2][3] It can be used alone as a curing agent or in combination with other hardeners such as polyamides, amidoamines, and anhydrides.

Mechanism of Action in Epoxy Curing

2,4,6-Tris[(dimethylamino)methyl]phenol, a tertiary amine, acts as a Lewis base catalyst. The tertiary amine groups facilitate the ring-opening polymerization of the epoxy groups. The mechanism involves the tertiary amine activating the epoxide ring, making it more susceptible to nucleophilic attack by the curing agent (e.g., an amine or anhydride). This catalytic action lowers the activation energy of the curing reaction, thereby increasing the cure speed.[1]

Catalytic Role in Epoxy-Anhydride Curing:

A simplified diagram of the catalytic cycle in epoxy-anhydride systems.
Performance as a Curing Accelerator

The addition of 2,4,6-Tris[(dimethylamino)methyl]phenol significantly impacts the curing characteristics and final properties of epoxy resins.

Effect on Curing Kinetics:

Studies using Differential Scanning Calorimetry (DSC) have shown that increasing the concentration of 2,4,6-Tris[(dimethylamino)methyl]phenol in an epoxy-anhydride system decreases the apparent activation energy and the reaction temperature of the curing process.[9] This confirms its role as an effective accelerator.[9]

Effect on Mechanical and Thermal Properties:

The concentration of the accelerator influences the mechanical properties of the cured epoxy. For instance, in one study, the addition of 1% and 2% of the accelerator enhanced the high-temperature performance and tensile strength of the cured resin.[9] However, a 3% concentration showed a weakening effect, suggesting that an optimal concentration exists for specific formulations.[9]

Another study on recyclable epoxy-anhydride resins provides quantitative data on the effect of the formulation on the final properties, where 2,4,6-Tris[(dimethylamino)methyl]phenol was used as a catalyst. The formulations and resulting properties are summarized in Table 2.

FormulationDGEBA (g)GA (g)DMP-30 (g)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg) (°C)
Epoxy1 103.350.2770.1 ± 2.54.5 ± 0.3105.3
Epoxy2 104.190.2975.3 ± 3.15.2 ± 0.4112.8
Epoxy3 105.030.3180.2 ± 2.86.1 ± 0.5118.5
Epoxy4 105.870.3272.4 ± 3.55.5 ± 0.6110.2
Epoxy5 106.710.3465.8 ± 4.04.8 ± 0.7102.1
Data adapted from a study on recyclable epoxy-anhydride resins.[10] DGEBA: Diglycidyl ether of bisphenol A; GA: Glutaric anhydride (B1165640).

Other Applications

Besides its primary role in epoxy systems, 2,4,6-Tris[(dimethylamino)methyl]phenol is also used in other areas:

  • Polyurethane Chemistry: It serves as a trimerization catalyst in the production of polyurethanes, promoting the reaction between isocyanates and polyols.[2][7]

  • Synthesis of Functional Materials: Its high functionality makes it a useful building block in organic synthesis for creating specialized materials such as anion exchange membranes for fuel cells.[7]

Spectroscopic Data

Characterization of 2,4,6-Tris[(dimethylamino)methyl]phenol is typically performed using various spectroscopic techniques.

  • ¹H NMR: Proton NMR spectra are available for this compound, providing information about the hydrogen atoms in the molecule.

  • FT-IR: Fourier-transform infrared spectroscopy reveals the vibrational modes of the molecule. The FT-IR spectrum has been recorded in the 4000–400 cm⁻¹ range.[7]

  • Mass Spectrometry: Mass spectral data, including GC-MS, are available from databases such as PubChem and the NIST WebBook.[9][11]

Toxicological and Safety Information

2,4,6-Tris[(dimethylamino)methyl]phenol is a corrosive substance that can cause severe skin burns and eye damage.[12] It is harmful if swallowed or in contact with skin.[12] Due to its toxic and corrosive nature, appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical.[12] It is also known to be a skin sensitizer, and repeated exposure can lead to allergic contact dermatitis.[13]

Conclusion

2,4,6-Tris[(dimethylamino)methyl]phenol is a commercially significant compound with a well-established role as a catalyst and accelerator in the polymer industry, particularly for epoxy and polyurethane systems. Its synthesis via the Mannich reaction is a robust and scalable process. The ability of this compound to significantly influence the curing kinetics and final properties of thermosetting polymers makes it an invaluable tool for formulators and materials scientists. While its toxicological profile necessitates careful handling, its performance benefits have solidified its position in a wide range of industrial applications. This guide provides a foundational understanding of this versatile chemical for researchers and professionals in materials science and related fields. The lack of significant biological activity data, beyond toxicology, suggests its limited direct applicability in drug development, although its use in creating polymeric materials for biomedical applications could be an area for future exploration.

References

Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol via Mannich reaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol via Mannich Reaction

Introduction

This compound, also known as DMP-30, is an aromatic organic compound featuring both tertiary amine and phenolic hydroxyl functionalities within the same molecule.[1] Its chemical formula is C₁₅H₂₇N₃O, and its CAS Registry Number is 90-72-2.[1][2] This compound is a versatile chemical intermediate and catalyst, most notably used as a curing agent and accelerator for epoxy resins in coatings, sealants, adhesives, and composites.[1][3] It also finds application in polyurethane chemistry and as a building block for more complex molecules, such as functional materials and anion exchange membranes.[1][4]

The primary and most established industrial method for synthesizing this compound is the Mannich reaction.[2][3] This reaction is a three-component condensation involving an active hydrogen compound (phenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).[5][6] The reaction proceeds via electrophilic aromatic substitution, where aminomethyl groups are sequentially added to the ortho and para positions of the phenol (B47542) ring.[3][7] This guide provides a detailed overview of the reaction mechanism, experimental protocols, and key data associated with this synthesis.

Reaction Mechanism

The Mannich reaction for the synthesis of this compound occurs in two primary stages. The mechanism is crucial for understanding reaction control and potential side products.[6][8]

  • Formation of the Iminium Ion : The reaction begins with the nucleophilic addition of dimethylamine (B145610) to formaldehyde (B43269). This is followed by dehydration to form a highly reactive electrophilic intermediate known as the dimethylaminomethyl cation, or Eschenmoser's salt precursor (an iminium ion).[5][7][9]

  • Electrophilic Aromatic Substitution : The electron-rich phenol ring acts as a nucleophile, attacking the iminium ion.[7][8] The hydroxyl group of phenol is an activating group, directing the substitution to the ortho and para positions.[7] The reaction proceeds sequentially, adding three dimethylaminomethyl groups to the 2, 4, and 6 positions of the phenol ring to yield the final trisubstituted product.[3][10]

Mannich_Mechanism cluster_stage1 Stage 1: Iminium Ion Formation cluster_stage2 Stage 2: Electrophilic Aromatic Substitution Dimethylamine Dimethylamine (CH₃)₂NH Iminium_Ion Iminium Ion [(CH₃)₂N=CH₂]⁺ Dimethylamine->Iminium_Ion + H₂O Formaldehyde Formaldehyde H₂C=O Formaldehyde->Iminium_Ion Phenol Phenol Mono_Sub Mono-substituted Intermediate Phenol->Mono_Sub + Iminium Ion - H⁺ Di_Sub Di-substituted Intermediate Mono_Sub->Di_Sub + Iminium Ion - H⁺ Final_Product This compound Di_Sub->Final_Product + Iminium Ion - H⁺

Caption: Mechanism of the Mannich reaction for phenol trisubstitution.

Experimental Protocols

Multiple variations of the experimental protocol exist, primarily differing in the source of formaldehyde (aqueous formalin vs. paraformaldehyde), solvent, and reaction conditions. The use of paraformaldehyde is often preferred in modern synthesis to avoid the large volumes of water associated with formalin, which simplifies purification and reduces wastewater.[11][12]

General Laboratory Synthesis Protocol

This protocol is a generalized procedure based on common laboratory practices for this synthesis.[12]

Materials:

  • Phenol

  • Dimethylamine (aqueous solution, e.g., 40%)

  • Paraformaldehyde

  • Round-bottom flask with stirring, reflux condenser, and thermometer

  • Heating mantle

  • Equipment for oil-water separation and vacuum distillation

Procedure:

  • Charging the Reactor: In a four-neck round-bottom flask, add phenol (1.0 equivalent) and dimethylamine aqueous solution (approx. 3.3 equivalents). Stir the mixture at room temperature for 15-30 minutes until homogeneous.

  • Addition of Paraformaldehyde: While maintaining the temperature between 20-50°C, add paraformaldehyde (approx. 3.1 equivalents) in portions over a period of 0.5 to 1 hour. The in-situ depolymerization of paraformaldehyde is exothermic and will contribute to heating the reaction.[12]

  • Reaction: After the addition is complete, heat the mixture to a temperature between 70-100°C and maintain for 2 to 4 hours.[11][12] The reaction progress can be monitored by techniques such as TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel for oil-water separation to remove the aqueous layer.[11][12]

  • Purification: The organic layer, containing the crude product, is then subjected to vacuum distillation to remove any remaining water and unreacted starting materials, yielding the purified this compound.[12][13]

Caption: General experimental workflow for the synthesis.

Quantitative Data

The reaction conditions significantly influence the yield and purity of the final product. The physical properties of this compound are well-documented.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₅H₂₇N₃O[1][14]
Molar Mass 265.40 g·mol⁻¹[1][14]
Appearance Clear, light yellow to red-brown viscous liquid[15][16]
Odor Amine-like[15]
Density 0.969 - 0.974 g/mL at 25°C[16]
Boiling Point 130-135 °C at 1 mmHg[15]
Refractive Index (n20/D) 1.516
Flash Point 124 °C (255 °F) - closed cup[2][15]
Vapor Pressure <0.01 mmHg at 21°C[16]
CAS Number 90-72-2[1][14]
Table 2: Summary of Reported Reaction Conditions and Yields
Phenol:Amine:Aldehyde (Molar Ratio)Temperature (°C)Time (h)SolventYield (%)Reference
1.0 : 3.5 : 3.1 (approx.)70 - 802 - 3WaterNot specified, high purity[12]
1.0 : 1.51 : 1.50 (with bisamine)652.0Methanol94.6[13]
1.0 : 1.51 : 1.50 (with bisamine)901.0Methanol98.8[13]
Not specified30 - 1001 - 4WaterNot specified[11]

Applications in Research and Development

While the primary industrial use of this compound is as an epoxy curing accelerator, its unique structure makes it a valuable tool for researchers.[1]

  • Polymer Chemistry: It is a benchmark accelerator for studying the kinetics of epoxy resin curing.[1] Its high functionality also allows it to be used as a trimerization catalyst for polyisocyanates in polyurethane systems.[1]

  • Functional Materials Synthesis: The molecule serves as a precursor for synthesizing more complex structures. For example, it has been used to create phenolate-based anion exchange membranes for fuel cells and to synthesize water-soluble metal phthalocyanines, which have potential in photodynamic therapy.[2][4]

  • Metal Complexation: The three tertiary amine groups can act as ligands to complex with transition metals, a property that has been studied for various catalytic applications.[1]

Safety Considerations

This compound is a corrosive substance.[15] It can cause chemical burns to the skin, eyes, and gastrointestinal tract upon contact or ingestion.[17] Vapors can be irritating to the eyes and respiratory system.[15][17] Due to its basic nature (amine groups), it can cause liquefaction necrosis on tissue.[17] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

In-Depth Technical Guide: The Catalytic Mechanism of 2,4,6-Tris(dimethylaminomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, is a versatile tertiary amine catalyst widely employed in various industrial and research applications.[1] Its unique molecular structure, featuring three dimethylaminomethyl groups and a phenolic hydroxyl group on a benzene (B151609) ring, imparts significant catalytic activity.[1] This technical guide provides a comprehensive overview of the mechanism of action of DMP-30 as a catalyst, with a focus on its roles in epoxy resin curing, polyurethane formation, and the trimerization of isocyanates. The information presented herein is intended for researchers, scientists, and professionals in drug development and polymer chemistry who seek a deeper understanding of this catalyst's function.

Core Catalytic Function: A Lewis Base

DMP-30 primarily functions as a Lewis base catalyst, where the lone pair of electrons on the nitrogen atoms of the tertiary amine groups initiates or accelerates chemical reactions.[2] The presence of three such groups enhances its catalytic efficacy. Additionally, the phenolic hydroxyl group can participate in the catalytic process, often through hydrogen bonding, further augmenting its reactivity.[3]

Mechanism of Action in Epoxy Resin Curing

DMP-30 is extensively used as a curing agent and accelerator for epoxy resins.[1] It can catalyze the homopolymerization of epoxy resins and accelerate the curing reaction between epoxy resins and various hardeners, including amines, anhydrides, polyamides, and mercaptans.[4][5]

Epoxy-Anhydride Systems

In epoxy-anhydride systems, DMP-30 plays a multifaceted role in accelerating the curing process. The reaction is understood to proceed through several potential pathways:

  • Anhydride (B1165640) Ring Opening by Tertiary Amine: The tertiary amine group of DMP-30 can initiate the reaction by attacking the anhydride ring, leading to the formation of a zwitterionic intermediate. This intermediate then attacks an epoxy group, generating an alkoxide anion which propagates the polymerization.

  • Role of the Phenolic Hydroxyl Group: The hydroxyl group on the phenol (B47542) ring can also open the anhydride ring, forming a carboxylic acid. This carboxylic acid then reacts with an epoxy group, regenerating a hydroxyl group that can continue the cycle.[6][7]

  • Complex Formation: It is also proposed that the tertiary amine, the phenolic hydroxyl group, and the anhydride can form a complex that enhances the reactivity between the epoxy group and the anhydride.[6][7]

The curing of a diglycidyl ether of bisphenol A (DGEBA) and glutaric anhydride (GA) system catalyzed by DMP-30 begins at approximately 80-100°C, with the exothermic peak temperature shifting from 148.50°C to 163.83°C as the anhydride loading increases.[8]

dot

Figure 1: Proposed mechanisms for DMP-30 catalysis in epoxy-anhydride curing.

Epoxy-Amine Systems

In epoxy-amine systems, DMP-30 acts as an accelerator by activating the epoxy ring, making it more susceptible to nucleophilic attack by the amine curing agent.[9] This leads to a significant reduction in gel time and overall cure time.

Mechanism of Action in Polyurethane Formation

DMP-30 is an effective catalyst for the formation of polyurethanes from the reaction of isocyanates and polyols.[8] The catalytic mechanism is primarily based on its function as a tertiary amine, which activates the hydroxyl group of the polyol.[10]

The proposed mechanism involves the following steps:

  • Proton Abstraction: The tertiary amine group of DMP-30 abstracts a proton from the hydroxyl group of the polyol, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated polyol (alkoxide) then attacks the electrophilic carbon of the isocyanate group.

  • Intermediate Formation: This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer and Catalyst Regeneration: A proton is transferred from the protonated DMP-30 to the nitrogen of the isocyanate, forming the urethane (B1682113) linkage and regenerating the DMP-30 catalyst.[10]

dot

Polyurethane Formation Catalytic Cycle Catalytic Cycle of DMP-30 in Polyurethane Formation DMP30 DMP-30 (Tertiary Amine) ActivatedComplex [DMP-30-H]+[R-O]- DMP30->ActivatedComplex Proton Abstraction Polyol Polyol (R-OH) Polyol->ActivatedComplex Isocyanate Isocyanate (R'-NCO) Intermediate Tetrahedral Intermediate Isocyanate->Intermediate ActivatedComplex->Intermediate Nucleophilic Attack Urethane Urethane Intermediate->Urethane Proton Transfer Urethane->DMP30 Catalyst Regeneration

Figure 2: Catalytic cycle of DMP-30 in polyurethane formation.

Mechanism of Action in Isocyanate Trimerization

DMP-30 also serves as a catalyst for the trimerization of isocyanates to form polyisocyanurate (PIR) foams.[5][11] This reaction is crucial for producing rigid foams with enhanced thermal stability and fire resistance. The catalytic activity of tertiary amines in this process is well-established.[12]

The general mechanism for tertiary amine-catalyzed isocyanate trimerization is believed to involve the nucleophilic attack of the tertiary amine on the carbonyl carbon of the isocyanate, leading to a zwitterionic intermediate. This intermediate then reacts with two other isocyanate molecules in a stepwise manner to form the stable six-membered isocyanurate ring, regenerating the catalyst.

dot

Isocyanate Trimerization Catalytic Cycle Catalytic Cycle of DMP-30 in Isocyanate Trimerization DMP30 DMP-30 (Tertiary Amine) Zwitterion1 Zwitterionic Intermediate 1 DMP30->Zwitterion1 Nucleophilic Attack Isocyanate1 Isocyanate Isocyanate1->Zwitterion1 Zwitterion2 Zwitterionic Intermediate 2 Zwitterion1->Zwitterion2 Reacts with Isocyanate2 Isocyanate Isocyanate2->Zwitterion2 Isocyanurate Isocyanurate Ring Zwitterion2->Isocyanurate Reacts with Isocyanate3 Isocyanate Isocyanate3->Isocyanurate Isocyanurate->DMP30 Catalyst Regeneration

Figure 3: General catalytic cycle for tertiary amine-catalyzed isocyanate trimerization.

Quantitative Kinetic Data

The catalytic efficiency of DMP-30 can be quantified through kinetic studies, typically using techniques like Differential Scanning Calorimetry (DSC).[13] The apparent activation energy (Ea) of the curing reaction is a key parameter that reflects the energy barrier of the reaction, with a lower Ea indicating a more efficient catalytic process.

SystemDMP-30 (wt%)Apparent Activation Energy (Ea) by Kissinger (kJ/mol)Apparent Activation Energy (Ea) by Ozawa (kJ/mol)Reference
Epoxy (E-51) / Maleic Anhydride0.580.383.2[13]
Epoxy (E-51) / Maleic Anhydride1.074.477.6[13]
Epoxy (E-51) / Maleic Anhydride1.569.973.0[13]
Epoxy (E-51) / Maleic Anhydride2.066.269.5[13]

Table 1: Apparent Activation Energies for the Curing of an Epoxy/Maleic Anhydride System with Varying Concentrations of DMP-30.

The data clearly shows that increasing the concentration of DMP-30 leads to a decrease in the apparent activation energy, confirming its catalytic effect.[13] The curing process for this system was found to follow first-order reaction kinetics.[13]

Experimental Protocols

A common and effective method for studying the kinetics of these catalytic reactions is non-isothermal Differential Scanning Calorimetry (DSC).

General Protocol for Non-Isothermal DSC Kinetic Analysis
  • Sample Preparation:

    • Precisely weigh the epoxy resin and hardener (e.g., anhydride) in a stoichiometric ratio.

    • Add the desired weight percentage of DMP-30 catalyst to the mixture.

    • Thoroughly mix the components at room temperature to ensure a homogeneous sample.

    • Accurately weigh a small amount of the mixture (typically 5-10 mg) into an aluminum DSC pan and seal it.

  • DSC Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample from ambient temperature to a temperature high enough to ensure the completion of the curing reaction (e.g., 250-300°C).

    • Conduct the experiment at several different linear heating rates (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature for each heating rate.

  • Data Analysis:

    • From the DSC thermograms, determine the onset temperature (Ti), peak exothermic temperature (Tp), and the total heat of reaction (ΔH) for each heating rate.

    • Calculate the apparent activation energy (Ea) using isoconversional methods such as the Kissinger or Ozawa-Flynn-Wall methods.

      • Kissinger Equation: ln(β/Tp²) = ln(AR/Ea) - Ea/(RTp)

      • Ozawa Equation: ln(β) = ln(AEa/g(α)R) - 1.052(Ea/RTp) (where β is the heating rate, Tp is the peak temperature, A is the pre-exponential factor, R is the ideal gas constant, and g(α) is the integral form of the reaction model).

    • The reaction order can be estimated using methods like the Crane equation.

dot

DSC_Experimental_Workflow Workflow for Non-Isothermal DSC Kinetic Analysis Start Start Prep Sample Preparation (Resin + Hardener + DMP-30) Start->Prep Weigh Weigh Sample into DSC Pan Prep->Weigh DSC Non-isothermal DSC Scan (Multiple Heating Rates) Weigh->DSC Data Collect Heat Flow vs. Temperature Data DSC->Data Analysis Kinetic Analysis (Kissinger, Ozawa methods) Data->Analysis Results Determine Ea, A, and Reaction Order Analysis->Results End End Results->End

Figure 4: Experimental workflow for kinetic analysis using non-isothermal DSC.

Conclusion

This compound is a highly effective and versatile catalyst due to the presence of three tertiary amine groups and a phenolic hydroxyl group. Its mechanism of action primarily involves Lewis base catalysis, where it activates reactants and lowers the activation energy of polymerization reactions in epoxy and polyurethane systems. In epoxy-anhydride curing, it participates in multiple pathways to open the anhydride ring. In polyurethane formation, it facilitates the reaction between isocyanates and polyols via proton abstraction. Furthermore, it effectively catalyzes the trimerization of isocyanates to form stable isocyanurate rings. The quantitative data from kinetic studies, such as the decrease in apparent activation energy with increasing DMP-30 concentration, provides clear evidence of its catalytic efficiency. The detailed experimental protocols, particularly those involving non-isothermal DSC, offer a robust framework for further investigation and characterization of its catalytic performance in various thermosetting polymer systems. This in-depth understanding of DMP-30's mechanism of action is crucial for the rational design and optimization of materials for a wide range of applications, from industrial coatings and adhesives to advanced composites.

References

The Pivotal Role of Tertiary Amine Groups in the Catalytic Activity of DMP-30: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP-30, chemically known as 2,4,6-Tris(dimethylaminomethyl)phenol, is a highly effective and widely utilized catalyst, primarily in the curing of epoxy resins and in polyurethane systems.[1][2] Its robust catalytic activity is intrinsically linked to the presence of three tertiary amine groups and a phenolic hydroxyl group within its molecular structure.[3][4] This technical guide provides a comprehensive exploration of the multifaceted role of the tertiary amine functionalities in the catalytic mechanism of DMP-30, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The tertiary amine groups are not merely passive components; they are the primary drivers of DMP-30's catalytic efficacy, functioning as potent Lewis bases.[5] This characteristic enables them to initiate and accelerate a variety of chemical transformations, most notably the ring-opening polymerization of epoxides and the reaction between isocyanates and polyols.[3][6] Understanding the precise role of these amine groups is paramount for optimizing reaction kinetics, controlling polymer architecture, and ultimately tailoring the end-properties of the resulting materials for a diverse range of applications, from industrial coatings and adhesives to advanced composites and materials in drug development.

Catalytic Mechanism: The Action of Tertiary Amine Groups

The catalytic prowess of DMP-30 stems from the synergistic interplay between its tertiary amine groups and the phenolic hydroxyl group. The tertiary amines are the primary catalytic centers, functioning through several key mechanisms depending on the reacting system.

In Epoxy Resin Curing

In the context of epoxy resin curing, particularly with anhydride (B1165640) hardeners, the tertiary amine groups of DMP-30 play a dual role. They act as both an initiator and a catalyst for the polymerization process.[7]

  • Initiation via Anhydride Ring Opening: The tertiary amine group, acting as a Lewis base, attacks the electrophilic carbonyl carbon of the anhydride, leading to the opening of the anhydride ring. This reaction forms a zwitterionic intermediate, which is a highly reactive species.[8][9]

  • Formation of a Carboxylate Anion: The zwitterionic intermediate then reacts with another anhydride molecule to generate a carboxylate anion. This anion is a potent nucleophile that subsequently attacks the epoxy ring.[7]

  • Epoxy Ring Opening and Propagation: The carboxylate anion opens the epoxy ring, forming an ester linkage and a new alkoxide anion. This newly formed alkoxide anion can then react with another anhydride molecule, perpetuating the polymerization chain. This alternating copolymerization of epoxy and anhydride groups is a hallmark of DMP-30's catalytic action.[7]

The phenolic hydroxyl group in DMP-30 can also participate in the initiation by reacting with the anhydride to form a carboxylic acid, which can then react with an epoxy group, generating another hydroxyl group for further reaction.[7][8] Furthermore, the tertiary amine, the hydroxyl group, and the anhydride can form a complex that enhances the reactivity between the epoxy and anhydride groups.[7]

In Polyurethane Formation

In polyurethane systems, the tertiary amine groups of DMP-30 catalyze the reaction between isocyanates and polyols (the gelling reaction).[6] The mechanism proceeds as follows:

  • Activation of the Polyol: The tertiary amine group abstracts a proton from the hydroxyl group of the polyol. This increases the nucleophilicity of the polyol's oxygen atom, making it more reactive towards the isocyanate.[6]

  • Nucleophilic Attack: The activated polyol then attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate.

  • Proton Transfer and Catalyst Regeneration: A proton is transferred from the protonated DMP-30 to the nitrogen of the isocyanate, resulting in the formation of the urethane (B1682113) linkage and the regeneration of the tertiary amine catalyst, allowing it to participate in further catalytic cycles.[6]

Quantitative Data on Catalytic Activity

The catalytic efficiency of DMP-30 can be quantified through various parameters, including gel time and the effect on the activation energy of the curing reaction.

ParameterSystemValueConditionsReference
Gel Time Epoxy Resin System40 minutes25 g mass at 10 phr (parts per hundred resin)[7]
Apparent Activation Energy DMP-30/Epoxy (E-51)/Maleic AnhydrideDecreases with increasing DMP-30 concentrationNon-isothermal DSC[6]
Reaction Order DMP-30/Epoxy (E-51)/Maleic AnhydrideFirst-order reactionNon-isothermal DSC[6]

Table 1: Quantitative data on the catalytic activity of DMP-30.

Experimental Protocols

To investigate the catalytic activity of DMP-30, researchers typically employ techniques such as Differential Scanning Calorimetry (DSC) for kinetic analysis and spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy to monitor the reaction progress.

Protocol 1: Kinetic Analysis of Epoxy Curing using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of DMP-30 concentration on the curing kinetics of an epoxy-anhydride system.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A, DGEBA)

  • Anhydride curing agent (e.g., Maleic anhydride, MA)

  • DMP-30

  • Aluminum DSC pans

Equipment:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Prepare a series of formulations with varying concentrations of DMP-30 (e.g., 0.5, 1, 2, and 3 wt% based on the total weight of epoxy and anhydride). The epoxy and anhydride are typically used in a stoichiometric ratio.

  • Mixing: Thoroughly mix the epoxy resin and anhydride at a controlled temperature (e.g., 60 °C) to ensure homogeneity. Then, add the desired amount of DMP-30 and mix again.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the freshly prepared mixture into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Perform non-isothermal scans at different heating rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that covers the entire curing exotherm (e.g., 30 °C to 250 °C).

  • Data Analysis:

    • From the DSC thermograms, determine the onset temperature (T_onset), peak exothermic temperature (T_peak), and the total heat of reaction (ΔH_total).

    • Use model-free isoconversional methods (e.g., Kissinger or Ozawa-Flynn-Wall methods) to calculate the apparent activation energy (Ea) of the curing reaction for each formulation.

    • Plot the activation energy as a function of DMP-30 concentration to observe the catalytic effect.

Protocol 2: Monitoring Polyurethane Formation using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the consumption of isocyanate groups and the formation of urethane linkages in the presence of DMP-30.

Materials:

  • Polyol (e.g., Polypropylene glycol)

  • Diisocyanate (e.g., Toluene diisocyanate, TDI)

  • DMP-30

  • Solvent (if necessary, e.g., anhydrous tetrahydrofuran)

Equipment:

  • Fourier-Transform Infrared (FTIR) spectrometer with a temperature-controlled cell

Procedure:

  • Sample Preparation: In a moisture-free environment, mix the polyol and DMP-30 (at a desired catalytic concentration).

  • FTIR Measurement:

    • Acquire a background spectrum of the empty, clean, and dry sample cell.

    • Introduce the polyol/DMP-30 mixture into the cell and acquire an initial spectrum.

    • Inject the stoichiometric amount of diisocyanate into the cell, mix rapidly, and immediately start acquiring spectra at regular time intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the decrease in the intensity of the characteristic N=C=O stretching band of the isocyanate group (around 2270 cm⁻¹).

    • Monitor the increase in the intensity of the N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1730 cm⁻¹) bands corresponding to the formation of the urethane linkage.

    • Plot the normalized peak areas or heights as a function of time to obtain kinetic profiles of the reaction.

Visualizations of Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

DMP30_Epoxy_Anhydride_Catalysis cluster_initiation Initiation cluster_propagation Propagation Tertiary Amine (DMP-30) Tertiary Amine (DMP-30) Anhydride Anhydride Tertiary Amine (DMP-30)->Anhydride Attacks Zwitterionic Intermediate Zwitterionic Intermediate Anhydride->Zwitterionic Intermediate Ring Opening Carboxylate Anion Carboxylate Anion Zwitterionic Intermediate->Carboxylate Anion Reacts with another anhydride Epoxy Resin Epoxy Resin Carboxylate Anion->Epoxy Resin Attacks Alkoxide Anion Alkoxide Anion Epoxy Resin->Alkoxide Anion Ring Opening Alkoxide Anion->Anhydride Reacts with Polymer Chain Polymer Chain Alkoxide Anion->Polymer Chain Propagates

Caption: Catalytic cycle of DMP-30 in epoxy-anhydride curing.

DMP30_Polyurethane_Catalysis Tertiary Amine (DMP-30) Tertiary Amine (DMP-30) Polyol (R-OH) Polyol (R-OH) Tertiary Amine (DMP-30)->Polyol (R-OH) Abstracts proton Activated Polyol (R-O-) Activated Polyol (R-O-) Polyol (R-OH)->Activated Polyol (R-O-) Isocyanate (R'-NCO) Isocyanate (R'-NCO) Activated Polyol (R-O-)->Isocyanate (R'-NCO) Nucleophilic attack Urethane Linkage Urethane Linkage Isocyanate (R'-NCO)->Urethane Linkage Regenerated DMP-30 Regenerated DMP-30 Urethane Linkage->Regenerated DMP-30 Proton transfer

Caption: Catalytic mechanism of DMP-30 in polyurethane formation.

DSC_Workflow Sample Preparation Sample Preparation DSC Measurement DSC Measurement Sample Preparation->DSC Measurement Data Analysis Data Analysis DSC Measurement->Data Analysis Kinetic Parameters Kinetic Parameters Data Analysis->Kinetic Parameters

Caption: Experimental workflow for DSC kinetic analysis.

Conclusion

The tertiary amine groups are the cornerstone of DMP-30's catalytic activity. Through their Lewis basicity, they efficiently initiate and propagate polymerization in both epoxy and polyurethane systems. A thorough understanding of their mechanistic role, supported by quantitative kinetic data and detailed experimental investigation, is crucial for the rational design and optimization of thermosetting polymer formulations. The ability to control and fine-tune the catalytic process by leveraging the unique properties of DMP-30's tertiary amine groups empowers researchers and professionals in the development of high-performance materials for a multitude of advanced applications.

References

An In-depth Technical Guide to the Lewis Base Functionality of 2,4,6-Tris(dimethylaminomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, is a versatile organic compound characterized by a phenol (B47542) ring substituted with three dimethylaminomethyl groups.[1] This unique structure, combining a phenolic hydroxyl group with three tertiary amine functionalities, imparts significant Lewis base characteristics to the molecule.[1][2] While its primary industrial application lies in the acceleration and catalysis of epoxy resin and polyurethane curing, its inherent nucleophilicity and basicity suggest a broader utility in organic synthesis. This technical guide provides a comprehensive overview of the synthesis, Lewis base functionality, and established and potential applications of this compound, with a focus on the mechanistic principles that govern its catalytic activity.

Chemical and Physical Properties

This compound is a viscous, light yellow to amber liquid with a characteristic amine odor.[3] Its key identifiers and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 2,4,6-Tris[(dimethylamino)methyl]phenol[1]
CAS Number 90-72-2[2]
Molecular Formula C₁₅H₂₇N₃O[2]
Molecular Weight 265.401 g/mol [2]
Density 0.974 g/cm³ at 15°C[2]
Boiling Point 130-135 °C at 1 mmHg[3]
Flash Point >110 °C (>230 °F)[4]

Synthesis

The industrial synthesis of this compound is achieved through the Mannich reaction, a classic condensation reaction in organic chemistry.[1] This process involves the aminoalkylation of the acidic protons on the phenol ring.[1]

Reaction Scheme

The overall reaction involves the condensation of phenol, formaldehyde, and dimethylamine (B145610).[2]

G phenol Phenol plus1 + phenol->plus1 formaldehyde 3x Formaldehyde plus1->formaldehyde plus2 + formaldehyde->plus2 dimethylamine 3x Dimethylamine plus2->dimethylamine arrow Mannich Reaction dimethylamine->arrow product This compound arrow->product plus3 + 3x H₂O product->plus3

Caption: General scheme of the Mannich reaction for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

While various proprietary methods exist, a general laboratory-scale synthesis can be described as follows. This protocol is a composite of information from multiple sources describing the Mannich condensation.[5][6]

Materials:

  • Phenol

  • Paraformaldehyde (as a source of formaldehyde)

  • Aqueous dimethylamine solution (e.g., 40 wt%)

  • Solvent (optional, e.g., a C1-C4 alcohol)[5]

Procedure:

  • Phenol and the aqueous dimethylamine solution are charged into a reaction vessel equipped with a stirrer, thermometer, and condenser.

  • The mixture is stirred at a controlled temperature, typically between 20-70°C, until homogeneous.[6]

  • Paraformaldehyde is added portion-wise over a period of 0.5-1 hour, maintaining the reaction temperature.

  • After the addition is complete, the reaction mixture is heated to a temperature between 65-100°C and maintained for 1-4 hours.[5][6]

  • Upon completion, the mixture is cooled, and the organic layer is separated from the aqueous layer.

  • The organic layer is then subjected to vacuum distillation to remove water and any unreacted starting materials, yielding the final product.

Quantitative Data from Synthesis Examples:

Phenol (mol)Formaldehyde sourceDimethylamine (mol)SolventTemperature (°C)Time (h)Yield (%)Reference
1N,N'-tetramethylmethylene-bis-amine (1.51 mol) + Formalin (1.50 mol)-Methanol90198.8[5]
1N,N'-tetramethylmethylene-bis-amine (1.51 mol) + Formalin (1.50 mol)-Methanol65294.6[5]

Lewis Base Functionality and Catalytic Mechanisms

The core of this compound's functionality lies in the lone pairs of electrons on the nitrogen atoms of the three tertiary amine groups.[1] These lone pairs allow the molecule to act as a Lewis base, donating electron density to electrophilic species. The presence of three such groups on a single molecule enhances its catalytic activity.

Established Application: Epoxy Resin Curing

The most well-documented application of DMP-30 is as a catalyst and accelerator for the curing of epoxy resins with anhydrides or amines.[2][7] In these systems, it plays a dual role.[8][9]

  • Anionic Polymerization: The tertiary amine can initiate the anionic homopolymerization of the epoxy resin. The nitrogen atom's lone pair attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of an alkoxide anion, which then propagates the polymerization.

  • Acceleration of Curing: When used with other curing agents like anhydrides, the tertiary amine can activate the anhydride (B1165640) by forming a reactive intermediate, which then readily reacts with the epoxy group.[9][10] This accelerates the cross-linking process.[9]

G cluster_0 Epoxy Curing Catalysis DMP30 DMP-30 (Lewis Base) Anhydride Anhydride Curing Agent DMP30->Anhydride Activates Epoxy Epoxide Ring RingOpenedEpoxy Ring-Opened Epoxy (Alkoxide) Epoxy->RingOpenedEpoxy Ring Opening ActivatedAnhydride Activated Anhydride Intermediate Anhydride->ActivatedAnhydride ActivatedAnhydride->Epoxy Attacks CrosslinkedPolymer Cross-linked Polymer Network RingOpenedEpoxy->CrosslinkedPolymer Propagation

Caption: Catalytic cycle of DMP-30 in anhydride-cured epoxy systems.

Potential Applications in Organic Synthesis

While less documented in peer-reviewed literature for fine chemical synthesis, the Lewis base character of DMP-30 makes it a suitable candidate for catalyzing a range of classic organic reactions.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound.[11] As a base, DMP-30 can catalyze this reaction by deprotonating the active methylene compound to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product.

G cluster_1 Inferred Knoevenagel Condensation Workflow Start Start: Reactants & Catalyst ActiveMethylene Active Methylene Compound Start->ActiveMethylene DMP30 DMP-30 Start->DMP30 Aldehyde Aldehyde/Ketone Start->Aldehyde Deprotonation Deprotonation ActiveMethylene->Deprotonation DMP30->Deprotonation NucleophilicAttack Nucleophilic Attack Aldehyde->NucleophilicAttack Enolate Enolate Intermediate Deprotonation->Enolate Enolate->NucleophilicAttack Alkoxide Alkoxide Intermediate NucleophilicAttack->Alkoxide Protonation Protonation Alkoxide->Protonation BetaHydroxy β-Hydroxy Adduct Protonation->BetaHydroxy Dehydration Dehydration BetaHydroxy->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Inferred workflow for a DMP-30 catalyzed Knoevenagel condensation.

In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound. DMP-30 can act as a base to generate the nucleophile (e.g., an enolate from a ketone or malonate), which then undergoes conjugate addition to the Michael acceptor.

Note: Extensive literature searches did not yield specific examples with detailed experimental protocols or quantitative data for the use of this compound as a catalyst in Knoevenagel condensations, Michael additions, or other non-polymerization organic syntheses of direct relevance to drug development. The mechanisms described are based on established principles of Lewis base catalysis.

Other Applications

Beyond epoxy resins, DMP-30 is utilized in polyurethane chemistry as a trimerization catalyst for isocyanates.[2][3] Its high functionality also allows it to form complexes with transition metals, opening avenues for its use in coordination chemistry and materials science, such as in the preparation of anion exchange membranes and as a precursor for water-soluble metal phthalocyanines.[2][4] A notable recent application is its use as a catalyst for transesterification reactions to create recyclable epoxy-anhydride resins.[8][9]

Conclusion

This compound is a potent Lewis base catalyst owing to its three tertiary amine groups. Its role as a curing agent and accelerator in the polymer industry, particularly for epoxy and polyurethane systems, is well-established and understood mechanistically. While its application in broader organic synthesis for the production of fine chemicals and pharmaceutical intermediates is not widely documented, its fundamental chemical properties suggest significant potential. Further research into its efficacy, selectivity, and substrate scope in reactions such as Knoevenagel condensations and Michael additions could unlock new applications for this versatile molecule, providing a cost-effective and powerful catalytic tool for the research and drug development community.

References

Spectral Analysis of 2,4,6-Tris(dimethylaminomethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 2,4,6-Tris(dimethylaminomethyl)phenol, a key organic compound utilized as a catalyst and curing agent in various industrial applications, including epoxy resins.[1] A thorough understanding of its spectral signature is crucial for quality control, reaction monitoring, and structural elucidation. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, complete with experimental protocols and a logical framework for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic, benzylic, and methyl protons. The data presented was acquired in a deuterated chloroform (B151607) (CDCl₃) solvent.

Signal Assignment Chemical Shift (δ) ppm Multiplicity Integration
Ar-H (meta to -OH)~6.8-7.0Singlet2H
Ar-CH ₂-N (para)~3.4-3.6Singlet2H
Ar-CH ₂-N (ortho)~3.2-3.4Singlet4H
N-(CH ₃)₂ (para)~2.2-2.3Singlet6H
N-(CH ₃)₂ (ortho)~2.1-2.2Singlet12H
OH Variable (Broad)Singlet1H

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The phenolic hydroxyl proton signal is often broad and its chemical shift is highly dependent on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, not all 15 carbons are chemically equivalent.

Signal Assignment Chemical Shift (δ) ppm
C -OH (ipso)~155-158
C -H (meta to -OH)~128-130
C -CH₂N (ortho to -OH)~124-126
C -CH₂N (para to -OH)~120-122
Ar-C H₂-N (para)~60-62
Ar-C H₂-N (ortho)~57-59
N-(C H₃)₂ (para)~45-47
N-(C H₃)₂ (ortho)~44-46

Note: The assignments are based on established chemical shift ranges for substituted phenols and amines.[2][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic bands for the hydroxyl, aromatic, and amine functionalities.[4][5]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3600-3200 (broad)O-H stretchPhenolic -OH
3100-3000C-H stretchAromatic C-H
2950-2800C-H stretchAliphatic C-H (CH₂ and CH₃)
~1600, ~1470C=C stretchAromatic ring
~1250C-O stretchPhenolic C-O
~1150C-N stretchTertiary amine

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.[4]

Experimental Protocols

The following are generalized yet detailed protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a 30-degree pulse angle.

    • Employ proton decoupling to simplify the spectrum.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

FTIR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Place a small drop of the liquid this compound directly onto the center of the ATR crystal.

  • Instrument Setup:

    • Open the spectrometer's software.

    • Configure the acquisition parameters: typically a spectral range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. A typical measurement consists of co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the wavenumbers of the major absorption bands.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of interpreting the spectral data for this compound.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy NMR_Sample_Prep Sample Preparation (Dissolve in CDCl3) NMR_Acquisition Data Acquisition (1H and 13C) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis NMR_Processing->NMR_Analysis End Structural Elucidation NMR_Analysis->End IR_Sample_Prep Sample Preparation (ATR) IR_Acquisition Data Acquisition (Background and Sample) IR_Sample_Prep->IR_Acquisition IR_Processing Data Processing (FT, Baseline Correction) IR_Acquisition->IR_Processing IR_Analysis Spectral Analysis IR_Processing->IR_Analysis IR_Analysis->End Start Start Start->NMR_Sample_Prep Start->IR_Sample_Prep Spectral_Interpretation cluster_Data Spectral Data cluster_Interpretation Interpretation H_NMR 1H NMR Data (Chemical Shift, Integration, Multiplicity) Proton_Types Identify Proton Environments (Aromatic, Benzylic, Methyl) H_NMR->Proton_Types C_NMR 13C NMR Data (Chemical Shift) Carbon_Types Identify Carbon Environments (Aromatic, Aliphatic) C_NMR->Carbon_Types IR IR Data (Wavenumbers) Functional_Groups Identify Functional Groups (-OH, C=C, C-N) IR->Functional_Groups Structure This compound Structure Confirmation Proton_Types->Structure Carbon_Types->Structure Functional_Groups->Structure

References

An In-depth Technical Guide to 2,4,6-Tris(dimethylaminomethyl)phenol: Synthesis, Catalytic Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, is a versatile tertiary amine that serves as a highly effective catalyst and curing agent in a multitude of industrial and research applications. Its unique molecular structure, featuring three dimethylaminomethyl groups and a phenolic hydroxyl moiety, imparts potent catalytic activity, particularly in the polymerization of epoxy resins and the formation of polyurethanes. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, catalytic mechanisms, and key applications of DMP-30. Detailed experimental protocols for its synthesis and use as a curing accelerator are presented, alongside a compilation of quantitative data on its performance. Furthermore, this guide illustrates the catalytic pathways of DMP-30 in epoxy and polyurethane systems through detailed diagrams, offering a valuable resource for professionals in materials science, polymer chemistry, and drug development who may utilize these polymeric systems in their work.

Physicochemical Properties

DMP-30 is a viscous, light yellow to amber liquid with a characteristic amine odor.[1][2] It is soluble in a variety of organic solvents and moderately soluble in water.[3][4] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound (DMP-30)

PropertyValueReferences
CAS Number 90-72-2[5]
Molecular Formula C₁₅H₂₇N₃O[5]
Molecular Weight 265.40 g/mol [5]
Appearance Clear, light yellow to amber liquid[1]
Amine Value 590 - 630 mg KOH/g[1]
Viscosity at 25°C 180 - 320 cps[1]
Density ~0.974 g/cm³ at 15°C[5]
Boiling Point 130-135 °C at 1 mmHg[2]
Flash Point 124 °C (closed cup)[2]
Water Content ≤ 0.1%[1]

Synthesis

DMP-30 is synthesized via the Mannich reaction, a condensation reaction involving phenol (B47542), formaldehyde, and dimethylamine (B145610).[5] This process results in the substitution of the hydrogen atoms at the ortho and para positions of the phenol ring with dimethylaminomethyl groups.

Synthesis Workflow

The general workflow for the synthesis of DMP-30 involves the controlled reaction of the three starting materials, followed by purification to obtain the final product.

G phenol Phenol reactor Reaction Vessel (Controlled Temperature) phenol->reactor dimethylamine Dimethylamine dimethylamine->reactor formaldehyde Formaldehyde formaldehyde->reactor reaction Mannich Condensation reactor->reaction Mixing and Heating separation Oil-Water Separation reaction->separation distillation Vacuum Distillation separation->distillation Organic Phase product This compound (DMP-30) distillation->product Purified Product

A general workflow for the synthesis of DMP-30.
Experimental Protocol for Synthesis

The following protocol is based on the details provided in Chinese patent CN102746168A.[6]

Materials:

  • Phenol

  • Dimethylamine aqueous solution (≥33%)

  • Paraformaldehyde (≥95%)

Procedure:

  • In a suitable reaction vessel, mix phenol and the dimethylamine aqueous solution. The weight percentages of the reactants should be approximately:

    • Phenol: 13.82% - 15.72%

    • Dimethylamine aqueous solution: 68.39% - 72.21%

    • Paraformaldehyde: 13.97% - 15.89%

  • Maintain the temperature of the mixture between 0-70°C and ensure uniform mixing.

  • Add the paraformaldehyde to the mixture in batches over a period of 0.5 to 1 hour.

  • After the addition of paraformaldehyde is complete, raise the temperature of the mixed solution to between 30-100°C and allow the reaction to proceed for 1 to 4 hours.

  • Upon completion of the reaction, cool the mixture and perform an oil-water separation to isolate the organic phase.

  • The organic layer is then subjected to vacuum distillation to remove any residual water and to purify the this compound product.

Catalytic Mechanisms and Applications

DMP-30's primary utility lies in its function as a catalyst, particularly in epoxy and polyurethane systems.

Epoxy Resin Curing

DMP-30 is widely used as a curing agent and accelerator for epoxy resins.[7] It can be used for room-temperature curing and is also effective in promoting high-temperature curing epoxy systems.[1][3]

As a tertiary amine, DMP-30 acts as a Lewis base catalyst.[8] The lone pair of electrons on the nitrogen atoms of the dimethylaminomethyl groups initiates the ring-opening of the epoxide. This can occur through two main pathways: direct attack on the epoxy ring to form a zwitterion which then reacts with a proton donor (like the phenolic hydroxyl group of another DMP-30 molecule or an amine curing agent), or by activating the epoxy ring, making it more susceptible to nucleophilic attack by another curing agent (e.g., a primary or secondary amine).[8][9] The phenolic hydroxyl group can also participate in hydrogen bonding, further enhancing the catalytic activity.[1]

G cluster_0 Epoxy Curing Catalysis dmp30 DMP-30 (Tertiary Amine) epoxy Epoxy Resin (Epoxide Ring) dmp30->epoxy Activates activated Activated Epoxy Ring or Zwitterion Intermediate epoxy->activated hardener Amine Hardener (e.g., Primary Amine) hardener->activated Nucleophilic Attack polymer Cross-linked Epoxy Polymer activated->polymer Polymerization

Catalytic role of DMP-30 in epoxy resin curing.

This is a general protocol for using DMP-30 as a curing accelerator. The exact quantities will depend on the specific epoxy resin and hardener system being used.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Amine hardener (e.g., a polyamide or amidoamine)

  • DMP-30

Procedure:

  • In a suitable container, weigh the desired amount of epoxy resin.

  • Add the amine hardener to the epoxy resin according to the manufacturer's recommended stoichiometry. Mix thoroughly until a homogeneous mixture is obtained.

  • Add DMP-30 to the mixture. The concentration of DMP-30 can be varied to control the curing time. A typical starting concentration is 1-5 parts per hundred parts of resin (phr).[10]

  • Mix the components thoroughly for several minutes, ensuring that the DMP-30 is evenly dispersed.

  • Apply the mixture to the desired substrate or mold.

  • Allow the mixture to cure at ambient temperature or apply heat as required by the specific system. The curing time will be significantly reduced by the presence of DMP-30.

The addition of DMP-30 has a significant impact on the curing time and mechanical properties of epoxy resins.

Table 2: Effect of DMP-30 on Epoxy Resin Cure Time

DMP-30 Concentration (phr)Gel Time (minutes)Full Cure Time (minutes)Reference
0~10> 30[10]
3~1012[10]

Based on a system of 100 parts bisphenol A based epoxy and 60 parts of a polyamidoamine.

Table 3: Effect of DMP-30 Concentration on Mechanical Properties of a Waterborne Epoxy Resin/Maleic Anhydride System

DMP-30 DosingEffect on High-Temperature PerformanceEffect on Tensile StrengthReference
1%EnhancedEnhanced[7]
2%EnhancedEnhanced[7]
3%WeakenedWeakened[7]

Note: Excessive amounts of DMP-30 can lead to a rapid, highly exothermic reaction, which may negatively impact the final properties of the cured resin.[7]

Polyurethane Systems

DMP-30 also serves as a catalyst in the production of polyurethanes, particularly in the formation of rigid polyisocyanurate (PIR) foams.[5][11]

In polyurethane chemistry, DMP-30 acts as a delayed-action trimerization catalyst.[4][11] The tertiary amine groups catalyze the reaction between isocyanate groups (NCO) to form isocyanurate rings, which are highly stable, thermally resistant structures. This trimerization reaction is crucial for imparting flame retardancy and structural integrity to PIR foams.

G cluster_1 Isocyanate Trimerization Catalysis dmp30 DMP-30 (Tertiary Amine) isocyanate1 Isocyanate (R-NCO) dmp30->isocyanate1 Catalyzes intermediate Activated Intermediate isocyanate1->intermediate isocyanate2 Isocyanate (R-NCO) trimer Isocyanurate Ring isocyanate2->trimer isocyanate3 Isocyanate (R-NCO) isocyanate3->trimer intermediate->isocyanate2 Reacts with intermediate->isocyanate3 Reacts with

Catalytic role of DMP-30 in isocyanate trimerization.

DMP-30 is typically used in combination with other standard amine catalysts in the production of rigid polyurethane foams. A general procedure for preparing a rigid polyurethane foam hand mix is outlined below, based on industry practices.

Materials:

  • Polyol blend (containing polyols, surfactants, blowing agents, and other additives)

  • Isocyanate (e.g., polymeric MDI)

  • DMP-30 (as part of the catalyst package in the polyol blend)

Procedure:

  • Prepare the polyol pre-mix by blending the polyol(s), surfactants, blowing agent, and the catalyst package (which includes DMP-30) until a homogeneous mixture is obtained. The pre-mix is often cooled to a specific processing temperature (e.g., 10°C).[12]

  • Separately, prepare the required amount of isocyanate at room temperature.[12]

  • In a well-ventilated fume hood, add the isocyanate to the polyol pre-mix while vigorously stirring with a high-speed mixer.

  • Continue mixing for a specified time (e.g., 10 seconds).

  • Quickly pour the reacting mixture into a mold or container.

  • The foam will begin to rise and cure. The reaction profile (cream time, gel time, tack-free time) will be influenced by the catalyst package containing DMP-30.

Relevance to Drug Development

While DMP-30 is not a therapeutic agent itself, its role in polymer chemistry is relevant to the field of drug development. Epoxy and polyurethane-based materials are utilized in various biomedical applications, including:

  • Medical Devices: The biocompatibility and mechanical properties of these polymers make them suitable for use in medical devices and implants. The curing characteristics, influenced by catalysts like DMP-30, are critical for achieving the desired material properties.

  • Drug Delivery Systems: Polymers can be formulated to encapsulate and control the release of therapeutic agents. The cross-linking density of the polymer matrix, which can be controlled by the curing process, plays a significant role in the drug release kinetics.

  • Biomaterials and Tissue Engineering: Modified polyurethanes have been investigated for applications in tissue engineering and as hydrophilic surfaces for biomedical devices. DMP-30 has been used to graft functional groups onto polyurethane surfaces to enhance their hydrophilicity.[13]

For professionals in drug development, an understanding of the chemistry of these polymers and the role of catalysts like DMP-30 is essential for the rational design and fabrication of polymer-based biomedical systems.

Safety and Handling

DMP-30 is a corrosive and irritant substance.[2] It can cause chemical burns to the skin and eyes and is harmful if ingested.[2] Allergic contact dermatitis has also been reported in individuals exposed to this chemical. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling DMP-30. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a cornerstone catalyst in the polymer industry, enabling the efficient and controlled curing of epoxy resins and the formation of robust polyurethane systems. Its well-defined synthesis and predictable catalytic behavior make it an invaluable tool for materials scientists and chemists. For researchers in drug development and related fields, a thorough understanding of DMP-30's function is crucial when working with polymer-based materials for biomedical applications. The data and protocols presented in this guide offer a solid foundation for the effective and safe utilization of this versatile compound.

References

2,4,6-Tris(dimethylaminomethyl)phenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,4,6-Tris(dimethylaminomethyl)phenol

This guide provides essential information regarding the molecular properties of this compound, a compound frequently utilized as a catalyst and curing agent in epoxy resins. The following sections detail its molecular formula and weight, presented for clarity and accessibility to researchers, scientists, and professionals in drug development.

Molecular and Chemical Properties

This compound is an organic compound characterized by a phenol (B47542) ring substituted with three dimethylaminomethyl groups at the 2, 4, and 6 positions.[1] This structure imparts both tertiary amine and phenolic hydroxyl functionalities to the molecule.[1]

The molecular and chemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₇N₃O[1][2][3][4]
Molecular Weight 265.40 g/mol [1][2][3][5][6]
CAS Registry Number 90-72-2[1][2][3]
EC Number 202-013-9[1]

Logical Relationship of Molecular Properties

The relationship between the compound's name and its fundamental molecular properties can be visualized as a direct hierarchy. The systematic name defines the chemical structure, from which the molecular formula is derived. The molecular weight is then calculated based on the atomic weights of the constituent atoms in the formula.

Figure 1. Derivation of Molecular Properties A This compound B Molecular Formula: C₁₅H₂₇N₃O A->B C Molecular Weight: 265.40 g/mol B->C

Caption: Figure 1. Derivation of Molecular Properties.

References

Discovery and history of Mannich base catalysts

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Mannich Base Catalysts

Introduction

The Mannich reaction, a cornerstone of organic synthesis, facilitates the aminoalkylation of an acidic proton located adjacent to a carbonyl group, thereby generating β-amino carbonyl compounds, commonly known as Mannich bases. Discovered in the early 20th century, this three-component condensation reaction has proven to be a powerful tool for the construction of carbon-carbon and carbon-nitrogen bonds. The resulting Mannich bases are not only valuable intermediates in the synthesis of a wide array of natural products, pharmaceuticals, and complex heterocyclic structures, but have also evolved to become effective catalysts in their own right, particularly in the realm of asymmetric synthesis. This guide provides a comprehensive overview of the discovery of Mannich bases and traces their historical development into a versatile class of organocatalysts.

The Discovery by Carl Mannich

The foundation of Mannich base chemistry was laid in 1912 by the German pharmaceutical chemist Carl Ulrich Franz Mannich.[1][2][3] At the time, Mannich was a professor of pharmaceutical chemistry at the University of Berlin, with research interests in keto bases, alcohol bases, and derivatives of piperidine (B6355638) and papaverine.[2][3] His seminal work involved the condensation of a primary or secondary amine (or ammonia), formaldehyde, and a compound containing an active hydrogen atom, such as a ketone, to produce a β-amino carbonyl compound.[4] This reaction, now globally recognized as the Mannich reaction, was initially explored for its utility in synthesizing complex alkaloids and other pharmaceutically relevant molecules, such as morphine glucosides.[2][5]

From Synthetic Targets to Catalytic Tools: The Rise of Mannich Base Organocatalysis

For much of the 20th century, Mannich bases were primarily regarded as synthetic targets and intermediates. However, the burgeoning field of organocatalysis in the late 1990s and early 2000s led to a paradigm shift. Researchers began to investigate the catalytic potential of small, chiral organic molecules, and derivatives of amino acids, including those structurally related to Mannich bases, emerged as promising candidates.

A pivotal moment in this evolution was the application of the simple amino acid L-proline as a catalyst for asymmetric reactions. Proline and its derivatives were found to be highly effective in catalyzing asymmetric Mannich reactions, providing access to chiral β-amino ketones with high levels of stereocontrol.[6][7][8] This discovery opened the door to the development of a vast array of chiral Mannich bases and related compounds specifically designed to function as organocatalysts.

Key Milestones in Mannich Base Catalyst Development

The initial success of proline spurred the development of more sophisticated and efficient Mannich base catalysts. Key milestones in this progression include:

  • Proline and its Derivatives: L-proline remains a widely used catalyst due to its low cost, ready availability, and ability to facilitate reactions with high stereoselectivity.[6][7] Researchers have since developed numerous proline derivatives to enhance solubility, reactivity, and stereocontrol in various solvent systems.[9]

  • Cinchona Alkaloids: Natural products, particularly cinchona alkaloids and their derivatives, have been successfully employed as catalysts in asymmetric Mannich reactions.[10] These catalysts are often used in bifunctional systems, where different parts of the molecule activate the nucleophile and the electrophile simultaneously.

  • Thiourea-Based Catalysts: The introduction of thiourea (B124793) moieties into chiral scaffolds, often derived from amino acids or cinchona alkaloids, led to a new class of highly effective bifunctional organocatalysts for the Mannich reaction.[11][12] These catalysts operate through hydrogen bonding interactions to activate the electrophile and orient the nucleophile for a stereoselective attack.

Quantitative Data on Catalyst Performance

The efficacy of various Mannich base catalysts has been extensively documented in the scientific literature. The following tables summarize representative quantitative data for different classes of catalysts, highlighting their performance in terms of reaction time, yield, diastereoselectivity (dr), and enantioselectivity (ee).

Table 1: Proline-Catalyzed Asymmetric Mannich Reaction
EntryKetoneAldehydeAmineTime (h)Yield (%)dr (syn:anti)ee (%)
1AcetoneBenzaldehydep-Anisidine1678>95:596
2Acetonep-Methoxy-benzaldehydep-Anisidine1678>95:596
3AcetoneIsopropyl-aldehydep-Anisidine1265>95:599
4AcetoneEthanalp-Anisidine1268>95:598

Data adapted from representative proline-catalyzed three-component Mannich reactions.[1]

Table 2: Cinchona Alkaloid-Catalyzed Asymmetric Mannich Reaction
EntryNucleophileImineCatalyst (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)
13-Methyl-2-oxindoleN-Tosylbenzaldimine10249297:391
23-Methyl-2-oxindoleN-Tosyl-4-chlorobenzaldimine10248896:489
33-Methyl-2-oxindoleN-Tosyl-4-methylbenzaldimine10249095:590

Data represents the use of a cinchona alkaloid derivative as a catalyst.[1]

Table 3: Thiourea-Based Catalyst in Asymmetric Mannich Reactions
EntryNucleophileImineCatalyst (mol%)Time (h)Yield (%)dr (syn:anti)ee (%)
1β-Keto esterN-Boc-benzaldimine15148893:799
2β-Keto esterN-Boc-4-chlorobenzaldimine15148592:898
3β-Keto esterN-Boc-4-methoxybenzaldimine15148791:999

Performance of a thiourea-fused γ-amino alcohol organocatalyst.[10][13]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving Mannich base catalysts.

Protocol 1: General Three-Component Proline-Catalyzed Mannich Reaction

This procedure is adapted from established methods for the synthesis of β-amino ketones.[1]

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)

  • (S)-Proline (0.1 - 0.2 mmol, 10-20 mol%)

  • Ketone (e.g., acetone)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Magnetic stir bar and vial

Procedure:

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.1 mmol).

  • Solvent & Catalyst Addition: Add the solvent system, which can be a mixture like DMSO/ketone (e.g., 4:1, 10 mL total) or simply the neat ketone. Add the (S)-proline catalyst (10-20 mol%) to the mixture.

  • Reaction: Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-48 hours).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexane).

Protocol 2: Asymmetric Mannich Reaction with a Cinchona Alkaloid-Thiourea Catalyst

This protocol is a general representation for the asymmetric Mannich reaction of an isocyanoacetate with an isatin-derived ketimine.[14]

Materials:

  • Isatin-derived ketimine (0.20 mmol, 1.0 equiv)

  • Isocyanoacetate (0.30 mmol, 1.5 equiv)

  • Cinchona alkaloid-thiourea catalyst (0.02 mmol, 10 mol%)

  • Chloroform (B151607) (CHCl₃), anhydrous (0.5 mL)

  • Magnetic stir bar and vial

Procedure:

  • Reaction Setup: To a solution of the isocyanoacetate (0.30 mmol) and the isatin-derived ketimine (0.20 mmol) in anhydrous chloroform (0.5 mL) in a vial equipped with a magnetic stir bar, add the cinchona alkaloid-thiourea catalyst (10 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., -15 °C to room temperature) and monitor by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to afford the desired Mannich adduct.

Visualizations

Catalytic Cycle of Proline-Catalyzed Mannich Reaction

The following diagram illustrates the widely accepted catalytic cycle for the proline-catalyzed three-component asymmetric Mannich reaction, proceeding through an enamine intermediate.[1][3]

CatalyticCycle cluster_main Proline Catalytic Cycle Proline Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Transition_State Stereodetermining C-C Bond Formation Enamine->Transition_State Imine Electrophilic Imine Imine->Transition_State Aldehyde Aldehyde Aldehyde->Imine Amine Amine Amine->Imine + Aldehyde - H₂O Mannich_Adduct Mannich Adduct Hydrolysis Hydrolysis Mannich_Adduct->Hydrolysis Hydrolysis->Proline Catalyst Regeneration Hydrolysis->Mannich_Adduct Final Product Transition_State->Mannich_Adduct Iminium Intermediate

Caption: Catalytic cycle of the proline-catalyzed asymmetric Mannich reaction.

General Experimental Workflow for an Organocatalyzed Mannich Reaction

This diagram outlines a typical experimental workflow for performing an organocatalyzed asymmetric Mannich reaction with in-situ formation of the imine.

Workflow cluster_workflow Experimental Workflow start Start reagents Combine Aldehyde, Amine, and Solvent start->reagents catalyst Add Organocatalyst (e.g., Proline derivative) reagents->catalyst nucleophile Add Ketone (Nucleophile) catalyst->nucleophile reaction Stir at Controlled Temperature nucleophile->reaction monitoring Monitor Reaction Progress (TLC/HPLC) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification analysis Characterization (NMR, HPLC, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for an organocatalyzed Mannich reaction.

Conclusion

From its discovery as a fundamental synthetic transformation by Carl Mannich to its current status as a powerful catalytic tool, the journey of the Mannich reaction and its products is a testament to the continuous evolution of organic chemistry. The development of chiral Mannich bases as organocatalysts has revolutionized the synthesis of enantiomerically enriched β-amino carbonyl compounds, providing facile access to key building blocks for the pharmaceutical and fine chemical industries. The ongoing research in this field continues to expand the scope and efficiency of Mannich base catalysts, promising even more innovative and sustainable synthetic methodologies for the future.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Tris(dimethylaminomethyl)phenol as an Epoxy Accelerator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, as a highly effective accelerator for epoxy resin systems. This document outlines its mechanism of action, provides detailed experimental protocols for its use and evaluation, and presents quantitative data to guide formulation development.

Introduction

This compound is a tertiary amine catalyst widely employed to accelerate the curing process of epoxy resins. Its primary function is to speed up the reaction between the epoxy resin and the curing agent (hardener), leading to significantly reduced gel and cure times.[1][2] This acceleration is particularly beneficial in applications requiring rapid curing at ambient or low temperatures.[1] DMP-30 is effective with a variety of curing agents, including polyamides, amidoamines, polysulfides, and anhydrides.[3][4] Beyond its role as an accelerator, it can also act as a homopolymerization catalyst for epoxy resins.[5]

The catalytic activity of DMP-30 stems from the lone pair of electrons on its tertiary amine nitrogen atoms, which can initiate or accelerate the reaction between the epoxy group and the nucleophilic sites on the curing agent.[6] This mechanism effectively lowers the activation energy of the curing reaction.[6] The unique structure of DMP-30, featuring three dimethylaminomethyl groups and a phenolic hydroxyl group, contributes to its high catalytic efficiency, allowing it to be effective even at low concentrations.[6]

Key Performance Characteristics

  • Accelerated Cure Times: DMP-30 significantly reduces the time required for an epoxy system to gel and fully cure. For instance, the addition of 3 parts per hundred of resin (phr) of DMP-30 to a bisphenol A based epoxy with a polyamidoamine curing agent can decrease the full cure time from over 30 minutes to just 12 minutes.

  • Enhanced Mechanical Properties: Proper use of DMP-30 can lead to a more densely cross-linked polymer network, resulting in improved mechanical properties such as increased tensile strength and hardness.[7] However, excessive amounts can lead to brittleness.[8][9]

  • Low-Temperature Cure: DMP-30 is effective in promoting cure at ambient and even sub-ambient temperatures, making it suitable for applications where heat curing is not feasible.[10][11]

  • Versatility: It is compatible with a wide range of epoxy resins and amine-based curing agents.[12]

Quantitative Data on Performance

The following tables summarize the impact of DMP-30 concentration on the curing characteristics and mechanical properties of epoxy systems.

Table 1: Effect of DMP-30 Concentration on Cure Time

Curing AgentDMP-30 Concentration (phr)Gel Time (minutes)Full Cure Time (minutes)
Polyamidoamine0>20>30
Polyamidoamine3~1012

Data synthesized from a study on a bisphenol A based epoxy resin.

Table 2: Effect of DMP-30 on the Properties of an Epoxy/Maleic Anhydride System

PropertyWithout DMP-30With 2% (wt) DMP-30
Optimized Cure Schedule -90°C/2h → 120°C/2h → 130°C/1h
Tensile Strength (MPa) -10.75
Elongation at Break (%) -23.54
Bending Strength (MPa) -6.16

Data from a study optimizing an epoxy resin adhesive formulation.[3]

Table 3: Comparison of DMP-30 with Other Accelerators in an Epoxy/Dicyandiamide System

AcceleratorConcentration (phr)Pot-Life (hours)Gel-Time at 120°C (minutes)Glass Transition Temperature (Tg) (°C)
DMP-30 0.6~24~15~130
DMP-30 1.0~20~12~125
2-Methylimidazole (2MI) 0.6~22~8~135
2-Phenylimidazole (2PhI) 0.6~28~20~128
Carbonyldiimidazole (CDI) 0.6>30~10~140

This table presents comparative data to show the relative performance of DMP-30.[6]

Experimental Protocols

The following are generalized protocols for the use and evaluation of DMP-30 as an epoxy accelerator. Researchers should adapt these protocols to their specific epoxy systems and experimental goals.

General Formulation Protocol

This protocol describes the basic steps for incorporating DMP-30 into a two-component epoxy system.

G cluster_prep Preparation cluster_mix Mixing cluster_app Application & Curing A Weigh Epoxy Resin (Part A) E Add Part B (with DMP-30) to Part A A->E B Weigh Curing Agent (Part B) D Add DMP-30 to Part B and mix thoroughly B->D C Weigh DMP-30 Accelerator C->D D->E F Mix components until homogeneous E->F G Apply mixed epoxy to substrate F->G H Allow to cure under specified conditions (e.g., room temperature or elevated temperature) G->H

Caption: General workflow for formulating an epoxy system with DMP-30.

Methodology:

  • Component Preparation: Accurately weigh the epoxy resin (Part A), the primary curing agent (Part B), and the desired amount of DMP-30. The recommended loading level for DMP-30 is typically between 0.5 to 8 phr (parts per hundred of resin).[13]

  • Mixing: It is generally recommended to pre-disperse the DMP-30 into the curing agent (Part B) before adding it to the epoxy resin (Part A). This ensures a more uniform distribution of the accelerator throughout the mixture. Mix the components thoroughly until a homogeneous mixture is achieved, being careful to avoid excessive air entrapment.

  • Application: Apply the mixed epoxy system to the desired substrate or mold.

  • Curing: Allow the system to cure according to the desired schedule. This can be at ambient temperature or at an elevated temperature to further accelerate the cure and enhance final properties.

Protocol for Determining Gel Time

This protocol outlines a method for measuring the gel time of an epoxy formulation, a key indicator of its working life.

G A Prepare epoxy formulation with varying DMP-30 concentrations B Pour a fixed volume of the mixture into a small container (e.g., aluminum cup) A->B C Insert a temperature probe and a stirrer (e.g., wooden stick) B->C D Monitor the temperature and periodically probe the mixture with the stirrer C->D E Record the time at which the mixture no longer forms a string when the stirrer is lifted D->E F The recorded time is the gel time E->F

Caption: Experimental workflow for determining the gel time of an epoxy system.

Methodology:

  • Formulation Preparation: Prepare a series of epoxy formulations with varying concentrations of DMP-30.

  • Sample Preparation: For each formulation, pour a standardized volume (e.g., 100g) into a small, disposable container.

  • Monitoring: Place the container on a hot plate or in a temperature-controlled environment if evaluating at elevated temperatures. Periodically, gently probe the mixture with a wooden applicator stick or a similar tool.

  • Gel Point Determination: The gel time is the point at which the resin transitions from a liquid to a gel-like state. This is typically identified as the time when the mixture becomes stringy and eventually snaps rather than flowing back into the container when the probe is lifted.

  • Data Recording: Record the time taken to reach the gel point for each DMP-30 concentration.

Protocol for Evaluating Mechanical Properties

This protocol provides a general framework for preparing and testing specimens for mechanical properties.

G A Prepare epoxy formulations B Cast formulations into molds (e.g., dog-bone for tensile, rectangular for flexural) A->B C Cure specimens according to the defined cure schedule B->C D Demold the cured specimens C->D E Condition specimens at standard conditions (e.g., 25°C, 50% RH for 24h) D->E F Perform mechanical tests (e.g., tensile, flexural, impact) E->F

Caption: Workflow for the preparation and mechanical testing of epoxy specimens.

Methodology:

  • Specimen Preparation: Prepare epoxy formulations with different levels of DMP-30. Cast the mixtures into appropriate molds for the desired mechanical tests (e.g., dumbbell-shaped molds for tensile testing according to ASTM D638, rectangular molds for flexural testing according to ASTM D790).

  • Curing: Cure the specimens using a controlled and consistent cure schedule. For example, an initial cure at a lower temperature followed by a post-cure at a higher temperature can be employed to achieve optimal properties. An example of a cure schedule for an epoxy-anhydride system with DMP-30 is 90°C for 2 hours, followed by 120°C for 2 hours, and then 130°C for 1 hour.[3]

  • Conditioning: After demolding, condition the specimens under standard laboratory conditions (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period before testing to ensure consistency.

  • Testing: Conduct the mechanical tests using a universal testing machine or other appropriate equipment. Record the relevant data, such as tensile strength, modulus of elasticity, elongation at break, and flexural strength.

Signaling Pathway and Mechanism of Action

The primary role of DMP-30 is to act as a catalyst in the epoxy curing reaction. The diagram below illustrates the proposed catalytic mechanism.

G cluster_reactants Reactants cluster_reaction Catalytic Cycle Epoxy Epoxy Group Intermediate Activated Epoxy-Amine Complex Epoxy->Intermediate Activation by DMP-30 Amine Amine Curing Agent (e.g., R-NH2) Amine->Intermediate Nucleophilic Attack DMP30 DMP-30 (Tertiary Amine) DMP30->Intermediate Intermediate->DMP30 Catalyst Regeneration Cured Cross-linked Polymer Network Intermediate->Cured Propagation

References

Application Notes and Protocol for Utilizing DMP-30 as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, is a versatile tertiary amine widely employed as a catalyst and curing agent for epoxy resin systems.[1][2] Its primary function is to accelerate the curing process of epoxy resins, facilitating faster reaction times between the resin and a variety of hardeners.[1] DMP-30 is effective with polyamides, fatty amidoamines, polysulfides, and acid anhydrides.[1] This acceleration is particularly advantageous in applications requiring rapid curing cycles, such as in adhesives, coatings, and composite manufacturing.[1][2][3] Beyond its role as a catalyst, DMP-30 can also be utilized as a sole curing agent for epoxy resins.[4][5]

This document provides a comprehensive protocol for the use of DMP-30 as a curing agent for epoxy resins, detailing the curing mechanism, safety precautions, a step-by-step experimental procedure, and data on its performance.

Curing Mechanism

DMP-30 acts as a Lewis base catalyst. The tertiary amine groups in the DMP-30 molecule can directly initiate the anionic polymerization of the epoxy resin. The mechanism involves the nucleophilic attack of the tertiary amine on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of a zwitterion. This zwitterion then attacks another epoxy group, propagating the polymerization chain reaction and leading to a cross-linked network. When used as an accelerator with other curing agents like anhydrides, DMP-30's tertiary amine can first activate the anhydride (B1165640) to form a carboxylate anion, which then proceeds to open the epoxy ring.[4]

Epoxy Curing Mechanism with DMP-30

curing_mechanism DMP30 DMP-30 (Tertiary Amine) Epoxy Epoxy Resin (Epoxide Ring) DMP30->Epoxy Nucleophilic attack Zwitterion Zwitterion Intermediate Epoxy->Zwitterion Ring opening PolymerChain Propagating Polymer Chain Zwitterion->Epoxy Attack on another epoxy group Zwitterion->PolymerChain Chain propagation Crosslinked Cross-linked Epoxy Network PolymerChain->Crosslinked Curing experimental_workflow start Start resin 1. Weigh Epoxy Resin start->resin dmp30 2. Weigh DMP-30 resin->dmp30 mix 3. Mix Thoroughly (5 minutes) dmp30->mix degas 4. Degas under Vacuum (10-15 minutes) mix->degas pour 5. Pour into Molds degas->pour cure 6. Curing Schedule pour->cure rt_cure Room Temperature Cure (3-4 days) cure->rt_cure Ambient ht_cure Elevated Temperature Cure (e.g., 80°C for 1 hour) cure->ht_cure Accelerated post_cure 7. Post-Curing (Optional) rt_cure->post_cure ht_cure->post_cure characterize 8. Characterization post_cure->characterize end End characterize->end

References

Application Notes and Protocols for 2,4,6-Tris(dimethylaminomethyl)phenol in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, is a versatile tertiary amine catalyst widely employed in the synthesis of polyurethane (PU) materials.[1] Its primary function is to accelerate the reaction between isocyanates and polyols, which is the fundamental linkage-forming reaction in polyurethane chemistry. DMP-30 is particularly recognized for its strong effect on the gelling reaction, promoting chain extension and crosslinking, which leads to the formation of a solid polymer network. This catalytic activity is crucial for controlling the kinetics of polymerization and tailoring the final properties of polyurethane products such as rigid foams, flexible foams, elastomers, coatings, and adhesives.[1] Beyond its role in urethane (B1682113) formation, DMP-30 also acts as a trimerization catalyst in the production of polyisocyanurate (PIR) foams, contributing to enhanced thermal stability and flame retardancy.[2][3]

Physicochemical Properties of this compound (DMP-30)

A summary of the typical physical and chemical properties of DMP-30 is presented in Table 1.

PropertyValueReference
CAS Number 90-72-2[4]
Molecular Formula C₁₅H₂₇N₃O[4]
Molecular Weight 265.4 g/mol [4]
Appearance Light yellow to amber liquid[4]
Amine Value 610-635 mg KOH/g[2]
Viscosity at 25°C 120-250 cP
Flash Point 150°C (PMCC)[2]
Solubility Soluble in most organic solvents, slightly soluble in hot water[3]

Applications in Polyurethane Synthesis

DMP-30's catalytic activity is leveraged across various polyurethane applications:

  • Rigid Polyurethane Foams: DMP-30 is frequently used in rigid PU foam formulations due to its potent gelling effect. It promotes rapid chain extension and crosslinking, resulting in a dimensionally stable foam with high rigidity.

  • Polyisocyanurate (PIR) Foams: In PIR foam production, DMP-30 acts as a delayed-action trimerization catalyst. This promotes the cyclization of isocyanate groups to form isocyanurate rings, which enhances the thermal stability and fire resistance of the foam.[2][3]

  • Polyurethane Elastomers: In the manufacturing of polyurethane elastomers, DMP-30 can be utilized to accelerate the cure speed, leading to reduced demolding times and improved mechanical properties of the final elastomer.

  • Coatings, Adhesives, Sealants, and Elastomers (CASE): DMP-30 is also employed in various CASE applications to control the curing process and enhance the performance characteristics of the final products.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis of polyurethane materials using DMP-30 as a catalyst. The specific quantities of reactants should be calculated based on the desired stoichiometry (e.g., NCO:OH ratio) and the equivalent weights of the specific polyol and isocyanate used.

Protocol 1: Synthesis of Rigid Polyurethane Foam

This protocol outlines the laboratory-scale synthesis of a rigid polyurethane foam.

Materials:

  • Polyether Polyol (e.g., sucrose/glycerin-initiated, OH value ~450 mg KOH/g)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (DMP-30)

  • Surfactant (e.g., silicone-based)

  • Blowing Agent (e.g., water, HFOs)

  • Disposable mixing container and stirrer

Procedure:

  • Preparation of the Polyol Blend (Component A):

    • In a disposable container, accurately weigh the polyether polyol.

    • Add the surfactant, blowing agent (water), and DMP-30 to the polyol. The concentration of DMP-30 can be varied to study its effect on the reaction profile (see Table 2 for illustrative examples).

    • Thoroughly mix the components for 30-60 seconds until a homogeneous blend is obtained.

  • Foaming Process:

    • Weigh the required amount of pMDI (Component B) based on the desired isocyanate index (typically 1.1-1.2 for rigid foams).

    • Rapidly add the pMDI to the polyol blend (Component A).

    • Immediately and vigorously mix the two components for 5-10 seconds.

    • Pour the reacting mixture into a mold and allow it to free-rise.

    • Record the cream time, gel time, and tack-free time.[5]

  • Curing and Characterization:

    • Allow the foam to cure at ambient temperature for at least 24 hours before demolding.

    • For post-curing, the foam can be placed in an oven at 70°C for several hours to ensure complete reaction.

    • Cut the cured foam into appropriate dimensions for physical and mechanical testing (e.g., density, compressive strength).

Quantitative Data

The concentration of DMP-30 has a significant impact on the reaction kinetics and the final properties of the polyurethane foam. The following table provides an illustrative example of how varying the DMP-30 concentration might affect these parameters. Note: These values are representative and should be determined experimentally for a specific formulation.

Table 2: Illustrative Effect of DMP-30 Concentration on Rigid Foam Properties

DMP-30 Concentration (php*)Cream Time (s)Gel Time (s)Tack-Free Time (s)Core Density ( kg/m ³)Compressive Strength (kPa)
0.5359018032200
1.0256513033220
1.518459534235
2.012307035240

*php = parts per hundred parts of polyol

Catalytic Mechanism and Signaling Pathway

The catalytic activity of tertiary amines like DMP-30 in polyurethane formation is generally attributed to a Lewis base mechanism.[6] There are two widely accepted mechanisms:

  • Activation of the Isocyanate: The tertiary amine forms a complex with the isocyanate group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.[7][8]

  • Activation of the Polyol: The tertiary amine forms a hydrogen bond with the hydroxyl group of the polyol, increasing its nucleophilicity and facilitating its attack on the isocyanate group.[7]

Both mechanisms result in the formation of the urethane linkage and the regeneration of the tertiary amine catalyst, allowing it to participate in further reactions.

Catalytic Cycle of Urethane Formation

G cluster_reactants Reactants cluster_mechanism Catalytic Cycle cluster_products Products Isocyanate Isocyanate (R-NCO) Activated_Complex Activated Isocyanate-Amine Complex Isocyanate->Activated_Complex + Catalyst Polyol Polyol (R'-OH) Nucleophilic_Attack Nucleophilic Attack by Polyol Polyol->Nucleophilic_Attack Catalyst DMP-30 (Tertiary Amine) Catalyst->Activated_Complex Activated_Complex->Nucleophilic_Attack + Polyol Intermediate Unstable Intermediate Nucleophilic_Attack->Intermediate Urethane Urethane Linkage (R-NH-CO-OR') Intermediate->Urethane forms Regenerated_Catalyst Regenerated DMP-30 Intermediate->Regenerated_Catalyst releases Regenerated_Catalyst->Catalyst re-enters cycle G cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing cluster_analysis Analysis Polyol_Blend Prepare Polyol Blend (Polyol, Surfactant, Water, DMP-30) Mix Rapid Mixing of Components Polyol_Blend->Mix Weigh_Isocyanate Weigh Isocyanate (pMDI) Weigh_Isocyanate->Mix Pour Pour into Mold Mix->Pour Free_Rise Allow Free Rise Pour->Free_Rise Ambient_Cure Cure at Ambient Temperature (24h) Free_Rise->Ambient_Cure Post_Cure Optional: Post-Cure in Oven Ambient_Cure->Post_Cure Demold Demold Foam Ambient_Cure->Demold Post_Cure->Demold Characterization Characterize Foam Properties (Density, Mechanical Tests) Demold->Characterization

References

Application Notes and Protocols for Formulating High-Performance Adhesives with 2,4,6-Tris(dimethylaminomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, as a catalytic accelerator in the formulation of high-performance epoxy and polyurethane adhesives. This document outlines the compound's mechanism of action, presents key performance data, and offers detailed experimental protocols for adhesive characterization.

Introduction to this compound (DMP-30)

This compound is a highly effective tertiary amine accelerator used to expedite the curing process of epoxy and polyurethane resins.[1] Its trifunctional nature, combining a phenolic hydroxyl group with three dimethylaminomethyl groups, allows it to act as a potent catalyst, significantly reducing cure times and enhancing the mechanical and chemical resistance properties of the final adhesive.[1][2] DMP-30 is particularly valued for its ability to accelerate curing at ambient and low temperatures.[3]

Key Attributes of DMP-30 in Adhesive Formulations:

  • Rapid Cure Acceleration: Significantly shortens gel and cure times, increasing throughput.[2]

  • Enhanced Mechanical Properties: Improves hardness, tensile strength, and adhesion.[2]

  • Improved Chemical Resistance: Creates a densely cross-linked network, enhancing resistance to solvents and other chemicals.[1]

  • Versatility: Effective in a variety of epoxy and polyurethane systems with different curing agents.

Mechanism of Action

DMP-30 functions as a catalyst, actively participating in the polymerization reaction of the adhesive system without being consumed. Its mechanism differs slightly between epoxy and polyurethane formulations.

In Epoxy Resin Systems

In epoxy formulations, particularly those cured with anhydrides or amines, the tertiary amine groups of DMP-30 act as a Lewis base. They facilitate the ring-opening of the epoxy group, initiating the polymerization cascade. The phenolic hydroxyl group can also participate in the reaction with the epoxy ring, further contributing to the cross-linking network.

Epoxy_Curing_Mechanism DMP30 DMP-30 (Tertiary Amine) Epoxy Epoxy Resin (Oxirane Ring) DMP30->Epoxy Catalyzes Ring Opening CuringAgent Curing Agent (e.g., Anhydride, Amine) Epoxy->CuringAgent Reacts with Intermediate Reactive Intermediate (Ring-Opened Epoxy) CuringAgent->Intermediate Forms Intermediate->Epoxy Chain Propagation Crosslinked Cross-linked Adhesive Network Intermediate->Crosslinked

Caption: Catalytic action of DMP-30 in epoxy resin curing.

In Polyurethane Resin Systems

In polyurethane formulations, DMP-30 primarily acts as a trimerization catalyst. It promotes the reaction between isocyanate groups to form highly stable isocyanurate rings. This trimerization process increases the cross-link density and improves the thermal and chemical resistance of the resulting polyurethane adhesive.

Polyurethane_Curing_Mechanism DMP30 DMP-30 (Catalyst) Isocyanate Isocyanate Monomer (-NCO) DMP30->Isocyanate Catalyzes Trimerization Polyol Polyol (-OH) Isocyanate->Polyol Reacts to form Isocyanurate Isocyanurate Ring (Trimer) Isocyanate->Isocyanurate Trimerizes Urethane Urethane Linkage Polyol->Urethane

Caption: Role of DMP-30 as a trimerization catalyst in polyurethane curing.

Performance Data

The concentration of DMP-30 significantly influences the curing characteristics and final properties of the adhesive. The following tables summarize typical performance data. Disclaimer: The data presented is compiled from various sources and should be considered as a guideline. Actual results will vary depending on the specific resin, curing agent, and other formulation components.

Table 1: Effect of DMP-30 Concentration on Cure Time and Glass Transition Temperature (Tg) of an Epoxy-Anhydride System

DMP-30 Concentration (phr)Gel Time at 25°C (minutes)Cure Time to Handling Strength (hours)Full Cure Time at 25°C (days)Glass Transition Temperature (Tg) (°C)
1~1208 - 12746.39[4]
3~604 - 6565.81[4]
5~302 - 4387.73[4]
1040 (for a 25g mass)[5]1 - 22>90

Table 2: Effect of DMP-30 Concentration on Lap Shear Strength of a Standard Epoxy Adhesive

DMP-30 Concentration (phr)SubstrateLap Shear Strength (MPa)
0 (Control)Aluminum15.2
2Aluminum18.5
5Aluminum22.1
8Aluminum20.8
1Steel17.8
3Steel21.3
5Steel24.5

Note: phr = parts per hundred parts of resin.

Experimental Protocols

The following are detailed protocols for the preparation and testing of high-performance adhesives formulated with DMP-30.

Adhesive Formulation and Sample Preparation

This protocol describes the preparation of a two-part epoxy adhesive.

Adhesive_Formulation_Workflow cluster_partA Part A: Resin Base cluster_partB Part B: Hardener cluster_mixing Final Mixing and Application Resin 1. Weigh Epoxy Resin Fillers 2. Add Fillers/Additives (optional) Resin->Fillers MixA 3. Mix until Homogeneous Fillers->MixA Combine 7. Combine Part A and Part B MixA->Combine Hardener 4. Weigh Curing Agent DMP30 5. Add DMP-30 Hardener->DMP30 MixB 6. Mix until Homogeneous DMP30->MixB MixB->Combine MixFinal 8. Mix Thoroughly Combine->MixFinal Apply 9. Apply to Substrate MixFinal->Apply Cure 10. Cure at Specified Temperature Apply->Cure

References

Application Notes and Protocols for Room Temperature Curing of Epoxy Systems Using DMP-30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP-30, chemically known as 2,4,6-Tris(dimethylaminomethyl)phenol, is a highly effective tertiary amine catalyst used to accelerate the curing of epoxy resin systems at room temperature.[1][2][3] It functions as a Lewis Base catalyst, facilitating the ring-opening polymerization of epoxy groups when reacted with a curing agent.[1][3] This document provides detailed application notes and experimental protocols for utilizing DMP-30 as both a sole curing agent and, more commonly, as an accelerator for other primary and secondary amine curing agents like polyamides, amidoamines, and aliphatic amines.[4][5] Its ability to significantly reduce gel and cure times makes it invaluable for applications requiring rapid processing and turnaround.[2]

Key Applications

DMP-30 is a versatile component in various epoxy-based applications, including:

  • Adhesives and Sealants: Promotes rapid bond development and enhances structural integrity.[2]

  • Coatings and Flooring: Allows for faster drying and curing, enabling quicker application of multiple layers and reducing project timelines.[2]

  • Casting and Encapsulation: Facilitates fast curing of potting compounds and encapsulation materials, particularly at ambient or low temperatures.[4][6]

  • High-Performance Composites: Used in the fabrication of laminates and other composite materials.

Physicochemical Properties of DMP-30

A summary of typical physical and chemical properties of DMP-30 is presented below. These values are typical and may vary slightly between suppliers.

PropertyValue
Chemical Name This compound
CAS Number 90-72-2
Appearance Clear, light yellow to amber liquid
Amine Value (mg KOH/g) 590 - 635
Viscosity @ 25°C (cps) 120 - 320
Specific Gravity @ 25°C ~0.97
Water Content (%) ≤ 0.5
Flash Point (°C) >150

(Data sourced from various technical datasheets)[1][4][5]

Catalytic Curing Mechanism

DMP-30 accelerates the epoxy-amine reaction primarily through its tertiary amine groups. As a Lewis base, the lone pair of electrons on the nitrogen atom initiates a nucleophilic attack on the carbon atom of the epoxy ring. This opens the ring and creates an alkoxide anion. This highly reactive anion then readily reacts with a proton from the amine hardener, regenerating a tertiary amine and allowing the now more reactive amine to attack another epoxy ring. This catalytic cycle significantly increases the rate of the overall polymerization reaction.

G cluster_0 Catalytic Cycle Epoxy Epoxy Group (R-CH(O)CH₂) Intermediate Activated Complex [Epoxy-DMP-30] Epoxy->Intermediate CuredEpoxy Cured Polymer Network (Crosslinked Structure) Epoxy->CuredEpoxy Amine Amine Hardener (R'-NH₂) ProtonatedAmine Protonated Amine (R'-NH₃⁺) Amine->ProtonatedAmine DMP30 DMP-30 (Tertiary Amine) DMP30->Epoxy Nucleophilic Attack Alkoxide Alkoxide Anion (R-CH(O⁻)CH₂-N⁺R₃) Intermediate->Alkoxide Ring Opening Alkoxide->Amine Proton Abstraction Alkoxide->CuredEpoxy Propagation ProtonatedAmine->Epoxy Amine Attack on another Epoxy

Caption: Catalytic mechanism of DMP-30 in epoxy-amine curing.

Experimental Protocols

Protocol 1: General Purpose Room Temperature Curing of DGEBA Epoxy with an Amine Hardener Accelerated by DMP-30

This protocol describes a general procedure for using DMP-30 as an accelerator with a standard liquid Bisphenol A diglycidyl ether (DGEBA) resin and an aliphatic amine hardener such as Diethylenetriamine (DETA).

Materials and Equipment:

  • Liquid DGEBA epoxy resin (Epoxy Equivalent Weight ~185-195 g/eq)

  • Diethylenetriamine (DETA) hardener (Amine Hydrogen Equivalent Weight ~20.6 g/eq)

  • DMP-30

  • Disposable mixing cups and stirring rods

  • Digital weighing balance (accuracy ±0.01 g)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Substrate or mold for casting

Procedure:

  • Calculate Stoichiometry: Determine the required amount of DETA hardener for the DGEBA resin. The stoichiometric ratio is typically calculated as: Parts by weight of hardener per 100 parts of resin (phr) = (AHEW / EEW) * 100 For DETA and DGEBA (EEW 190): phr = (20.6 / 190) * 100 ≈ 10.8 phr

  • Preparation: In a fume hood, weigh 100.0 g of DGEBA resin into a clean, dry mixing cup.

  • Hardener Addition: Weigh the calculated amount of DETA (10.8 g) into the cup with the resin.

  • Initial Mixing: Mix the resin and hardener thoroughly for 2-3 minutes with a clean stirring rod, scraping the sides and bottom of the cup to ensure a homogeneous mixture.

  • Accelerator Addition: Weigh the desired amount of DMP-30 and add it to the resin-hardener mixture. The concentration can be varied to control the curing speed (see table below). A typical starting concentration is 2-5 phr.

  • Final Mixing: Mix for another 2 minutes until the DMP-30 is fully incorporated and the mixture is uniform. Avoid excessive mixing which can introduce air bubbles.

  • Application and Curing: Immediately pour or apply the mixture onto the substrate or into the mold. Allow the system to cure at ambient temperature (20-25°C).[7]

  • Characterization: Monitor properties such as gel time (the point at which the liquid transitions to a gelatinous state) and hardness (e.g., using a Shore D durometer) over time. Full mechanical properties are typically achieved after 5-7 days at room temperature.

Experimental Workflow Diagram

G A Weigh DGEBA Resin (100g) C Add Hardener to Resin A->C B Calculate & Weigh Amine Hardener (e.g., 10.8g DETA) B->C D Mix Thoroughly (2-3 min) C->D F Add DMP-30 to Mixture D->F E Weigh DMP-30 Accelerator (e.g., 2-5g) E->F G Final Mix (2 min) F->G H Degas (Optional, Vacuum) G->H I Pour / Apply to Substrate H->I J Cure at Room Temperature (20-25°C) I->J K Characterize Properties (Gel Time, Hardness, etc.) J->K

Caption: Experimental workflow for DMP-30 accelerated epoxy curing.

Quantitative Data: Effect of DMP-30 Concentration

The concentration of DMP-30 has a significant impact on the curing characteristics of the epoxy system. The following table provides an illustrative summary based on typical observations for a standard DGEBA/aliphatic amine system cured at 25°C. Exact values will vary depending on the specific resin, hardener, and ambient conditions.

DMP-30 Concentration (phr)Gel Time (minutes)Time to Reach Shore D Hardness > 40 (hours)Final Shore D Hardness (7 days)Observations
0120 - 18024 - 3678 - 82Slow cure, long working time.
245 - 608 - 1280 - 84Moderate acceleration, balanced working time and cure speed.
520 - 304 - 682 - 85Fast cure, short working time. Noticeable exotherm in larger volumes.
1010 - 152 - 382 - 85Very rapid cure, very short working time. High exotherm can cause defects.[5]
15< 10~ 1-280 - 83Extremely fast, may be uncontrollable. Can lead to increased brittleness.[1]

Note: Over-acceleration with DMP-30 can lead to excessive heat generation (exotherm), which may cause yellowing, high residual stress, and reduced mechanical properties.[2]

Safety and Handling

  • DMP-30 is a moderately toxic and corrosive compound that can cause skin and eye irritation.[6]

  • Always work in a well-ventilated area, preferably under a fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store DMP-30 in a cool, dry place in its original, tightly sealed container to prevent contamination.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

DMP-30 is a powerful and versatile tool for controlling the cure rate of epoxy systems at room temperature. By carefully selecting the concentration of DMP-30, researchers can tailor the working time and cure speed to meet the specific demands of their application, from rapid adhesive bonding to the controlled casting of larger parts. Proper formulation and adherence to safety protocols are essential for achieving optimal results and ensuring a safe working environment.

References

Application Notes and Protocols: 2,4,6-Tris(dimethylaminomethyl)phenol in Composite Material Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, is a versatile tertiary amine that serves as a highly effective catalyst and curing agent in the manufacturing of composite materials.[1][2][3][4] Its primary application lies in the acceleration of the curing process of epoxy resins, although it also finds utility in polyurethane systems.[5][6] The unique chemical structure of DMP-30, featuring three dimethylaminomethyl groups and a phenolic hydroxyl group, enables it to act as a potent Lewis base catalyst, facilitating the ring-opening polymerization of epoxy resins.[4] This results in a significant reduction in curing times and temperatures, leading to improved processing efficiency and enhanced mechanical and thermal properties of the final composite material.[4][7]

These application notes provide detailed protocols and quantitative data on the use of DMP-30 in the manufacturing of composite materials, intended to guide researchers and scientists in optimizing their composite formulations and curing processes.

Data Presentation

The following tables summarize the quantitative data on the physical and chemical properties of DMP-30 and its effect on the curing and mechanical properties of epoxy-based composite materials.

Table 1: Typical Physical and Chemical Properties of DMP-30

PropertyValueReference
Appearance Clear, light yellow to amber colored liquid[1][2][3]
CAS Number 90-72-2[3]
EC Number 202-013-9[3]
Molecular Formula C₁₅H₂₇N₃O
Molecular Weight 265.39 g/mol
Amine Value 580 - 635 mg KOH/g[2][3]
Viscosity at 25°C 150 - 300 mPas[3]
Water Content max. 0.5%[2][3]

Table 2: Effect of DMP-30 Concentration on the Mechanical Properties of Epoxy Composites

DMP-30 Concentration (wt%)Tensile Strength (MPa)Elastic Modulus (MPa)Elongation at Break (%)Glass Transition Temperature (°C)Reference
1.0Enhanced Performance684.642.15-[7][8]
2.0Enhanced Performance---[7]
3.0Weakening Effect---[7]
Combination with 1-cyano-2-ethyl-4-methylimidazole (total 1.0%)45.74684.642.15178[8]

Note: The terms "Enhanced Performance" and "Weakening Effect" are as stated in the source, which did not provide specific numerical values for tensile strength at these concentrations. Further experimentation is recommended to quantify these effects precisely.

Table 3: Recommended Dosage and Curing Parameters for Epoxy Resins with DMP-30

ParameterRecommended ValueReference
Recommended Dosage 3 - 15% of the epoxy curing agent dosage[6]
Typical Cure Schedule (as a homopolymerization catalyst) 1 hour at 80°C[9]
Optimized Curing Process (with maleic anhydride) 90°C/2h → 120°C/2h → 130°C/1h[7]

Experimental Protocols

Protocol 1: Preparation of an Epoxy-Anhydride Composite Material using DMP-30 as a Catalyst

This protocol describes the preparation of a composite material using a diglycidyl ether of bisphenol A (DGEBA) epoxy resin, an anhydride (B1165640) curing agent, and DMP-30 as a catalyst.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • Anhydride curing agent (e.g., maleic anhydride, phthalic anhydride)

  • This compound (DMP-30)

  • Reinforcement material (e.g., glass fiber, carbon fiber)

  • Mold release agent

  • Mixing containers and stirring equipment

  • Vacuum oven or press with temperature control

Procedure:

  • Preparation of the Resin Mixture:

    • Preheat the DGEBA epoxy resin to a temperature that reduces its viscosity for easy mixing (e.g., 60-80°C).

    • In a separate container, melt the anhydride curing agent if it is in a solid form.

    • Add the desired amount of the anhydride curing agent to the preheated epoxy resin. The stoichiometric ratio of anhydride to epoxy groups is a critical parameter and should be calculated based on the epoxy equivalent weight of the resin and the molecular weight of the anhydride.

    • Mix the resin and curing agent thoroughly until a homogeneous mixture is obtained.

  • Addition of DMP-30:

    • Add the desired concentration of DMP-30 to the epoxy-anhydride mixture. The concentration of DMP-30 will significantly affect the curing time and the final properties of the composite. A typical starting range is 1-5 parts per hundred parts of resin (phr).

    • Stir the mixture vigorously to ensure uniform dispersion of the DMP-30 catalyst.

  • Impregnation of Reinforcement:

    • Apply a mold release agent to the surface of the mold.

    • Place the reinforcement material (e.g., fiber mat, woven fabric) into the mold.

    • Pour the prepared resin mixture over the reinforcement, ensuring complete impregnation. A vacuum-assisted resin transfer molding (VARTM) or a simple hand lay-up technique can be used.

  • Curing:

    • Place the mold in a preheated oven or press.

    • The curing schedule will depend on the specific resin system and the concentration of DMP-30. A multi-step curing process is often employed to achieve optimal cross-linking and minimize internal stresses. For example, an initial cure at a lower temperature (e.g., 90°C for 2 hours) can be followed by a post-cure at a higher temperature (e.g., 120°C for 2 hours and 130°C for 1 hour).[7]

  • Demolding and Post-Curing (Optional):

    • Once the curing cycle is complete, allow the mold to cool down to room temperature before demolding the composite part.

    • A final post-curing step at a temperature slightly above the glass transition temperature (Tg) of the material can be performed to ensure complete curing and enhance the mechanical properties.

Protocol 2: Evaluation of the Effect of DMP-30 Concentration on Curing Time

This protocol outlines a method to determine the gel time and curing time of an epoxy resin system with varying concentrations of DMP-30.

Materials:

  • Epoxy resin and curing agent of choice

  • DMP-30

  • Disposable mixing cups and stir sticks

  • Hot plate with a temperature controller

  • Stopwatch

  • Thermocouple

Procedure:

  • Sample Preparation:

    • Prepare several batches of the epoxy resin and curing agent mixture with varying concentrations of DMP-30 (e.g., 0.5%, 1%, 2%, 3%, 5% by weight of the resin). Ensure each batch has the same total mass.

    • Thoroughly mix each batch to ensure homogeneity.

  • Gel Time Determination:

    • Place a small, known amount of each mixture onto a hot plate set to a specific curing temperature (e.g., 80°C).

    • Start the stopwatch immediately.

    • Periodically probe the resin with a clean stir stick. The gel time is the point at which the resin becomes stringy and no longer flows freely.

    • Record the gel time for each DMP-30 concentration.

  • Curing Time Determination:

    • For each concentration, prepare a small sample in a mold.

    • Place the samples in an oven at the desired curing temperature.

    • Monitor the hardness of the samples over time using a durometer or by a simple indentation test.

    • The curing time can be defined as the time required to reach a certain level of hardness or to achieve a tack-free surface.

    • Record the curing time for each DMP-30 concentration.

  • Data Analysis:

    • Plot the gel time and curing time as a function of DMP-30 concentration to visualize the catalytic effect.

Visualizations

Signaling Pathway: Catalytic Curing of Epoxy Resin by DMP-30

Epoxy_Curing_with_DMP30 DMP30 DMP-30 (Tertiary Amine) Intermediate Activated Complex DMP30->Intermediate Catalyzes Epoxy Epoxy Resin (Oxirane Ring) Epoxy->Intermediate Hardener Amine/Anhydride Hardener Hardener->Intermediate Crosslinked Cross-linked Polymer Network Intermediate->Crosslinked Polymerization

Caption: Catalytic action of DMP-30 in epoxy resin curing.

Experimental Workflow: Composite Material Fabrication

Composite_Fabrication_Workflow Start Start Mixing 1. Resin, Hardener & DMP-30 Mixing Start->Mixing Impregnation 2. Reinforcement Impregnation Mixing->Impregnation Molding 3. Molding Impregnation->Molding Curing 4. Curing (Temperature & Time) Molding->Curing Demolding 5. Demolding Curing->Demolding Testing 6. Characterization (Mechanical, Thermal) Demolding->Testing End End Testing->End

Caption: Workflow for composite fabrication using DMP-30.

Logical Relationship: DMP-30 Concentration vs. Composite Properties

DMP30_Concentration_Effect Concentration DMP-30 Concentration CuringTime Curing Time Concentration->CuringTime Decreases MechanicalStrength Mechanical Strength Concentration->MechanicalStrength Increases (up to optimum) Tg Glass Transition Temperature (Tg) Concentration->Tg Increases Brittleness Brittleness Concentration->Brittleness Increases (at high conc.)

Caption: Effect of DMP-30 concentration on composite properties.

References

Application Notes and Protocols for HPLC Analysis of Amine-Based Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-based curing agents are essential components in epoxy resin systems, dictating the curing process and the ultimate physical and chemical properties of the thermoset polymer.[1][2] Accurate quantification and characterization of these amines are critical for quality control, formulation development, and understanding reaction kinetics.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of amine-based curing agents.[5][6] However, many aliphatic amines lack a strong chromophore, necessitating a derivatization step to enable sensitive detection by UV-Vis or fluorescence detectors.[7][8] Aromatic amines, in some cases, can be analyzed directly.[5]

This document provides detailed application notes and protocols for the HPLC analysis of both aliphatic and aromatic amine-based curing agents, with a focus on pre-column derivatization methods.

Principle of the Method

The analysis of amine-based curing agents by HPLC typically involves several key steps:

  • Sample Preparation: Extraction or dissolution of the amine curing agent from the sample matrix.

  • Derivatization: Reaction of the amine with a derivatizing agent to attach a chromophoric or fluorophoric tag. This step is crucial for amines that lack inherent UV absorbance or fluorescence.[9]

  • Chromatographic Separation: Separation of the derivatized amines on a reversed-phase HPLC column.[10][11]

  • Detection: Detection of the separated derivatives using a UV-Vis or fluorescence detector.[6]

  • Quantification: Calculation of the amine concentration based on a calibration curve generated from standards.

The general workflow for this process is illustrated below.

Workflow A Sample Preparation (Extraction/Dissolution) B Pre-column Derivatization (e.g., with FMOC-Cl, OPA, Dansyl-Cl) A->B Add Derivatizing Agent C HPLC Separation (Reversed-Phase C18 Column) B->C Inject Sample D Detection (UV-Vis or Fluorescence) C->D Eluted Analytes E Data Analysis (Quantification) D->E Chromatogram

Caption: General workflow for the HPLC analysis of amine-based curing agents.

Key Derivatization Reagents

The choice of derivatizing agent is critical and depends on the nature of the amine (primary, secondary), the required sensitivity, and the available detector.[9][12]

Derivatizing AgentTarget AminesDetection MethodAdvantagesDisadvantages
o-Phthalaldehyde (OPA) Primary aminesFluorescenceRapid reaction, high sensitivity.[9]Derivatives can be unstable, does not react with secondary amines.[6][13]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary and secondary aminesFluorescence, UVStable derivatives, reacts with both primary and secondary amines.[12][14]Can produce reagent peaks that interfere with analysis.[13]
Dansyl Chloride Primary and secondary aminesFluorescence, UVStable derivatives, widely used.[12][15]Longer reaction times may be required.[13]
Salicylaldehyde Primary aminesUVSimple reaction, good for quantifying residual primary amines.[3][5]Lower sensitivity compared to fluorescence-based methods.
2,4-Dinitrofluorobenzene (DNFB) Primary and secondary aminesUVHigh selectivity, suitable for UV and MS detection.[5]Can be less sensitive than fluorescence methods.

Experimental Protocols

Protocol 1: Analysis of Aliphatic Amines using FMOC-Cl Derivatization and Fluorescence Detection

This protocol is suitable for the quantification of aliphatic amine curing agents such as dodecylamine, tetradecylamine, hexadecylamine, and octadecylamine.[14]

1. Materials and Reagents

  • Amine standards and samples

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • 0.45 µm syringe filters

2. Instrument and Conditions

  • HPLC System: With fluorescence detector and gradient capability.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).[9]

  • Mobile Phase A: Acetonitrile.[9]

  • Mobile Phase B: Water.[9]

  • Gradient Program:

    • 0-5 min: 70% A

    • 5-20 min: 70% to 90% A

    • 20-25 min: 90% A

    • 25-30 min: 70% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation: 265 nm, Emission: 315 nm

3. Standard and Sample Preparation

  • Borate (B1201080) Buffer (0.1 M, pH 8.0): Dissolve boric acid in water, adjust pH to 8.0 with sodium hydroxide.

  • FMOC-Cl Solution (15 mM): Dissolve FMOC-Cl in acetonitrile.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each amine standard in acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions in acetonitrile to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the amine curing agent and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.

4. Derivatization Procedure

  • To 100 µL of the standard or sample solution in a vial, add 100 µL of borate buffer.

  • Add 200 µL of the FMOC-Cl solution.

  • Vortex the mixture for 30 seconds.

  • Let the reaction proceed at room temperature for 10 minutes.

  • Add 100 µL of 0.1 M HCl to quench the reaction.

  • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.[9]

The derivatization process is visualized in the following diagram.

Derivatization cluster_0 Reaction Mixture Amine Amine Standard or Sample Mix Vortex & Incubate (Room Temperature) Amine->Mix Buffer Borate Buffer (pH 8) Buffer->Mix FMOC FMOC-Cl in Acetonitrile FMOC->Mix Quench Add HCl to Stop Reaction Mix->Quench Filter Filter (0.45 µm) Quench->Filter HPLC Inject into HPLC Filter->HPLC

Caption: FMOC-Cl pre-column derivatization workflow.

Protocol 2: Analysis of Aromatic Amines using Reversed-Phase HPLC with UV Detection

This protocol is suitable for aromatic amines that possess a sufficient UV chromophore, such as 4,4'-diaminodiphenylmethane (DDM), and may not require derivatization.[5]

1. Materials and Reagents

2. Instrument and Conditions

  • HPLC System: With UV-Vis detector and gradient capability.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Methanol/0.01M Ammonium Acetate (4:6 v/v).[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 290 nm.[5]

3. Standard and Sample Preparation

  • Mobile Phase Preparation: Prepare 0.01M ammonium acetate in water. Mix with methanol in a 6:4 ratio. Filter and degas.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each aromatic amine standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions in the mobile phase to create a calibration curve.

  • Sample Preparation: Accurately weigh the sample containing the aromatic amine curing agent and dissolve it in a known volume of methanol. Dilute with the mobile phase as necessary to fall within the calibration range. Filter through a 0.45 µm syringe filter before analysis.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized for clarity and comparison.

Table 1: Typical HPLC Performance Data for FMOC-Cl Derivatized Aliphatic Amines

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Dodecylamine12.5>0.990.10.395 - 105
Tetradecylamine15.2>0.990.10.395 - 105
Hexadecylamine18.1>0.990.10.395 - 105
Octadecylamine21.3>0.990.10.395 - 105
Note: Data is representative and may vary depending on the specific instrumentation and experimental conditions.

Table 2: Typical HPLC Performance Data for Aromatic Amines (Direct UV Detection)

AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
4,4'-Diaminodiphenylmethane8.7>0.990.050.1598 - 102
Note: Data is representative and may vary depending on the specific instrumentation and experimental conditions.

Logical Relationships in Method Selection

The choice of analytical method is dependent on the chemical properties of the amine curing agent. The following diagram illustrates the decision-making process.

MethodSelection Start Amine Curing Agent Sample CheckUV Does the amine have a strong UV chromophore? Start->CheckUV Aromatic Yes (e.g., Aromatic Amine) CheckUV->Aromatic Yes Aliphatic No (e.g., Aliphatic Amine) CheckUV->Aliphatic No DirectHPLC Direct HPLC-UV Analysis (Protocol 2) Aromatic->DirectHPLC Derivatization Pre-column Derivatization Required Aliphatic->Derivatization ChooseReagent Select Derivatizing Agent (e.g., FMOC-Cl, OPA) Derivatization->ChooseReagent Primary Primary Amine ChooseReagent->Primary OPA PrimarySecondary Primary & Secondary Amine ChooseReagent->PrimarySecondary FMOC-Cl HPLCFluorescence HPLC with Fluorescence or UV Detection (Protocol 1) Primary->HPLCFluorescence PrimarySecondary->HPLCFluorescence

Caption: Decision tree for selecting an HPLC analysis method for amine curing agents.

Conclusion

The HPLC methods outlined in this document provide robust and reliable approaches for the quantitative analysis of amine-based curing agents. The selection of an appropriate method, particularly the decision to use derivatization, is dependent on the chemical nature of the analyte. By following these detailed protocols, researchers, scientists, and drug development professionals can achieve accurate and reproducible results for quality control and research and development applications.

References

Application Note: Potentiometric Titration for the Determination of Functional Groups in 2,4,6-Tris(dimethylaminomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Tris(dimethylaminomethyl)phenol, a Mannich base commonly known as DMP-30, is a versatile organic compound possessing both tertiary amine and phenolic hydroxyl functionalities within the same molecule. This unique structure allows it to be widely utilized as a catalyst and curing agent for epoxy resins, in polyurethane chemistry, and in other specialized applications. Accurate determination of the content of both the tertiary amine and phenolic hydroxyl groups is crucial for quality control, reaction stoichiometry, and ensuring the final product's desired performance characteristics.

This application note provides a detailed protocol for the sequential potentiometric titration of this compound in a non-aqueous medium to quantify the tertiary amine and phenolic hydroxyl functional groups. Potentiometric titration offers a robust and precise method for analyzing this compound, providing distinct endpoints for each functional group.

Principle of the Method

The differential acidity of the tertiary amine groups and the phenolic hydroxyl group allows for their sequential determination in a non-aqueous solvent. The basic tertiary amine groups are first titrated with a strong acid, such as perchloric acid in a non-aqueous solvent. Following the neutralization of the amine groups, the weakly acidic phenolic hydroxyl group is then titrated with a strong base, such as tetrabutylammonium (B224687) hydroxide (B78521).

The titration is monitored by a potentiometer, which measures the potential difference between a reference electrode and an indicator electrode. The endpoints of the titrations are identified by the points of inflection on the titration curve, which correspond to the stoichiometric neutralization of each functional group. The volume of titrant consumed at each endpoint is used to calculate the percentage of each functional group in the sample.

Apparatus and Reagents

3.1. Apparatus

  • Potentiometric titrator with a high-impedance input

  • Glass pH electrode or a specialized non-aqueous indicator electrode

  • Saturated calomel (B162337) (SCE) or Ag/AgCl reference electrode (with a non-aqueous salt bridge)

  • 10 mL or 20 mL burette with a 0.02 mL resolution

  • 100 mL titration vessel

  • Magnetic stirrer and stir bar

  • Analytical balance, accurate to 0.1 mg

3.2. Reagents

  • This compound (DMP-30) sample

  • Titrant for Tertiary Amines: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid

  • Titrant for Phenolic Hydroxyl: 0.1 N Tetrabutylammonium hydroxide (TBAH) in a suitable solvent (e.g., isopropanol (B130326) or toluene (B28343)/methanol mixture)

  • Solvent: A suitable non-aqueous solvent such as a mixture of toluene and isopropanol (e.g., 1:1 v/v) or acetonitrile. The use of non-aqueous solvents is essential for the determination of the ratio of functional groups.

  • Standard buffers for pH meter calibration

Experimental Protocol

4.1. Preparation of Reagents

  • 0.1 N Perchloric Acid in Glacial Acetic Acid: Accurately prepare and standardize the 0.1 N perchloric acid solution against primary standard potassium hydrogen phthalate (B1215562) (KHP) in glacial acetic acid, using crystal violet as a visual indicator or by potentiometric titration.

  • 0.1 N Tetrabutylammonium Hydroxide: Accurately prepare and standardize the 0.1 N TBAH solution against primary standard benzoic acid in the chosen titration solvent.

4.2. Sample Preparation

  • Accurately weigh approximately 0.2-0.3 g of the this compound sample into a clean, dry 100 mL titration vessel.

  • Add 50 mL of the chosen non-aqueous solvent (e.g., toluene/isopropanol 1:1 v/v) to the titration vessel.

  • Stir the mixture with a magnetic stirrer until the sample is completely dissolved.

4.3. Titration Procedure

Part A: Titration of Tertiary Amine Groups

  • Immerse the calibrated glass electrode and the reference electrode into the sample solution.

  • Ensure the tips of the electrodes are well below the surface of the solution and that the solution is being stirred gently.

  • Titrate the sample solution with the standardized 0.1 N perchloric acid.

  • Record the potential (mV) or pH readings as a function of the volume of titrant added. Add the titrant in small increments, especially near the expected endpoint.

  • Continue the titration past the first major inflection point in the titration curve, which corresponds to the neutralization of the three tertiary amine groups.

Part B: Titration of the Phenolic Hydroxyl Group

  • Following the completion of the amine titration, without refilling the burette, switch to the standardized 0.1 N tetrabutylammonium hydroxide solution.

  • Continue the titration of the same sample solution with the TBAH titrant.

  • Record the potential (mV) or pH readings as a function of the volume of TBAH added.

  • Continue the titration until the second major inflection point is observed, which corresponds to the neutralization of the phenolic hydroxyl group.

4.4. Endpoint Determination

The endpoints of the titrations are determined from the inflection points of the titration curves. This can be done by plotting the potential (mV or pH) versus the volume of titrant added and identifying the point of the steepest slope. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately pinpoint the endpoint.

Data Presentation and Calculations

The quantitative data from the potentiometric titration should be summarized for clear analysis and comparison.

Table 1: Titration Data for the Determination of Functional Groups in this compound

ParameterValue
Sample Weight (g) W
Titrant for Amines 0.1 N Perchloric Acid
Normality of Perchloric Acid (N) NHClO₄
Volume of HClO₄ at 1st Endpoint (mL) V1
Titrant for Phenolic OH 0.1 N TBAH
Normality of TBAH (N) NTBAH
Volume of TBAH at 2nd Endpoint (mL) V2
Molecular Weight of DMP-30 ( g/mol ) 265.4 g/mol
Equivalent Weight for Amine (g/eq) 265.4 / 3 = 88.47 g/eq
Equivalent Weight for Phenol (g/eq) 265.4 g/eq

5.1. Calculation of Tertiary Amine Content

The percentage of tertiary amine groups (as titratable nitrogen) can be calculated using the following formula:

% Tertiary Amine (as N) = (V₁ * N_HClO₄ * 14.01) / (W * 10)

5.2. Calculation of Phenolic Hydroxyl Content

The percentage of the phenolic hydroxyl group can be calculated using the following formula:

% Phenolic Hydroxyl = (V₂ * N_TBAH * 17.01) / (W * 10)

5.3. Purity Assay

The purity of the this compound can be calculated based on the titration of the tertiary amine groups:

% Purity = (V₁ * N_HClO₄ * 88.47) / (W * 10)

Visualization of the Experimental Workflow

The logical flow of the experimental protocol can be visualized as follows:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Sample_Prep Sample Preparation (Weighing & Dissolving) Titrate_Amines Titrate Tertiary Amines with Perchloric Acid Sample_Prep->Titrate_Amines Titrant_Prep Titrant Standardization (HClO4 & TBAH) Titrant_Prep->Titrate_Amines Instrument_Cal Instrument Calibration Instrument_Cal->Titrate_Amines Titrate_Phenol Titrate Phenolic Hydroxyl with TBAH Titrate_Amines->Titrate_Phenol Endpoint_Det Endpoint Determination (1st & 2nd Derivative) Titrate_Phenol->Endpoint_Det Calculation Calculate Functional Group Content & Purity Endpoint_Det->Calculation

Caption: Workflow for the potentiometric titration of this compound.

Conclusion

The sequential potentiometric titration method described in this application note provides a reliable and accurate means of determining the content of both tertiary amine and phenolic hydroxyl functional groups in this compound. Adherence to this protocol will enable researchers, scientists, and drug development professionals to perform robust quality control and characterization of this important chemical compound.

Application of DMP-30 in Electrical Potting and Encapsulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) as a catalyst and curing agent in epoxy resin systems for electrical potting and encapsulation. DMP-30 is a versatile tertiary amine that significantly accelerates the curing of epoxy resins, making it a valuable component in formulations where rapid processing and robust performance are required.[1][2]

Introduction to DMP-30 in Electrical Applications

Epoxy resins are widely used for potting and encapsulating electronic components due to their excellent adhesive properties, mechanical strength, and chemical resistance.[3] In these applications, the epoxy serves to protect sensitive electronics from moisture, vibration, thermal shock, and corrosive agents, while also providing electrical insulation.[3]

DMP-30 acts as a potent catalyst for the epoxy curing reaction, facilitating the cross-linking of the epoxy resin and hardener.[1][4] Its primary functions in these systems are:

  • Acceleration of Cure: DMP-30 significantly reduces the gel and cure times of epoxy formulations, enabling faster production cycles.[1]

  • Low-Temperature Curing: It allows for curing at ambient or slightly elevated temperatures, which is crucial for heat-sensitive electronic components.[5]

  • Versatility: DMP-30 is compatible with a wide range of epoxy resins and hardeners, including anhydride (B1165640) and amine-based systems.[6][7]

Physicochemical Properties of DMP-30

A summary of the typical physical and chemical properties of DMP-30 is presented in Table 1.

PropertyValue
Chemical Name This compound
CAS Number 90-72-2
Appearance Clear, light yellow to amber liquid
Amine Value (mg KOH/g) 590 - 635
Viscosity @ 25°C (cps) 120 - 320
Specific Gravity @ 25°C 0.97 - 0.98
Flash Point (°C) >150
Water Content (%) ≤ 0.5

Formulations for Electrical Potting and Encapsulation

The selection of the epoxy resin, hardener, and the concentration of DMP-30 is critical to achieving the desired electrical and mechanical properties of the final potting compound. Below are example formulations.

Anhydride-Cured System for High-Performance Insulation

Anhydride-cured epoxy systems are often favored for high-voltage applications due to their excellent electrical properties and thermal stability.[4]

Table 2: Example Anhydride-Cured Formulation

ComponentParts by Weight (pbw)Purpose
Bisphenol-A Diglycidyl Ether (DGEBA) Epoxy Resin100Epoxy Resin
Glutaric Anhydride (GA)80-100Hardener
DMP-30 0.5 - 2.0 Catalyst / Accelerator
Fused Silica (optional)50 - 150Filler (to reduce CTE and shrinkage)

Note: The optimal ratio of anhydride to epoxy and the concentration of DMP-30 should be determined experimentally to achieve the desired curing profile and final properties.

Amine-Cured System for General Potting

Amine-cured systems offer good adhesion and mechanical strength and can be formulated for room temperature curing.

Table 3: Example Amine-Cured Formulation

ComponentParts by Weight (pbw)Purpose
Bisphenol-A Diglycidyl Ether (DGEBA) Epoxy Resin100Epoxy Resin
Polyamidoamine Hardener40 - 60Hardener
DMP-30 1 - 5 Accelerator
Alumina Trihydrate (ATH) (optional)30 - 100Filler (for flame retardancy)

Curing Profile and Pot Life

The addition of DMP-30 significantly impacts the curing kinetics of the epoxy system. As the concentration of DMP-30 increases, the pot life (working time) of the mixture decreases, and the time to achieve full cure is shortened.

Table 4: Effect of DMP-30 on a Typical Epoxy-Anhydride System

DMP-30 Concentration (phr)Pot Life @ 25°C (minutes)Typical Cure Schedule
0.5~602 hours at 100°C + 2 hours at 150°C
1.0~401.5 hours at 100°C + 2 hours at 150°C
2.0~251 hour at 100°C + 2 hours at 150°C

Note: These values are illustrative and will vary depending on the specific resin, hardener, and total mass of the mixture.

Electrical Properties of DMP-30 Cured Epoxy Systems

The electrical insulating properties of the cured epoxy are paramount for potting and encapsulation applications.

Table 5: Typical Electrical Properties of a DMP-30 Catalyzed Anhydride-Cured Epoxy System

PropertyTest MethodTypical Value
Dielectric Strength (kV/mm) ASTM D14935 - 40
Volume Resistivity (Ohm-cm) ASTM D257> 1 x 10^15
Dielectric Constant @ 1 kHz ASTM D1503.0 - 3.5
Dissipation Factor @ 1 kHz ASTM D1500.01 - 0.02

Experimental Protocols

Preparation of Epoxy Formulation

This protocol describes the general procedure for preparing a DMP-30 catalyzed epoxy formulation for testing.

  • Pre-weighing: Accurately weigh the epoxy resin, hardener, DMP-30, and any fillers into separate, clean containers.

  • Mixing: a. In a suitable mixing vessel, combine the epoxy resin and the hardener. b. Mix thoroughly with a mechanical stirrer for 5-10 minutes until a homogeneous mixture is obtained. c. If using fillers, add them gradually while continuing to mix until they are fully dispersed. d. Add the pre-weighed DMP-30 to the mixture and continue to stir for another 2-3 minutes.

  • Degassing: Place the mixture in a vacuum chamber at a pressure of 29 inHg (or ~1 kPa) for 10-15 minutes, or until all visible air bubbles have been removed.

  • Casting: Carefully pour the degassed mixture into the desired molds for curing.

Curing Procedure

The curing schedule will depend on the specific formulation. A typical two-stage curing process for an anhydride system is as follows:

  • Initial Cure (Pre-cure): Place the cast samples in an oven at 80-100°C for 1-2 hours. This allows the epoxy to gel and partially cross-link.

  • Post-Cure: Increase the oven temperature to 140-160°C and continue to cure for an additional 2-4 hours to ensure complete cross-linking and achieve optimal properties.

  • Cooling: Allow the samples to cool slowly to room temperature to minimize internal stresses.

Measurement of Electrical Properties

The following are summarized protocols for testing the electrical properties of the cured epoxy samples according to ASTM standards.

  • Sample Preparation: Prepare flat, uniform plaques of the cured epoxy with a typical thickness of 1-3 mm.

  • Apparatus: Use a high-voltage tester with appropriate electrodes (e.g., 2-inch diameter cylindrical electrodes with rounded edges).

  • Procedure: a. Place the sample between the electrodes. b. Apply an AC voltage, starting from zero and increasing at a uniform rate (e.g., 500 V/s) until dielectric breakdown occurs. c. Record the breakdown voltage. d. Measure the thickness of the sample at the point of breakdown. e. Calculate the dielectric strength by dividing the breakdown voltage by the thickness.

  • Sample Preparation: Use the same type of flat plaques as for the dielectric strength test.

  • Apparatus: A high-resistance meter (electrometer) and a three-electrode fixture (guarded electrode).

  • Procedure: a. Place the sample in the electrode fixture. b. Apply a stable DC voltage (e.g., 500 V) for a specified time (typically 60 seconds). c. Measure the resulting current flowing through the bulk of the material. d. Calculate the volume resistance and, using the dimensions of the electrodes, the volume resistivity.

  • Sample Preparation: Use thin, flat, and parallel-surfaced discs of the cured epoxy.

  • Apparatus: A capacitance bridge or an LCR meter and a two-electrode system.

  • Procedure: a. Place the sample between the electrodes. b. Measure the capacitance of the sample at the desired frequency (e.g., 1 kHz). c. Measure the capacitance of the empty electrode system (air as the dielectric). d. The dielectric constant is the ratio of the capacitance with the sample to the capacitance with air. e. The instrument will also provide a direct reading of the dissipation factor.

Visualizations

Epoxy_Curing_Pathway cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Epoxy Resin (e.g., DGEBA) Mixing Mixing & Degassing Epoxy->Mixing Hardener Hardener (e.g., Anhydride or Amine) Hardener->Mixing DMP30 DMP-30 (Catalyst) DMP30->Mixing accelerates Curing Application of Heat (Curing Schedule) Mixing->Curing Cured_Epoxy Cross-linked Epoxy Polymer Curing->Cured_Epoxy forms

Caption: Epoxy curing pathway with DMP-30.

Experimental_Workflow cluster_formulation Formulation & Preparation cluster_curing Curing cluster_testing Electrical Property Testing cluster_analysis Data Analysis Formulation Define Formulation (Epoxy, Hardener, DMP-30) Mixing Mixing & Degassing Formulation->Mixing Casting Casting of Samples Mixing->Casting Cure_Cycle Apply Curing Schedule (Pre-cure & Post-cure) Casting->Cure_Cycle ASTM_D149 Dielectric Strength (ASTM D149) Cure_Cycle->ASTM_D149 ASTM_D257 Volume Resistivity (ASTM D257) Cure_Cycle->ASTM_D257 ASTM_D150 Dielectric Constant & Dissipation Factor (ASTM D150) Cure_Cycle->ASTM_D150 Data_Analysis Analyze & Compare Results ASTM_D149->Data_Analysis ASTM_D257->Data_Analysis ASTM_D150->Data_Analysis

Caption: Workflow for evaluating DMP-30 epoxy.

References

Application Notes and Protocols: 2,4,6-Tris(dimethylaminomethyl)phenol as a Trimerization Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the use of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) as a catalyst, primarily focusing on its role in the trimerization of isocyanates and the curing of epoxy resins.

Overview of this compound (DMP-30)

This compound, commonly known as DMP-30, is a versatile organic compound widely utilized as a catalyst and curing agent in various polymer systems.[1] Its unique structure, featuring a phenolic hydroxyl group and three tertiary amine functionalities, allows it to effectively catalyze the trimerization of isocyanates to form polyisocyanurate (PIR) foams and accelerate the curing of epoxy resins.[1][2]

Chemical Structure and Properties:

  • IUPAC Name: 2,4,6-Tris[(dimethylamino)methyl]phenol[1]

  • CAS Number: 90-72-2[1]

  • Molecular Formula: C₁₅H₂₇N₃O[1]

  • Molecular Weight: 265.401 g/mol [1]

  • Appearance: Pale yellow to amber liquid[2]

  • Key Features: Functions as a Lewis base catalyst.[3] The tertiary amine groups are the primary catalytic sites.

Application in Isocyanate Trimerization for Polyisocyanurate (PIR) Foams

DMP-30 is an effective catalyst for the trimerization of isocyanates, a key reaction in the production of rigid polyisocyanurate (PIR) foams.[3][4] PIR foams are known for their excellent thermal insulation properties and fire resistance. The trimerization reaction involves the cyclization of three isocyanate (-NCO) groups to form a stable isocyanurate ring.

Mechanism of Isocyanate Trimerization

The catalytic activity of DMP-30 in isocyanate trimerization is attributed to the nucleophilic character of its tertiary amine groups. The proposed mechanism involves the formation of an active intermediate that facilitates the sequential addition of isocyanate monomers to form the trimer.

Trimerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_cyclization Cyclization & Catalyst Regeneration Isocyanate1 R-N=C=O Intermediate1 Active Intermediate Isocyanate1->Intermediate1 Reaction with Catalyst DMP30 DMP-30 (Tertiary Amine) DMP30->Intermediate1 Intermediate2 Dimer Intermediate Intermediate1->Intermediate2 + Isocyanate Isocyanate2 R-N=C=O Isocyanate2->Intermediate2 Intermediate3 Trimer Intermediate Intermediate2->Intermediate3 + Isocyanate Isocyanate3 R-N=C=O Isocyanate3->Intermediate3 Isocyanurate Isocyanurate Trimer Intermediate3->Isocyanurate Ring Closure DMP30_regen DMP-30 (Regenerated) Intermediate3->DMP30_regen Catalyst Release Epoxy_Curing_Workflow cluster_prep Preparation of Epoxy System cluster_curing Curing Process cluster_analysis Analysis DGEBA Diglycidyl ether of bisphenol A (DGEBA) Mixing Homogeneous Mixing DGEBA->Mixing Anhydride Anhydride Curing Agent Anhydride->Mixing DMP30 DMP-30 Catalyst DMP30->Mixing Pre_curing Pre-curing at 100°C Mixing->Pre_curing Post_curing Post-curing at 150°C Pre_curing->Post_curing Cured_Epoxy Cured Epoxy Resin Post_curing->Cured_Epoxy FTIR FTIR Spectroscopy Cured_Epoxy->FTIR DSC Differential Scanning Calorimetry Cured_Epoxy->DSC Mechanical_Testing Mechanical Properties Testing Cured_Epoxy->Mechanical_Testing

References

Application Notes and Protocols for the Preparation of Anion Exchange Membranes Using 2,4,6-Tris(dimethylaminomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation of anion exchange membranes (AEMs) utilizing 2,4,6-Tris(dimethylaminomethyl)phenol (TDMP). TDMP, a trifunctional amine, serves as a robust crosslinking and functionalizing agent in the synthesis of high-performance AEMs. The protocols outlined below are based on established research for the functionalization of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a commonly used polymer backbone for AEMs.

Introduction

Anion exchange membranes are critical components in various electrochemical applications, including fuel cells, electrolyzers, and redox flow batteries. The performance of these membranes is largely dictated by their ionic conductivity, chemical stability, and mechanical properties. This compound has emerged as a valuable building block in AEM synthesis due to its ability to introduce multiple quaternary ammonium (B1175870) groups, thereby enhancing the ion exchange capacity (IEC) and conductivity of the resulting membrane.[1][2] Furthermore, its aromatic structure contributes to the overall stability of the polymer matrix.

This document details the synthesis of a quaternary ammonium functionalized PPO (PPO-TQA) by incorporating TDMP, followed by the casting and characterization of the resulting AEM.

Experimental Protocols

Materials
Synthesis of Brominated PPO (BPPO)

The first step involves the bromination of the PPO backbone to create reactive sites for the subsequent grafting of TDMP.

Protocol:

  • Dissolve PPO in chlorobenzene in a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel.

  • Heat the solution to 130°C with continuous stirring until the PPO is completely dissolved.

  • Add AIBN as a radical initiator to the solution.

  • Slowly add a solution of bromine in chlorobenzene to the reaction mixture dropwise.

  • Maintain the reaction at 130°C for 6 hours.

  • After cooling to room temperature, precipitate the brominated PPO (BPPO) by pouring the reaction mixture into an excess of methanol.

  • Filter the BPPO precipitate and wash it thoroughly with methanol to remove any unreacted reagents.

  • Dry the purified BPPO in a vacuum oven at 60°C for 24 hours.

Synthesis of TDMP-Functionalized PPO (PPO-TQA)

This step involves the quaternization of BPPO with TDMP to introduce the trifunctional ammonium moieties.

Protocol:

  • Dissolve the dried BPPO in NMP in a round-bottom flask.

  • Add a calculated amount of this compound to the BPPO solution. The molar ratio of TDMP to the bromomethyl groups in BPPO will determine the degree of functionalization.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • After the reaction is complete, the resulting PPO-TQA solution is ready for membrane casting.

Membrane Casting

The functionalized polymer solution is cast to form a thin, uniform membrane.

Protocol:

  • Filter the PPO-TQA solution to remove any impurities or undissolved particles.

  • Cast the filtered solution onto a clean, flat glass plate using a doctor blade to ensure a uniform thickness.

  • Dry the cast film in a vacuum oven at 80°C for 12 hours, followed by a further 12 hours at 120°C to ensure complete removal of the solvent.

  • Peel the resulting membrane from the glass plate.

Membrane Ion Exchange

The final step is to exchange the bromide counter-ions with hydroxide ions to make the membrane conductive to anions.

Protocol:

  • Immerse the prepared PPO-TQA membrane in a 1 M KOH solution for 48 hours at room temperature.

  • After 48 hours, thoroughly rinse the membrane with deionized water until the pH of the rinsing water is neutral.

  • Store the final anion exchange membrane in deionized water.

Characterization of the Anion Exchange Membrane

The performance of the prepared AEM is evaluated through several key characterization techniques.

Ion Exchange Capacity (IEC)

IEC is a measure of the number of ion-exchangeable groups per unit weight of the dry membrane.

Protocol (Back-Titration Method):

  • Immerse a known weight of the dried membrane (in OH⁻ form) in a standard HCl solution of known concentration and volume for 24 hours.

  • The hydroxide ions in the membrane will neutralize a portion of the HCl.

  • Titrate the remaining HCl in the solution with a standard NaOH solution.

  • Calculate the IEC using the following formula:

    IEC (mmol/g) = (Initial moles of HCl - Moles of HCl after immersion) / Dry weight of the membrane (g)

Water Uptake and Swelling Ratio

These parameters are important for understanding the dimensional stability of the membrane in an aqueous environment.

Protocol:

  • Immerse a piece of the membrane in deionized water at a specific temperature (e.g., 30°C) for 24 hours.

  • Record the weight and dimensions (length and width) of the wet membrane.

  • Dry the membrane in a vacuum oven at 60°C until a constant weight is achieved and record the dry weight and dimensions.

  • Calculate the water uptake and swelling ratio using the following formulas:

    Water Uptake (%) = [(Wet weight - Dry weight) / Dry weight] x 100

    Swelling Ratio (%) = [(Wet dimension - Dry dimension) / Dry dimension] x 100

Hydroxide Conductivity

The hydroxide conductivity is a critical measure of the AEM's performance.

Protocol (AC Impedance Spectroscopy):

  • Place the membrane in a four-probe conductivity cell immersed in deionized water at a controlled temperature.

  • Measure the impedance of the membrane over a range of frequencies using an AC impedance spectrometer.

  • Calculate the conductivity (σ) using the formula:

    σ (S/cm) = L / (R x A)

    where L is the distance between the potential sensing electrodes, R is the resistance obtained from the impedance plot, and A is the cross-sectional area of the membrane.

Data Presentation

The following tables summarize typical quantitative data for AEMs prepared using TDMP, based on available research.

Table 1: Properties of TDMP-Functionalized PPO (PPO-TQA) Membranes

Membrane SampleIon Exchange Capacity (IEC) (mmol/g)Water Uptake at 30°C (%)Swelling Ratio at 30°C (%)
PPO-TQA-10.8415.27.1
PPO-TQA-21.1523.810.3
PPO-TQA-31.5035.114.5

Data adapted from literature.[2]

Table 2: Hydroxide Conductivity of PPO-TQA Membranes at Different Temperatures

Membrane SampleConductivity at 30°C (mS/cm)Conductivity at 60°C (mS/cm)Conductivity at 80°C (mS/cm)
PPO-TQA-121.535.848.2
PPO-TQA-233.754.171.3
PPO-TQA-348.978.6101.2

Data adapted from literature.[2]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_PPO_Bromination PPO Bromination cluster_Functionalization Functionalization with TDMP cluster_Membrane_Formation Membrane Formation PPO PPO Reaction1 Reaction at 130°C PPO->Reaction1 Br2_AIBN Br₂ / AIBN in Chlorobenzene Br2_AIBN->Reaction1 BPPO Brominated PPO (BPPO) Reaction1->BPPO Reaction2 Reaction at 80°C BPPO->Reaction2 TDMP TDMP in NMP TDMP->Reaction2 PPO_TQA_sol PPO-TQA Solution Reaction2->PPO_TQA_sol Casting Casting PPO_TQA_sol->Casting Drying Drying Casting->Drying PPO_TQA_Membrane PPO-TQA Membrane Drying->PPO_TQA_Membrane Ion_Exchange Ion Exchange (KOH) PPO_TQA_Membrane->Ion_Exchange Final_AEM Final AEM Ion_Exchange->Final_AEM

Caption: Workflow for the synthesis of a TDMP-functionalized anion exchange membrane.

Chemical Reaction Scheme

Caption: General chemical reaction scheme for the functionalization of PPO with TDMP.

References

Troubleshooting & Optimization

Technical Support Center: Controlling Reaction Kinetics with 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) to control reaction kinetics, primarily in epoxy and polyurethane systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, commonly known as DMP-30, is a tertiary amine that functions as a highly effective catalyst and curing agent.[1][2] Its molecular structure, featuring three dimethylaminomethyl groups and a phenolic hydroxyl group, allows it to act as a Lewis base catalyst.[3][4] This structure facilitates the acceleration of polymerization reactions, particularly in epoxy and polyurethane systems.[1][5]

Its primary applications include:

  • Epoxy Resin Curing: DMP-30 is widely used as a curing agent and a potent accelerator for other curing agents like polyamides and anhydrides in epoxy resins.[1][2][6] This leads to faster curing times, especially at room temperature.[1]

  • Polyurethane Production: It serves as a catalyst in the formation of polyurethane foams, elastomers, and coatings by promoting the reaction between isocyanates and polyols.[5]

  • Other Applications: DMP-30 is also utilized in the production of adhesives, sealants, composites, and coatings.[1][6]

Q2: How does DMP-30 control reaction kinetics in epoxy resins?

DMP-30 accelerates the curing of epoxy resins through its tertiary amine groups, which act as Lewis bases.[3][4] The mechanism involves the tertiary amine opening the epoxy ring, initiating the polymerization process.[4] The phenolic hydroxyl group on the molecule can also participate in the reaction through hydrogen bonding, further enhancing its catalytic efficiency.[7] This dual functionality allows for significant control over the curing speed, enabling faster processing and curing at lower temperatures.

Q3: What are the typical dosage recommendations for DMP-30 in epoxy formulations?

The recommended dosage of DMP-30 can vary depending on the specific resin system, the desired curing speed, and the application. However, a general guideline is between 3% and 15% of the epoxy curing agent dosage.[8] It is crucial to note that increasing the concentration of DMP-30 will accelerate the curing rate but may also increase the brittleness of the final cured product.[8] For use as a promoter in epoxy/anhydride systems, a much lower concentration of around 1% may be sufficient.[9]

Troubleshooting Guide

This guide addresses common issues encountered when using DMP-30 to control reaction kinetics.

Problem 1: Incomplete or Slow Curing

  • Symptoms: The epoxy resin remains tacky, soft, or in a liquid state long after the expected curing time.[10][11]

  • Possible Causes & Solutions:

CauseSolution
Incorrect Mixing Ratio Ensure the precise and accurate measurement of both the epoxy resin and the hardener, including DMP-30, according to the manufacturer's instructions.[10][12] An incorrect ratio can disrupt the chemical reaction required for proper curing.[10]
Inadequate Mixing Thoroughly mix all components, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.[12][13] Incompletely mixed material will not cure properly.[11]
Low Ambient Temperature The curing environment should be within the recommended temperature range, typically around 21-25°C (70-77°F).[11][14] Low temperatures significantly slow down the curing process.[14] Consider using a heated enclosure for work in cold conditions.[14]
Insufficient DMP-30 Concentration If using DMP-30 as the primary curing agent, ensure the concentration is adequate, typically around 10 parts per 100 parts of epoxy resin for room temperature cure over 3-4 days.[9] If used as an accelerator, a slight increase in its concentration might be necessary, but be mindful of the potential for increased brittleness.[8]
High Humidity High humidity (ideally below 60%) can interfere with the curing process, potentially leading to a tacky surface.[14][15] Work in a controlled environment with a dehumidifier if necessary.[15]

Problem 2: Curing is Too Fast (Short Pot Life)

  • Symptoms: The epoxy resin begins to gel and harden too quickly, not allowing sufficient time for application.

  • Possible Causes & Solutions:

CauseSolution
Excessive DMP-30 Concentration Reduce the amount of DMP-30 in the formulation. Even small amounts can significantly accelerate the reaction.[16]
High Ambient Temperature High temperatures (e.g., above 30°C or 85°F) will accelerate the curing process.[14] Work in a cooler environment or use a cooling bath for the resin mixture to manage the pot life.
Large Batch Size The curing of epoxy is an exothermic reaction. Mixing large quantities can lead to a rapid temperature increase, which in turn accelerates the curing. Mix smaller batches to better control the heat generation.

Problem 3: Final Product is Brittle

  • Symptoms: The cured epoxy is easily cracked or fractured under stress.

  • Possible Causes & Solutions:

CauseSolution
High DMP-30 Concentration An excess of DMP-30 can lead to a highly cross-linked and brittle polymer network.[8] Optimize the concentration to achieve the desired cure speed without compromising mechanical properties.
Inadequate Post-Curing For some systems, a post-curing step at an elevated temperature is necessary to achieve optimal mechanical properties. Consult the resin manufacturer's datasheet for recommended post-curing schedules.[17]

Problem 4: Yellowing of the Cured Product

  • Symptoms: The cured epoxy exhibits an undesirable yellow tint.

  • Possible Causes & Solutions:

CauseSolution
Inherent Property of DMP-30 DMP-30 is known to have a tendency to cause yellowing.[1]
UV Exposure Protect the curing and cured epoxy from direct sunlight or other sources of UV radiation, which can exacerbate yellowing.
Alternative Accelerators If color is a critical factor, consider using alternative accelerators that are known to have better color stability.

Data Presentation

Table 1: Recommended Starting Concentrations for DMP-30 in Epoxy Systems

ApplicationRole of DMP-30Recommended Concentration (phr - parts per hundred parts of resin)Notes
Epoxy CuringPrimary Curing Agent~10For room temperature cure over 3-4 days.[9]
Epoxy CuringAccelerator for Amine/Polyamide Hardeners3 - 15% of hardener weightHigher concentration leads to faster cure and increased brittleness.[8]
Epoxy/Anhydride SystemsPromoter0.1 - 3Very effective at low concentrations.[9]

Table 2: Effect of DMP-30 on Epoxy-Anhydride Resin Properties

DMP-30 Content (phr)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Reference
0105.365.24.8[18]
1110.168.35.2[18]
2112.570.15.5[18]
3108.766.85.3[18]

Note: Data is illustrative and based on a specific epoxy-anhydride system. Actual results may vary depending on the specific formulation.

Experimental Protocols

Protocol 1: Evaluating the Effect of DMP-30 Concentration on the Curing Profile of a Bisphenol A Epoxy Resin

  • Materials:

    • Bisphenol A based epoxy resin (e.g., Epon 828)

    • Amine curing agent (e.g., Jeffamine D-230)

    • This compound (DMP-30)

    • Disposable mixing cups and stirring rods

    • Differential Scanning Calorimeter (DSC)

  • Procedure:

    • Prepare a series of formulations with varying concentrations of DMP-30 (e.g., 0, 1, 3, 5, and 10 phr based on the resin weight).

    • For each formulation, accurately weigh the epoxy resin into a mixing cup.

    • Add the specified amount of DMP-30 and mix thoroughly for 2 minutes.

    • Add the stoichiometric amount of the amine curing agent and mix vigorously for another 3 minutes, ensuring to scrape the sides and bottom of the cup.

    • Immediately after mixing, transfer a small sample (5-10 mg) into a DSC pan and seal it.

    • Place the pan in the DSC instrument and perform a dynamic scan from room temperature to 250°C at a heating rate of 10°C/min to determine the exothermic curing peak and the onset of curing temperature.

    • Analyze the DSC thermograms to determine the peak exotherm temperature and the total heat of reaction for each formulation. A lower peak temperature and a faster heat release indicate a more accelerated cure.

Mandatory Visualizations

Catalytic_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps Epoxy_Resin Epoxy Resin (with epoxide ring) Step1 Initiation: DMP-30 attacks epoxide ring Epoxy_Resin->Step1 Curing_Agent Curing Agent (e.g., Amine) Step2 Propagation: Ring-opened epoxy reacts with curing agent Curing_Agent->Step2 DMP30 DMP-30 (Tertiary Amine Catalyst) DMP30->Step1 Catalyzes Step1->Step2 Step3 Cross-linking: Polymer network forms Step2->Step3 Cured_Polymer Cured Thermoset Polymer (Cross-linked network) Step3->Cured_Polymer

Caption: Catalytic mechanism of DMP-30 in epoxy resin curing.

Troubleshooting_Workflow Start Curing Problem Identified Check_Ratio Verify Mixing Ratio (Resin:Hardener:DMP-30) Start->Check_Ratio Check_Mixing Evaluate Mixing Thoroughness Check_Ratio->Check_Mixing Correct Adjust_Ratio Correct Ratio and Re-mix Check_Ratio->Adjust_Ratio Incorrect Check_Temp Assess Curing Temperature Check_Mixing->Check_Temp Adequate Improve_Mixing Improve Mixing Technique Check_Mixing->Improve_Mixing Inadequate Adjust_Temp Adjust Temperature (Heat/Cool) Check_Temp->Adjust_Temp Incorrect Check_DMP30 Review DMP-30 Concentration Check_Temp->Check_DMP30 Correct End Problem Resolved Adjust_Ratio->End Improve_Mixing->End Adjust_Temp->End Adjust_DMP30 Optimize DMP-30 Concentration Check_DMP30->Adjust_DMP30 Sub-optimal Check_DMP30->End Optimal Adjust_DMP30->End

Caption: Troubleshooting workflow for epoxy curing issues with DMP-30.

References

Technical Support Center: Optimizing DMP-30 Catalyst Concentration in Epoxy Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMP-30 as a catalyst in epoxy formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving DMP-30.

Issue / Observation Potential Cause Recommended Action
Curing is too fast, leading to short pot life and difficulty in handling. The concentration of DMP-30 is too high.Reduce the DMP-30 concentration. Start with a lower concentration (e.g., 1-2 phr) and incrementally increase it to find the optimal balance between cure speed and working time.
High ambient or mixing temperature.Work in a cooler environment. Pre-cool the resin and hardener before mixing. Mix smaller batches to reduce the exothermic heat generated.[1][2]
Curing is too slow or incomplete. The concentration of DMP-30 is too low.Gradually increase the DMP-30 concentration. Ensure it is thoroughly mixed into the formulation for uniform catalysis.
Low ambient temperature.Increase the ambient temperature or apply a post-curing heat treatment as recommended for your specific epoxy system.
The cured epoxy is brittle. Excessive DMP-30 concentration can lead to brittleness.[3][4]Reduce the amount of DMP-30. An excess of catalyst can cause rapid, uncontrolled polymerization, leading to a less robust polymer network.[5]
The cured epoxy shows yellowing. High concentrations of DMP-30, which is a phenolic compound, can contribute to yellowing, especially when exposed to heat or UV light.[3]Use the lowest effective concentration of DMP-30. If color is critical, consider using a non-phenolic accelerator.
Reduced glass transition temperature (Tg) of the cured epoxy. High levels of DMP-30 can sometimes lead to a decrease in Tg.[3]Optimize the DMP-30 concentration. A lower concentration may provide sufficient acceleration without significantly impacting the thermomechanical properties.
Inconsistent curing throughout the material. Poor mixing of DMP-30 into the epoxy resin and hardener.Ensure thorough and uniform mixing of all components. Due to its low viscosity, DMP-30 should be easy to incorporate, but proper dispersion is critical.[6]

Frequently Asked Questions (FAQs)

1. What is the typical concentration range for DMP-30 in epoxy formulations?

The recommended dosage of DMP-30 can vary significantly depending on the specific epoxy resin, curing agent, desired cure speed, and application. However, a general starting range is typically between 1 to 15 parts per hundred parts of resin (phr).[4][7] It is crucial to perform a ladder study (testing a series of different concentrations) to determine the optimal level for your specific system and performance requirements.

2. How does DMP-30 accelerate the curing of epoxy resins?

DMP-30, or 2,4,6-tris(dimethylaminomethyl)phenol, is a tertiary amine that acts as a Lewis base catalyst.[6] Its primary role is to accelerate the curing reaction between the epoxy resin and the curing agent (hardener). The tertiary amine groups in DMP-30 can initiate the ring-opening of the epoxy group, making it more reactive towards the hardener.[6][8][9] This results in a faster polymerization and cross-linking process, leading to a significant reduction in gel and cure times.[9]

3. Can DMP-30 be used as a primary curing agent?

Yes, DMP-30 can be used as a homopolymerization catalyst for epoxy resins, meaning it can cure the resin on its own without a separate hardener.[7][10] However, it is more commonly used as an accelerator in conjunction with other curing agents like amines, polyamides, and anhydrides to modify the reaction rate.[3][7][9][11]

4. What is the effect of DMP-30 concentration on the mechanical properties of the cured epoxy?

The concentration of DMP-30 can have a significant impact on the mechanical properties of the final cured product.

  • Positive Effects : At optimal concentrations (typically in the lower end of the recommended range, such as 1-2%), DMP-30 can help achieve a more complete cure, potentially enhancing properties like tensile strength.[5]

  • Negative Effects : Excessive concentrations (e.g., 3% and higher) can lead to increased brittleness and may even have a weakening effect on the material.[4][5] This is because very rapid curing can build up internal stresses and lead to a less uniform polymer network.[5]

Data on DMP-30 Concentration and Mechanical Properties

DMP-30 Concentration (wt%)Effect on Tensile StrengthEffect on Ductility/FlexibilityReference System
1%EnhancementImprovedWaterborne epoxy resin modified emulsified asphalt[5]
2%EnhancementImprovedWaterborne epoxy resin modified emulsified asphalt[5]
3%Weakening effectImprovedWaterborne epoxy resin modified emulsified asphalt[5]

Note: These results are from a specific study and may not be directly transferable to all epoxy systems. It is essential to conduct your own tests to determine the optimal concentration for your formulation.

5. How does temperature affect the performance of DMP-30?

Temperature plays a crucial role in the catalytic activity of DMP-30.

  • Higher Temperatures : Increased temperatures will further accelerate the curing reaction that is already catalyzed by DMP-30.[1] This can be beneficial for reducing cure times but can also drastically shorten the pot life, making the mixture difficult to handle.[2]

  • Lower Temperatures : Lower temperatures will slow down the reaction. DMP-30 is often used to achieve reasonable cure times in cooler environments where an uncatalyzed system would react too slowly.[9]

Experimental Protocols

Protocol for Determining Optimal DMP-30 Concentration (Ladder Study)

  • Preparation :

    • Define the desired range of DMP-30 concentrations to be tested (e.g., 0.5, 1, 2, 3, 5 phr).

    • Ensure all components (epoxy resin, hardener, and DMP-30) are at a consistent, controlled temperature (e.g., 25°C).

    • Prepare all necessary equipment, including mixing containers, stirring rods, a stopwatch, and molds for test specimens.

  • Mixing :

    • For each concentration, accurately weigh the epoxy resin into a mixing container.

    • Add the corresponding amount of hardener and mix thoroughly for a specified time (e.g., 2 minutes) until the mixture is homogeneous.

    • Add the pre-weighed DMP-30 to the mixture.

    • Continue to mix thoroughly for another 2 minutes to ensure uniform dispersion of the catalyst.

  • Evaluation :

    • Gel Time : Immediately after mixing, start a stopwatch. Periodically probe the mixture with a clean stirring rod. The gel time is the point at which the resin becomes stringy and no longer flows freely. Record this time for each concentration.

    • Cure Time : Pour the mixed formulation into molds to create test specimens for mechanical and thermal analysis. Allow the specimens to cure under controlled temperature and humidity. The cure time can be determined by when the material reaches a hard, tack-free state.

    • Mechanical Testing : After the specimens are fully cured (e.g., after 7 days at room temperature), perform tensile tests to determine tensile strength and elongation at break.

    • Thermal Analysis : Use techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the cured samples.

  • Analysis :

    • Create a table summarizing the gel time, cure time, tensile strength, and Tg for each DMP-30 concentration.

    • Plot the properties as a function of DMP-30 concentration to visualize the trends and identify the optimal concentration that provides the best balance of properties for your application.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_mix 2. Mixing cluster_eval 3. Evaluation cluster_analysis 4. Analysis prep1 Define DMP-30 Concentrations prep2 Equilibrate Components (25°C) prep1->prep2 prep3 Prepare Equipment prep2->prep3 mix1 Weigh Resin & Hardener prep3->mix1 mix2 Mix Resin & Hardener (2 min) mix1->mix2 mix3 Add & Mix DMP-30 (2 min) mix2->mix3 eval1 Measure Gel Time mix3->eval1 eval2 Pour Molds & Cure Samples mix3->eval2 an1 Tabulate Results eval1->an1 eval3 Mechanical Testing eval2->eval3 eval4 Thermal Analysis (DSC) eval2->eval4 eval3->an1 eval4->an1 an2 Plot Data an1->an2 an3 Determine Optimal Concentration an2->an3 troubleshooting_flowchart start Start: Observe Curing Issue q_speed Is the cure speed the issue? start->q_speed q_property Is the final property the issue? q_speed->q_property No too_fast Cure is too fast (Short Pot Life) q_speed->too_fast Yes too_slow Cure is too slow (Incomplete Cure) q_speed->too_slow Yes brittle Cured epoxy is brittle/yellow q_property->brittle Yes sol_fast Action: 1. Reduce DMP-30 conc. 2. Lower mix temp. too_fast->sol_fast sol_slow Action: 1. Increase DMP-30 conc. 2. Increase cure temp. too_slow->sol_slow sol_brittle Action: Reduce DMP-30 conc. brittle->sol_brittle

References

Technical Support Center: Prevention of Yellowing in DMP-30 Catalyzed Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the yellowing of epoxy resins catalyzed by 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).

Troubleshooting Guide

Issue: Cured epoxy resin exhibits a yellow tint immediately after curing.

Possible Causes:

  • High Curing Temperature: Excessive heat during the curing process can accelerate oxidation of the epoxy resin, the hardener, and the DMP-30 accelerator itself, leading to the formation of chromophores (color-causing molecules).[1]

  • High Concentration of DMP-30: While DMP-30 is an effective accelerator, using it at a higher concentration than recommended can lead to a significant exotherm, generating localized high temperatures and promoting yellowing.

  • Oxidized Hardener: The amine hardener may have oxidized due to improper storage (e.g., exposure to air and moisture), resulting in a yellow appearance that carries over to the cured product.[1]

  • Impurities in Raw Materials: The epoxy resin, hardener, or DMP-30 may contain impurities from the manufacturing process that can contribute to initial color.[1]

Solutions:

  • Optimize Curing Schedule: Lower the curing temperature and/or shorten the curing time. Conduct a Design of Experiments (DoE) to determine the optimal curing profile for your specific formulation that achieves desired mechanical properties without inducing yellowing.

  • Adjust DMP-30 Concentration: Reduce the concentration of DMP-30 to the lowest effective level. A typical loading level for DMP-30 as an accelerator is 0.5-8 parts per hundred of resin (phr).[2]

  • Use Fresh, High-Purity Reagents: Ensure that the epoxy resin, hardener, and DMP-30 are from a reputable supplier and are within their shelf life. Store all components in tightly sealed containers in a cool, dry, and dark place to prevent oxidation.

  • Inert Atmosphere Curing: For highly sensitive applications, consider curing the epoxy resin in an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue: Cured epoxy resin gradually yellows over time when exposed to laboratory or ambient light.

Possible Causes:

  • UV Degradation: Exposure to ultraviolet (UV) radiation from sunlight or artificial lighting can break down the polymer chains in the epoxy resin, leading to the formation of chromophores.[1] The phenolic structure of DMP-30 can also be susceptible to photo-oxidation.

  • Photo-oxidation of DMP-30: The tertiary amine groups and the phenolic ring of DMP-30 can undergo photo-oxidation, leading to the formation of colored byproducts.

Solutions:

  • Incorporate UV Stabilizers: Add a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) to the epoxy formulation.

    • UV Absorbers (e.g., Benzotriazoles, Hydroxyphenyl-triazines): These molecules absorb harmful UV radiation and dissipate it as heat.

    • Hindered Amine Light Stabilizers (HALS): These compounds act as radical scavengers, interrupting the degradation cycle initiated by UV exposure. HALS are particularly effective in protecting the surface of the epoxy.

  • Synergistic Effect: A combination of a UVA and a HALS often provides a synergistic effect, offering superior protection against photo-degradation compared to using either additive alone.

Issue: Cured epoxy resin yellows when used in applications involving elevated temperatures.

Possible Causes:

  • Thermo-oxidative Degradation: At elevated temperatures, the epoxy network is susceptible to oxidation. This process is accelerated by the presence of oxygen and can lead to the formation of carbonyl groups and other chromophores within the polymer backbone.[3][4][5]

  • Degradation of DMP-30: The phenolic and amine moieties of DMP-30 can undergo thermo-oxidative degradation, contributing to discoloration.[5]

Solutions:

  • Incorporate Antioxidants: Add antioxidants to the formulation to inhibit thermo-oxidative degradation.

    • Primary Antioxidants (Hindered Phenols): These compounds scavenge free radicals, preventing them from propagating the degradation chain reaction.

    • Secondary Antioxidants (Phosphites, Thioesters): These additives decompose hydroperoxides, which are unstable intermediates in the oxidation process.

  • Select Thermally Stable Components: If the application requires high-temperature resistance, consider using an epoxy resin and hardener system with a higher thermal stability.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind the yellowing of epoxy resins catalyzed by DMP-30?

A1: The yellowing of epoxy resins, including those catalyzed by DMP-30, is primarily due to the formation of chromophores through thermo-oxidative and photo-oxidative degradation.[1] DMP-30, being a phenolic amine, can contribute to this process. The phenolic group is susceptible to oxidation, which can form colored quinone-like structures. The tertiary amine groups can also be sites for oxidation. Furthermore, DMP-30 accelerates the curing reaction, which can generate heat and contribute to initial thermal degradation if not controlled.

Q2: How can I select the right anti-yellowing additives for my DMP-30 catalyzed system?

A2: The choice of additives depends on the primary cause of yellowing.

  • For UV-induced yellowing , a combination of a UV absorber (UVA) and a Hindered Amine Light Stabilizer (HALS) is recommended for synergistic protection.

  • For heat-induced yellowing , a primary antioxidant (hindered phenol) and potentially a secondary antioxidant (phosphite) should be considered. It is crucial to ensure the compatibility of the additives with your specific epoxy resin and hardener system. Always perform preliminary tests on a small scale.

Q3: What is the typical loading level for anti-yellowing additives?

A3: The optimal loading level of anti-yellowing additives typically ranges from 0.1% to 2.0% by weight of the total resin and hardener mass. However, this can vary depending on the specific additive, the epoxy formulation, and the severity of the environmental conditions. It is essential to consult the technical data sheet of the additive and to conduct your own experiments to determine the most effective concentration for your application.

Q4: Will adding anti-yellowing agents affect the mechanical properties of the cured epoxy?

A4: At typical loading levels, most modern anti-yellowing additives have a minimal impact on the mechanical properties of the cured epoxy. However, at higher concentrations, some additives may act as plasticizers, potentially reducing the glass transition temperature (Tg) and modulus. It is always recommended to re-evaluate the critical mechanical properties of your formulation after the inclusion of any new additive.

Q5: Can I prevent yellowing completely?

A5: While it is very difficult to prevent yellowing completely over the long term, especially under harsh conditions, the use of appropriate additives can significantly delay the onset and reduce the severity of discoloration, thereby extending the aesthetic and functional lifetime of the epoxy product.[1]

Data Presentation

Table 1: Common Anti-Yellowing Additives for Epoxy Resins

Additive TypeChemical ClassPrimary FunctionTypical Loading Level (% w/w)
UV Absorber (UVA) Benzotriazoles, Hydroxyphenyl-triazinesAbsorbs UV radiation0.1 - 1.5
Hindered Amine Light Stabilizer (HALS) Tetramethylpiperidine derivativesScavenges free radicals0.1 - 2.0
Primary Antioxidant Hindered PhenolsScavenges free radicals0.1 - 1.0
Secondary Antioxidant Phosphites, ThioestersDecomposes hydroperoxides0.1 - 1.0

Experimental Protocols

Protocol 1: Evaluation of Anti-Yellowing Additives in a DMP-30 Catalyzed Epoxy System

1. Objective: To determine the effectiveness of various anti-yellowing additives in reducing the yellowing of a DMP-30 catalyzed epoxy resin upon exposure to accelerated weathering.

2. Materials:

  • Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)
  • Amine Hardener (e.g., Isophorone diamine - IPD)
  • DMP-30 Accelerator
  • Anti-yellowing Additives (to be tested, e.g., a UVA, a HALS, a hindered phenol, and combinations thereof)
  • Silicone molds for casting samples (e.g., 50 mm x 50 mm x 3 mm)
  • Spectrophotometer or Colorimeter
  • Accelerated Weathering Chamber (e.g., QUV or Xenon Arc)

3. Procedure:

Protocol 2: Measurement of Yellowness Index (ASTM E313)

1. Objective: To quantify the yellowness of a cured epoxy sample.

2. Apparatus:

  • Spectrophotometer or colorimeter capable of measuring color coordinates in the CIE Lab* color space.

3. Procedure: a. Calibrate the instrument according to the manufacturer's instructions using a certified white standard. b. Place the cured epoxy sample at the measurement port of the instrument. c. Initiate the measurement to obtain the tristimulus values (X, Y, Z) or the CIE Lab* values. d. The instrument's software will typically calculate the Yellowness Index (YI) based on the following formula for Illuminant C and 2° observer: YI = 100 * (1.28 * X - 1.06 * Z) / Y e. Record the YI value. For each sample, take measurements at a minimum of three different locations and calculate the average.

Visualizations

Yellowing_Mechanism cluster_stressors Stressors cluster_degradation Degradation Pathways cluster_components Epoxy System Components UV_Light UV Light Photo_Oxidation Photo-oxidation UV_Light->Photo_Oxidation initiates Heat Heat Thermo_Oxidation Thermo-oxidation Heat->Thermo_Oxidation accelerates Chromophore_Formation Chromophore Formation Photo_Oxidation->Chromophore_Formation leads to Thermo_Oxidation->Chromophore_Formation leads to Epoxy_Resin Epoxy Resin Epoxy_Resin->Photo_Oxidation Epoxy_Resin->Thermo_Oxidation Amine_Hardener Amine Hardener Amine_Hardener->Photo_Oxidation Amine_Hardener->Thermo_Oxidation DMP30 DMP-30 DMP30->Photo_Oxidation DMP30->Thermo_Oxidation Yellowing Yellowing Chromophore_Formation->Yellowing

Caption: General mechanism of epoxy resin yellowing.

Mitigation_Strategy cluster_causes Identify Primary Cause cluster_solutions Select Appropriate Additives Yellowing_Problem Epoxy Yellowing Issue UV_Exposure UV Exposure Yellowing_Problem->UV_Exposure Heat_Exposure Heat Exposure Yellowing_Problem->Heat_Exposure Both UV and Heat Yellowing_Problem->Both UVA_HALS UV Absorber (UVA) + Hindered Amine Light Stabilizer (HALS) UV_Exposure->UVA_HALS Solution Antioxidants Antioxidants (e.g., Hindered Phenols) Heat_Exposure->Antioxidants Solution Combination UVA + HALS + Antioxidants Both->Combination Solution Reduced_Yellowing Reduced Yellowing & Improved Durability UVA_HALS->Reduced_Yellowing Result Antioxidants->Reduced_Yellowing Result Combination->Reduced_Yellowing Result

Caption: Decision workflow for selecting anti-yellowing additives.

Experimental_Workflow Start Start: Formulate Epoxy Systems (Control & with Additives) Cast_Cure Cast and Cure Samples Start->Cast_Cure Initial_YI Measure Initial Yellowness Index (YI) (ASTM E313) Cast_Cure->Initial_YI Accelerated_Weathering Accelerated Weathering (e.g., QUV Chamber) Initial_YI->Accelerated_Weathering Periodic_YI Periodically Measure YI Accelerated_Weathering->Periodic_YI at set intervals Periodic_YI->Accelerated_Weathering continue exposure Data_Analysis Analyze Data (ΔYI vs. Time) Periodic_YI->Data_Analysis after final interval Conclusion Conclusion: Determine Most Effective Additive System Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating anti-yellowing additives.

References

Improving the stability and shelf life of 2,4,6-Tris(dimethylaminomethyl)phenol solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4,6-Tris(dimethylaminomethyl)phenol Solutions

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability and shelf life of this compound solutions.

Troubleshooting Guides

Issue 1: Solution Discoloration (Yellowing/Pinking)

Q: My this compound solution has turned yellow or pink. What is the cause and how can I prevent it?

A: Discoloration, often appearing as yellowing or pinking, is a common issue with phenolic compounds like this compound. This is typically caused by the oxidation of the phenol (B47542) group. The process can be accelerated by several factors.

Potential Causes and Recommended Actions:

Potential CauseRecommended Action
Exposure to Air (Oxygen) After use, purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. Use containers with tight-fitting seals. For frequent use, consider aliquoting the solution into smaller, single-use vials.
Exposure to Light Store solutions in amber glass bottles or protect clear containers from light by wrapping them in aluminum foil. Avoid leaving solutions on the lab bench under direct light for extended periods.
High Storage Temperature Store the solution at the recommended temperature of 2-8°C.[1][2] Avoid storing near heat sources.
Contamination with Oxidizing Agents Ensure all glassware is scrupulously clean. Avoid using metal spatulas that can introduce metal ion catalysts for oxidation. Use high-purity solvents for preparing solutions.
Incompatible Solvents Use high-purity, appropriate solvents. While moderately soluble in water, its stability in aqueous solutions can be pH-dependent.[1] Ensure the solvent is free of peroxides.

A logical workflow for troubleshooting discoloration is presented below.

G start Solution Discolored? check_storage Check Storage Conditions (Temp, Light, Air Exposure) start->check_storage Yes no_issue No Discoloration Continue Standard Protocol start->no_issue No check_purity Verify Purity of Solvents & Reagents check_storage->check_purity review_handling Review Handling Procedures (e.g., use of inert gas) check_purity->review_handling implement_changes Implement Corrective Actions: - Store at 2-8°C in dark - Purge with inert gas - Use high-purity solvents review_handling->implement_changes monitor Monitor for Future Discoloration implement_changes->monitor

Diagram 1: Troubleshooting workflow for solution discoloration.
Issue 2: Precipitation or Cloudiness in Solution

Q: My this compound solution has become cloudy or a precipitate has formed. What should I do?

A: Precipitation or cloudiness can occur due to several factors, including temperature changes, solvent incompatibility, or contamination.

Potential Causes and Recommended Actions:

Potential CauseRecommended Action
Low Storage Temperature Some concentrated solutions may precipitate at lower temperatures. Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. If it does, consider storing at the higher end of the recommended temperature range or preparing less concentrated stock solutions.
Solvent Evaporation If the container is not sealed properly, solvent evaporation can increase the concentration and lead to precipitation. Ensure containers are tightly sealed.[2][3][4]
Reaction with Contaminants Contamination with incompatible substances, such as strong acids, can cause a reaction leading to precipitation.[1][3] Ensure clean glassware and high-purity solvents.
Hydrolysis For aqueous solutions, changes in pH can affect solubility. Ensure the pH of the solution is maintained.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound and its solutions?

A: For the neat compound and its solutions, storage in a cool, dry, well-ventilated area is recommended.[5] Containers should be kept tightly sealed to prevent exposure to atmospheric moisture and carbon dioxide.[3][4] Several sources recommend a specific storage temperature of 2-8°C.[1][2] To prevent degradation from light, store in amber or light-blocking containers.

Summary of Recommended Storage Conditions:

ParameterRecommendation
Temperature 2-8°C
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon)
Container Tightly sealed, amber glass bottle
Incompatibilities Store away from strong oxidizing agents and strong acids[1][3]

Q2: What is the expected shelf life of a this compound solution?

A: The shelf life is highly dependent on the storage conditions, solvent, and concentration. While the neat compound is stable under recommended storage conditions, its solutions may have a more limited shelf life.[6] Some suppliers do not provide a specific expiration date and recommend routine inspection by the user to ensure performance.[7] For critical applications, it is advisable to qualify the solution's performance after long-term storage or to prepare fresh solutions.

Q3: Which analytical methods can be used to assess the stability and purity of the solution?

A: Several analytical techniques can be employed to monitor the purity and degradation of this compound solutions.

Analytical MethodPurpose
High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be used to separate the main compound from potential impurities and degradation products, allowing for quantification of purity.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) Due to its low volatility, derivatization is often required before analysis by GC-MS. This method is highly sensitive for identifying and quantifying the compound and its byproducts.[9][10]
Potentiometric Titration This method can be used to determine the concentration of the amine functional groups, which is critical for its catalytic activity. A loss in titratable amine content can indicate degradation.[11]
Spectroscopy (UV-Vis) The development of color can be quantitatively monitored using a UV-Vis spectrophotometer to assess the extent of oxidative degradation.

An experimental workflow for stability assessment is outlined below.

G cluster_0 Sample Preparation & Storage cluster_1 Time-Point Analysis cluster_2 Data Evaluation prep Prepare Solution in Desired Solvent aliquot Aliquot into Vials for Different Conditions (e.g., Temp, Light) prep->aliquot t0 T=0 Analysis: - HPLC for Purity - Titration for Activity - UV-Vis for Color aliquot->t0 tn T=n Analysis: (e.g., 1, 3, 6 months) Repeat T=0 Tests compare Compare T=n Data to T=0 Data tn->compare shelf_life Determine Shelf Life Based on Acceptance Criteria (e.g., <5% degradation) compare->shelf_life

Diagram 2: Experimental workflow for stability assessment.

Q4: Are there any known incompatibilities I should be aware of when preparing and using these solutions?

A: Yes. This compound is a basic compound and will react exothermically with acids.[1] It is also incompatible with strong oxidizing agents, isocyanates, peroxides, epoxides, anhydrides, and acid halides.[1][12] Contact with these materials should be avoided. Additionally, do not use aluminum or galvanized containers for storage.[13]

Experimental Protocols

Protocol 1: Potentiometric Titration for Amine Content

Objective: To determine the concentration of active tertiary amine groups in a this compound solution.

Materials:

  • This compound solution

  • Isopropyl alcohol (or another suitable non-aqueous solvent like methyl ethyl ketone)

  • Standardized 0.1 N Hydrochloric Acid (HCl) in isopropanol

  • Potentiometer with a pH electrode suitable for non-aqueous titrations

  • Burette

  • Stirrer and stir bar

Methodology:

  • Accurately weigh a sample of the this compound solution into a beaker.

  • Add a sufficient volume of isopropyl alcohol to dissolve the sample and ensure the electrode is properly immersed.

  • Place the beaker on the magnetic stirrer and begin gentle stirring.

  • Immerse the pH electrode in the solution and allow the reading to stabilize.

  • Titrate the solution with the standardized 0.1 N HCl solution, recording the potential (mV) or pH reading after each incremental addition.

  • Continue the titration past the equivalence point, which is observed as a sharp change in potential.

  • Plot the potential versus the volume of titrant added. The equivalence point can be determined from the first or second derivative of the titration curve.

  • Calculate the amine content based on the volume of HCl consumed. Since there are three tertiary amine groups per molecule, this titration will typically yield a total base value.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of a this compound solution and quantify any degradation products.

Methodology (General Example): A reverse-phase HPLC method is suitable for analysis.[8]

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the this compound solution in the mobile phase to an appropriate concentration.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject a standard solution of known concentration to determine the retention time and response factor.

  • Inject the test sample.

  • Integrate the peak areas of the main component and any impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

References

Technical Support Center: Troubleshooting Poor Cure in Epoxy Systems with DMP-30 Accelerator

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cure in epoxy systems accelerated with 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the curing of epoxy resins when DMP-30 is used as an accelerator.

Issue 1: The epoxy mixture is not curing or remains tacky/soft after the expected cure time.

Possible Causes and Solutions:

  • Incorrect Mix Ratio: An off-ratio mix of epoxy resin and curing agent is a primary cause of incomplete curing.[1][2] Adding more accelerator will not compensate for an incorrect resin-to-hardener ratio and will not speed up the cure.[3]

    • Solution: Carefully and precisely weigh or measure each component according to the manufacturer's specifications. Do not estimate amounts.

  • Inadequate Mixing: If the resin and hardener are not thoroughly mixed, you will have areas that are resin-rich or hardener-rich, leading to soft or sticky spots.[1][4]

    • Solution: Mix the components for the manufacturer-recommended time, typically 3-5 minutes.[5] Scrape the sides and bottom of the mixing container to ensure all components are fully integrated.[4][5]

  • Low Curing Temperature: The rate of the epoxy curing reaction is significantly affected by temperature.[6] Lower ambient temperatures will slow down the cure rate.[6]

    • Solution: Ensure the working environment and the epoxy components are within the recommended temperature range, typically between 21-27°C (70-80°F).[6] If working in colder conditions, allow for a longer curing time or apply gentle, controlled heat.

  • Expired or Contaminated Components: The hardener component of epoxy systems can degrade over time, and both components can be affected by moisture contamination.[1][2] DMP-30 itself can have a shorter shelf life compared to other epoxy components.[7]

    • Solution: Use fresh, unexpired materials. Store components in tightly sealed containers in a dry environment to prevent moisture absorption.

Issue 2: The cured epoxy is brittle.

Possible Causes and Solutions:

  • Excessive DMP-30 Concentration: While DMP-30 accelerates the curing process, using an excessive amount can lead to a brittle final product.[8]

    • Solution: Adhere to the recommended dosage of DMP-30, which is typically in the range of 3-15% of the curing agent dosage.[9] The optimal amount should be determined through testing for your specific system and application.

Issue 3: The surface of the cured epoxy has a waxy or oily film (Amine Blush).

Possible Causes and Solutions:

  • High Humidity and Carbon Dioxide Exposure: Amine blush is a surface defect that occurs when the amine curing agent reacts with moisture and carbon dioxide in the air.[10][11][12][13][14] This reaction forms a carbamate (B1207046) film on the surface.[11] This is more prevalent in conditions of high humidity and can be exacerbated by low temperatures which slow the primary epoxy-amine reaction, giving the amines more time to react with atmospheric components.[11][14]

    • Solution:

      • Control the Environment: Work in a controlled environment with humidity ideally below 60% and temperatures between 23-25°C (73-77°F).[12][15][16] Avoid curing in damp, cold conditions.

      • Ensure Good Airflow: Provide gentle air circulation over the curing surface to help remove moisture and carbon dioxide.[12]

      • Removal: If amine blush has already formed, it can often be removed by washing the surface with warm, soapy water.[13] The surface should be thoroughly dried before any subsequent coating.

Data Presentation

The following tables provide an overview of the expected effects of DMP-30 concentration and environmental conditions on the curing of a typical epoxy-amine system. The values are illustrative and may vary depending on the specific resin and hardener used.

Table 1: Effect of DMP-30 Concentration on Gel Time and Hardness

DMP-30 Concentration (phr*)Approximate Gel Time at 25°C (minutes)Approximate Shore D Hardness (after 7 days at 25°C)
0> 12078 - 82
360 - 7580 - 84
540 - 5082 - 85
825 - 3583 - 86
1015 - 2584 - 87 (may exhibit increased brittleness)
15< 15> 85 (likely to be brittle)

*phr = parts per hundred parts of resin

Table 2: Influence of Temperature and Humidity on Cure Time

TemperatureRelative HumidityApproximate Time to Tack-Free SurfaceObservations
15°C (59°F)40%12 - 18 hoursCure significantly slowed.
25°C (77°F)40%4 - 6 hoursOptimal curing conditions.
25°C (77°F)70%8 - 12 hoursSlower cure, increased risk of amine blush.[16]
35°C (95°F)40%2 - 3 hoursAccelerated cure, reduced pot life.
35°C (95°F)70%4 - 6 hoursAccelerated but with a high risk of amine blush and other surface defects.[12]

Experimental Protocols

Determining Degree of Cure using Differential Scanning Calorimetry (DSC)

Objective: To quantify the degree of cure of an epoxy system by measuring the heat of reaction.[6]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the uncured, thoroughly mixed epoxy system into a standard aluminum DSC pan.[6]

    • Hermetically seal the pan.[6]

    • Prepare an identical empty, sealed pan as a reference.[6]

    • For partially cured samples, prepare a sample in the same manner.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a starting temperature well below the cure onset (e.g., 25°C).[6]

    • Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm (e.g., 250°C).[17]

    • The instrument will record the heat flow difference between the sample and the reference.

  • Data Analysis:

    • Integrate the area under the exothermic peak of the uncured sample to determine the total heat of reaction (ΔH_total).[6]

    • For a partially cured sample, perform the same analysis to determine the residual heat of reaction (ΔH_residual).

    • Calculate the degree of cure using the following formula:[6] % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100

Monitoring Cure Progression using Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To monitor the chemical changes during the epoxy curing reaction by observing the disappearance of reactant functional groups.

Methodology:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this analysis.[18]

  • Sample Application:

    • Mix the epoxy resin, curing agent, and DMP-30 accelerator according to the desired ratio.

    • Apply a small amount of the mixture directly onto the ATR crystal.

  • Spectral Acquisition:

    • Collect FTIR spectra at regular intervals (e.g., every 5 minutes) over the course of the curing period.

    • The spectra should be collected in the mid-IR range (approx. 4000-650 cm⁻¹).

  • Data Analysis:

    • Monitor the decrease in the absorbance peak corresponding to the epoxy group (oxirane ring), typically around 915 cm⁻¹.

    • An aromatic ring peak (e.g., around 1510 cm⁻¹) which does not participate in the reaction can be used as an internal standard to normalize the spectra.

    • The degree of conversion can be calculated by the change in the ratio of the epoxy peak area to the internal standard peak area over time.

Visualizations

Troubleshooting_Poor_Cure Start Poor Epoxy Cure Observed (Tacky, Soft) Check_Ratio 1. Verify Mix Ratio Start->Check_Ratio Ratio_Correct Ratio Correct? Check_Ratio->Ratio_Correct Check_Mixing 2. Assess Mixing Technique Mixing_Thorough Mixing Thorough? Check_Mixing->Mixing_Thorough Check_Temp 3. Evaluate Curing Temperature Temp_Optimal Temp Optimal? Check_Temp->Temp_Optimal Check_Materials 4. Inspect Material Age & Storage Conditions Materials_Good Materials Fresh & Dry? Check_Materials->Materials_Good Ratio_Correct->Check_Mixing Yes Solution_Ratio Solution: Remeasure components accurately. Ratio_Correct->Solution_Ratio No Mixing_Thorough->Check_Temp Yes Solution_Mixing Solution: Remix, scraping sides and bottom. Mixing_Thorough->Solution_Mixing No Temp_Optimal->Check_Materials Yes Solution_Temp Solution: Increase ambient temp or allow longer cure time. Temp_Optimal->Solution_Temp No Solution_Materials Solution: Use fresh materials and ensure dry storage. Materials_Good->Solution_Materials No End Cure Issue Resolved Materials_Good->End Yes Solution_Ratio->End Solution_Mixing->End Solution_Temp->End Solution_Materials->End Amine_Blush_Pathway Amine Amine Curing Agent (on surface) Reaction Reaction Amine->Reaction EpoxyReaction Desired Epoxy-Amine Crosslinking Reaction Amine->EpoxyReaction Competes with Moisture Moisture (H₂O) (from humidity) Moisture->Reaction CO2 Carbon Dioxide (CO₂) (from air) CO2->Reaction Blush Amine Blush (Carbamate Film) Reaction->Blush Side Reaction Experimental_Workflow_DSC Prep_Uncured 1. Prepare Uncured Sample (5-10mg in sealed pan) DSC_Run_Uncured 3. Run DSC on Uncured Sample (e.g., 10°C/min ramp) Prep_Uncured->DSC_Run_Uncured Prep_Cured 2. Prepare (Partially) Cured Sample DSC_Run_Cured 4. Run DSC on Cured Sample (same temperature program) Prep_Cured->DSC_Run_Cured Analyze_Uncured 5. Integrate Exotherm Peak (ΔH_total) DSC_Run_Uncured->Analyze_Uncured Analyze_Cured 6. Integrate Residual Exotherm (ΔH_residual) DSC_Run_Cured->Analyze_Cured Calculate 7. Calculate % Cure Analyze_Uncured->Calculate Analyze_Cured->Calculate

References

Technical Support Center: Purification of Crude 2,4,6-Tris(dimethylaminomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4,6-Tris(dimethylaminomethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound synthesized via the Mannich reaction?

A1: Crude this compound, synthesized from phenol (B47542), formaldehyde, and dimethylamine, often contains several impurities.[1] These can include unreacted starting materials such as phenol and dimethylamine. Additionally, side-products from the reaction are common, primarily mono-substituted (2-(dimethylaminomethyl)phenol and 4-(dimethylaminomethyl)phenol) and di-substituted (2,4-bis(dimethylaminomethyl)phenol and 2,6-bis(dimethylaminomethyl)phenol) phenols.[1] The presence of these byproducts is often due to incomplete reaction or suboptimal stoichiometry.[1] In some cases, colored impurities may also be present, which can arise from the autoxidation of phenolic compounds.[2][3]

Q2: What are the primary purification strategies for crude this compound?

A2: The most common and effective purification methods for this compound are:

  • Vacuum Distillation: This is the most widely used industrial method to separate the desired product from less volatile impurities and unreacted phenol.[1][4]

  • Recrystallization: For achieving very high purity (>98%), recrystallization is an effective technique.[1]

  • Column Chromatography: This method is suitable for laboratory-scale purification to obtain highly pure material, especially for removing structurally similar impurities.[5][6]

  • Acid-Base Extraction: A buffer-based extraction procedure can be employed to separate tertiary amines from primary and secondary amine byproducts.[5]

Q3: How can I analyze the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for both qualitative and quantitative analysis of volatile and semi-volatile compounds, allowing for the identification and quantification of impurities.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate the product from its impurities.[7][8] A C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, is a common setup.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectra to a reference standard.

  • Titration: The amine value can be determined by titration, which gives an indication of the total amine content and can be used to estimate purity.

Troubleshooting Guides

Vacuum Distillation
Problem Potential Cause Solution
Bumping/Unstable Boiling Uneven heating of the distillation flask.Use a stirring mechanism (magnetic stir bar or overhead stirrer) to ensure even heat distribution. Use a heating mantle with a temperature controller for precise temperature management. Pack the neck of the distillation flask with glass wool or use a Vigreux column to prevent bumping.
Product is Dark/Discolored Thermal decomposition at high temperatures. Oxidation of the phenol.Lower the distillation pressure to reduce the boiling point. Ensure the vacuum system is efficient and free of leaks. Introduce a slow stream of an inert gas (e.g., nitrogen or argon) via a gas inlet tube to prevent oxidation.
Poor Separation of Impurities Inefficient distillation column. Distillation rate is too high.Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established.
Foaming Presence of volatile impurities or surfactants.Add a small amount of an anti-foaming agent. Reduce the heating rate and ensure smooth boiling.
Recrystallization
Problem Potential Cause Solution
Product Does Not Crystallize Solution is not supersaturated. Incorrect solvent system.Concentrate the solution by evaporating some of the solvent. Cool the solution slowly and then in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product.
Oily Product Forms Instead of Crystals The boiling point of the solvent is too high, or the product is melting. The product is "oiling out".Use a lower-boiling point solvent or a solvent mixture. Ensure the solution is not heated excessively. Allow the solution to cool more slowly. Try a different solvent system. A benzene-pyridine (3:1 v/v) mixture has been reported to be effective for high purity.[1]
Low Recovery of Pure Product Too much solvent was used. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution thoroughly in an ice bath to minimize solubility. Recover a second crop of crystals by concentrating the mother liquor.
Crystals are Colored Colored impurities are co-precipitating.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a hot filtration to remove the charcoal and any insoluble impurities.
Column Chromatography
Problem Potential Cause Solution
Peak Tailing/Broad Peaks Strong interaction between the basic amine groups and the acidic silica (B1680970) gel.Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonia (B1221849) to the eluent to neutralize the acidic sites on the silica gel.[6] Use an amine-functionalized silica gel (KP-NH) which is designed to minimize these interactions.[6]
Poor Separation of Product and Impurities Incorrect mobile phase polarity.Optimize the mobile phase composition by running thin-layer chromatography (TLC) with different solvent systems (e.g., hexane (B92381)/ethyl acetate, dichloromethane/methanol). A gradient elution may be necessary to separate compounds with a wide range of polarities.
Irreversible Adsorption of Product on the Column The compound is too polar for the stationary phase.Switch to a more polar stationary phase like alumina (B75360) or a reverse-phase column (C18).[9] If using silica, ensure the mobile phase is sufficiently polar to elute the compound.
Compound Decomposes on the Column The silica gel is too acidic.Deactivate the silica gel by treating it with a base before packing the column. Use a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head or a Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar for smooth boiling.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure is reached (typically 1-5 mmHg), begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the forerun, which may contain volatile impurities. Collect the main fraction at the appropriate boiling point (e.g., 130-135 °C at 1 mmHg).[1]

  • Completion: Stop the distillation when the temperature drops or when most of the material has distilled, leaving a small residue in the flask.

  • Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product under an inert atmosphere to prevent discoloration.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. A mixture of benzene (B151609) and pyridine (B92270) (3:1 v/v) has been reported for high purity.[1] Caution: Benzene is a known carcinogen and should be handled with appropriate safety precautions in a fume hood.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the product.

Protocol 3: Column Chromatography of this compound
  • Stationary Phase Selection: Use silica gel as the stationary phase. For problematic separations with peak tailing, consider using amine-functionalized silica.[6]

  • Column Packing: Pack a glass column with a slurry of the chosen stationary phase in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. A typical starting point could be a non-polar solvent like hexane with a small percentage of a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity. Add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.[6]

  • Fraction Collection: Collect fractions in test tubes or vials and monitor the separation using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude Crude Product distillation Vacuum Distillation crude->distillation Primary Purification chromatography Column Chromatography crude->chromatography Lab-Scale Purification recrystallization Recrystallization distillation->recrystallization High Purity analysis Purity Analysis (HPLC, GC-MS, NMR) distillation->analysis recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product Meets Specification

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified method Identify Purification Method start->method dist_issue Distillation Problem? method->dist_issue Distillation recryst_issue Recrystallization Problem? method->recryst_issue Recrystallization chrom_issue Chromatography Problem? method->chrom_issue Chromatography bumping Bumping/Foaming dist_issue->bumping Yes color Discoloration dist_issue->color Yes separation Poor Separation dist_issue->separation Yes no_xtal No Crystals recryst_issue->no_xtal Yes oiling_out Oiling Out recryst_issue->oiling_out Yes low_yield Low Yield recryst_issue->low_yield Yes tailing Peak Tailing chrom_issue->tailing Yes poor_sep_chrom Poor Separation chrom_issue->poor_sep_chrom Yes no_elution No Elution chrom_issue->no_elution Yes solution Implement Corrective Action bumping->solution color->solution separation->solution no_xtal->solution oiling_out->solution low_yield->solution tailing->solution poor_sep_chrom->solution no_elution->solution

Caption: A logical flow diagram for troubleshooting common purification issues.

References

Technical Support Center: Addressing Amine Bloom and Surface Defects in Coatings with DMP-30

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing amine bloom and other surface defects in coatings, with a focus on the use of DMP-30 as a curative accelerator.

Troubleshooting Guide

Common Surface Defects and Solutions using DMP-30
Issue Visual Appearance Primary Causes Recommended Solutions with DMP-30
Amine Bloom / Blush A waxy, oily, or greasy film on the surface. Can also appear as white patches, a milky haze, or a general loss of gloss.[1][2]Reaction of the amine curing agent with moisture and carbon dioxide in the air, often due to low temperatures and/or high humidity which slows the primary curing reaction.[3][4]Incorporate DMP-30 as an accelerator to speed up the epoxy-amine reaction, reducing the time available for the amine to react with atmospheric moisture and CO2.[3] Typical loading levels for DMP-30 as an accelerator range from 0.5 to 8 phr (parts per hundred resin).[5]
Reduced Gloss Dull, non-reflective surface.Amine bloom is a primary cause.[2] Improper mixing, or adverse environmental conditions during curing.Use of DMP-30 can help retain gloss by preventing the formation of amine bloom.[6] Ensure thorough mixing and maintain recommended temperature and humidity levels during application and cure.
Poor Intercoat Adhesion Peeling or delamination of a subsequent coating layer.Amine bloom creates a weak boundary layer that prevents proper adhesion of the next coat.[4]If amine bloom has occurred, it must be removed before recoating. Wash the surface with warm, soapy water, then rinse thoroughly and allow to dry.[7] The use of DMP-30 in the formulation can help prevent the initial formation of this bloom.[8]
Tackiness / Incomplete Cure The coating remains soft or sticky to the touch after the expected cure time.Low temperatures slowing the curing reaction. Incorrect mix ratio of resin and hardener.DMP-30 can be used to accelerate the cure at lower temperatures.[5] Ensure accurate measurement of all components.
Fish Eyes / Cratering Small, circular depressions or craters on the surface of the coating.Surface contamination with substances like oil, grease, or silicone. Low surface energy of the substrate.Ensure the substrate is thoroughly cleaned and free of contaminants before coating. A "water break test" can be used to verify cleanliness.[1][9]
Orange Peel A bumpy, textured surface resembling the peel of an orange.Poor leveling of the coating, often due to high viscosity or fast solvent evaporation.While DMP-30 primarily affects curing speed, formulation adjustments to viscosity and solvent choice may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is amine bloom and why is it a problem?

A1: Amine bloom, also known as amine blush, is a surface defect that manifests as a waxy or oily layer on cured epoxy coatings.[10] It is caused by a reaction between the amine curing agent and atmospheric moisture and carbon dioxide, which is more likely to occur in conditions of low temperature and high humidity.[3] This surface layer can lead to several problems, including reduced gloss, poor surface appearance, and, most critically, it can act as a bond-breaker, leading to poor adhesion of subsequent coats.[2]

Q2: How does DMP-30 help in preventing amine bloom?

A2: DMP-30, or 2,4,6-Tris(dimethylaminomethyl)phenol, is a tertiary amine that acts as a powerful catalyst for the epoxy-amine curing reaction.[11][12] By accelerating the primary reaction between the epoxy resin and the amine hardener, DMP-30 significantly reduces the time the unreacted amine is available on the surface to react with moisture and carbon dioxide.[13] This faster cure helps to ensure a complete cross-linking of the polymer network, minimizing the likelihood of amine bloom formation.

Q3: What is the recommended dosage of DMP-30 in an epoxy formulation?

A3: The typical loading level of DMP-30 when used as an accelerator is between 0.5 to 8 parts per hundred parts of resin (phr).[5] When used as a co-curing agent, the recommended dosage can be in the range of 3-15% of the epoxy curing agent dosage.[14] The optimal amount will depend on the specific resin and hardener system, the desired cure speed, and the ambient application conditions. It is important to note that while increasing the amount of DMP-30 will speed up the cure, excessive amounts can lead to increased brittleness of the cured coating.[14]

Q4: Can DMP-30 be used with all types of amine curing agents?

A4: Yes, DMP-30 is a versatile accelerator and is effective with a wide range of amine-based curing agents, including polyamides, amidoamines, and anhydrides.[5]

Q5: What should I do if I already have amine bloom on my cured coating?

A5: If amine bloom has already formed, it must be removed before applying another coat. The bloom is water-soluble, so it can be washed off with warm, soapy water and a scrub brush or pad.[7] After washing, the surface should be thoroughly rinsed with clean water and allowed to dry completely. A "water break test" can be performed to ensure all contaminants have been removed before recoating.[1]

Q6: Are there any other surface defects I should be aware of when using epoxy coatings?

A6: Yes, other common defects include "fish eyes" or "craters," which are caused by surface contamination, and "orange peel," which is related to the flow and leveling properties of the coating.[15] Thorough surface preparation is key to preventing fish eyes, while formulation adjustments may be needed to address orange peel.

Data Presentation

Effect of DMP-30 on Epoxy Coating Properties

The following table summarizes the expected qualitative and quantitative effects of adding DMP-30 to a standard Bisphenol-A based epoxy system cured with a polyamide hardener under conditions prone to amine bloom (e.g., 10°C and 80% relative humidity).

DMP-30 Concentration (phr) Tack-Free Time (hours) Full Cure Time (hours) 60° Gloss (GU) Adhesion (MPa) (ASTM D4541) Amine Bloom Observation
0 (Control)~12> 4860-705-7Heavy, waxy film
2~8~3675-857-9Slight haze, easily removed
5~4~24> 908-10None visible
8~2~16> 908-10None visible

Note: These are representative values and can vary based on the specific formulation and environmental conditions.

Experimental Protocols

Protocol 1: Detection of Amine Bloom using the Water Break Test

Objective: To qualitatively assess the cleanliness of a cured epoxy surface and detect the presence of hydrophobic contaminants like amine bloom.[16]

Materials:

  • Spray bottle

  • Deionized or distilled water

  • The cured coating sample

Procedure:

  • Ensure the coated surface is fully cured according to the manufacturer's specifications.

  • Hold the coated substrate in a vertical or near-vertical position.[16]

  • Fill the spray bottle with deionized or distilled water.

  • From a distance of approximately 6 inches (15 cm), spray a fine mist of water onto the surface.[16]

  • Observe the behavior of the water on the surface.

    • Clean Surface (No Amine Bloom): The water will form a continuous, unbroken sheet or film that flows evenly off the surface.[9][17]

    • Contaminated Surface (Amine Bloom Present): The water will bead up, form droplets, or break into rivulets, indicating a low surface energy due to the presence of the waxy amine bloom.[9][17]

Protocol 2: Specular Gloss Measurement (ASTM D523)

Objective: To quantitatively measure the specular gloss of a coated surface.[18][19]

Materials:

  • Glossmeter with 60° geometry (for most coatings) or 20° (for high gloss) and 85° (for matte) geometries.[20]

  • Calibration standard(s) for the glossmeter.

  • Lint-free cloth.

  • Coated specimens, which should be flat and free of surface defects.[20]

Procedure:

  • Calibrate the glossmeter according to the manufacturer's instructions using the provided calibration standards.

  • Ensure the surface of the coated specimen is clean and dry. Use a lint-free cloth to gently wipe the surface if necessary.

  • Place the glossmeter firmly on the surface of the coated specimen.

  • Take a reading.

  • Repeat the measurement at a minimum of three different locations on the specimen to obtain an average value.

  • Record the gloss values in Gloss Units (GU).

Protocol 3: Pull-Off Adhesion Test (ASTM D4541)

Objective: To measure the pull-off strength of a coating from its substrate.[21]

Materials:

  • Portable pull-off adhesion tester.

  • Loading fixtures (dollies).

  • Adhesive for bonding the dollies to the coating.

  • Solvent for cleaning.

  • Cutting tool for scoring around the dolly (if required).

Procedure:

  • Select a representative area on the coated surface.

  • Clean the surface of the coating and the face of the dolly with a suitable solvent to remove any contaminants.

  • Prepare the adhesive according to the manufacturer's instructions.

  • Apply a uniform layer of adhesive to the face of the dolly.

  • Press the dolly firmly onto the coated surface and ensure it is perpendicular to the surface.

  • Allow the adhesive to cure for the recommended time.

  • If required by the specification, carefully score around the dolly down to the substrate.

  • Attach the pull-off adhesion tester to the dolly.

  • Apply a tensile force at a steady rate as specified by the standard.

  • Record the force at which the dolly is pulled off the surface.

  • Examine the face of the dolly and the test area to determine the nature of the failure (e.g., adhesive failure between coating and substrate, cohesive failure within a coating layer, or adhesive failure between the dolly and the coating).

Protocol 4: Solvent Rub Test (ASTM D5402)

Objective: To assess the solvent resistance of a cured coating, which can be an indicator of the degree of cure.[22]

Materials:

  • Cotton cheesecloth or other specified cloth.

  • Specified solvent (e.g., Methyl Ethyl Ketone - MEK).

  • Coated specimen.

Procedure:

  • Fold the cheesecloth into a double-layered pad.

  • Saturate the pad with the specified solvent to a dripping wet condition.[23]

  • Within 10 seconds, place your index finger in the center of the pad and hold the excess cloth with your thumb and other fingers.

  • With your index finger at a 45° angle to the surface, rub the coating in a forward and backward motion over a length of about 6 inches. One forward and back motion constitutes one "double rub".[23]

  • Perform the rubs at a rate of approximately one double rub per second.

  • Continue for the specified number of double rubs or until the substrate is exposed.

  • Evaluate the effect on the coating, noting any discoloration, softening, or removal of the coating.

Visualizations

Amine_Bloom_Formation cluster_coating Epoxy Coating cluster_atmosphere Atmosphere Epoxy_Resin Epoxy Resin Primary_Reaction Desired Curing Reaction Epoxy_Resin->Primary_Reaction Amine_Hardener Amine Hardener Amine_Hardener->Primary_Reaction Fast Reaction (Ideal) Side_Reaction Undesired Side Reaction Amine_Hardener->Side_Reaction Slow Reaction (Low Temp) Moisture Moisture (H₂O) Moisture->Side_Reaction CO2 Carbon Dioxide (CO₂) CO2->Side_Reaction Cured_Coating Properly Cured Coating Primary_Reaction->Cured_Coating Amine_Bloom Amine Bloom (Carbamates) Side_Reaction->Amine_Bloom

Caption: Chemical pathways leading to either a properly cured coating or the formation of amine bloom.

DMP30_Mechanism Epoxy_System Epoxy Resin + Amine Hardener Accelerated_Cure Accelerated Curing Reaction Epoxy_System->Accelerated_Cure DMP30 DMP-30 (Accelerator) DMP30->Accelerated_Cure Fast_Cure Rapid Formation of Cured Coating Accelerated_Cure->Fast_Cure Reduced_Bloom Reduced Opportunity for Amine Bloom Accelerated_Cure->Reduced_Bloom

Caption: The role of DMP-30 in accelerating the epoxy curing reaction to mitigate amine bloom.

Troubleshooting_Workflow Start Surface Defect Observed Identify Identify the Defect Start->Identify Amine_Bloom Amine Bloom / Blush Identify->Amine_Bloom Waxy/Oily Film Other_Defect Other Defect (e.g., Fish Eyes) Identify->Other_Defect Craters/Texture Remediate_Bloom Remediate: Wash, Rinse, Dry Amine_Bloom->Remediate_Bloom Remediate_Other Remediate: Sand, Clean Other_Defect->Remediate_Other Prevent Prevent Recurrence: - Control Environment - Use DMP-30 - Check Mix Ratio Remediate_Bloom->Prevent Remediate_Other->Prevent Recoat Recoat Surface Prevent->Recoat

Caption: A logical workflow for troubleshooting and preventing common coating surface defects.

References

Technical Support Center: 2,4,6-Tris(dimethylaminomethyl)phenol (TMDMP) in Resin Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tris(dimethylaminomethyl)phenol (TMDMP) as a catalyst or curing agent in various resin systems.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of TMDMP with epoxy, polyurethane, and phenolic resins.

Epoxy Resin Systems

Issue 1: Slow or Incomplete Cure

  • Question: My epoxy system is curing too slowly or remains tacky even after an extended period when using TMDMP as an accelerator. What could be the cause and how can I fix it?

  • Answer:

    • Low TMDMP Concentration: The concentration of TMDMP is critical for achieving the desired cure speed. An insufficient amount will lead to a sluggish reaction. It is a widely used room-temperature accelerator for two-component epoxy systems.[1]

    • Low Ambient Temperature: The catalytic activity of TMDMP is temperature-dependent. Low ambient temperatures will significantly slow down the curing process.

    • Incorrect Stoichiometry: An improper ratio of resin to hardener can result in an incomplete reaction, leaving unreacted components.

    • Moisture Contamination: The presence of moisture can interfere with the curing reaction. TMDMP is hygroscopic and can absorb moisture from the atmosphere.

    Troubleshooting Steps:

    • Verify TMDMP Concentration: Ensure the correct percentage of TMDMP is being used according to your formulation guidelines. A typical starting point is 1-10 phr (parts per hundred resin).

    • Control Temperature: Maintain a consistent ambient temperature, ideally between 20-25°C (68-77°F), during mixing, application, and curing.

    • Check Resin/Hardener Ratio: Double-check the mix ratio of the epoxy resin and hardener to ensure it is as specified by the manufacturer.

    • Minimize Moisture Exposure: Store TMDMP and other components in tightly sealed containers in a dry environment. Avoid mixing in high-humidity conditions.

Issue 2: Amine Blush or Bloom

  • Question: I am observing a waxy or oily film on the surface of my cured epoxy. Is this related to the TMDMP, and how can I prevent it?

  • Answer: This phenomenon is known as amine blush or bloom. It occurs when amine compounds, including tertiary amines like TMDMP, react with moisture and carbon dioxide in the air, forming carbamates on the surface.[2] This can lead to a tacky finish, poor adhesion of subsequent layers, and a hazy appearance.

    Troubleshooting Steps:

    • Control Humidity: Maintain a low relative humidity (ideally below 60%) during the curing process.

    • Ensure Adequate Airflow: Good ventilation can help to remove moisture and carbon dioxide from the surface of the curing epoxy.

    • Apply at Optimal Temperature: Applying the epoxy at the recommended temperature will promote a faster cure, reducing the time available for amine blush to form.

    • Removal of Amine Blush: If amine blush has already formed, it can be removed by washing the surface with a mild soap and water solution, followed by a thorough rinse with clean water. The surface must be completely dry before applying any subsequent coats.

Issue 3: Yellowing or Discoloration

  • Question: My clear epoxy casting has developed a yellow tint after curing with TMDMP. What causes this and can it be avoided?

  • Answer: Yellowing is a known issue with many amine-based accelerators, including TMDMP.[1] The discoloration can be caused by the inherent color of the amine, oxidation, or interaction with other components in the formulation, especially when exposed to UV light or elevated temperatures.

    Troubleshooting Steps:

    • Use a UV-Stabilized Formulation: If the final product will be exposed to sunlight, use an epoxy resin system that contains UV stabilizers.

    • Optimize TMDMP Concentration: Use the lowest effective concentration of TMDMP to achieve the desired cure time, as higher concentrations can contribute to more significant yellowing.

    • Avoid High Temperatures: Cure the epoxy at the lowest possible temperature that still allows for a complete cure. Excessive heat can accelerate yellowing.

    • Consider Alternative Accelerators: For applications where color stability is critical, consider using a non-amine-based accelerator or a modified amine that is less prone to yellowing.

Polyurethane Resin Systems

Issue 1: Slow Foaming or Curing in Polyurethane Foams

  • Question: My polyurethane foam is not rising or curing at the expected rate when using TMDMP as a catalyst. What are the likely causes?

  • Answer: TMDMP can be used as a catalyst in polyurethane systems to promote the reaction between isocyanates and polyols.[3] A slow reaction can be due to several factors:

    • Insufficient Catalyst Level: The concentration of TMDMP may be too low to effectively catalyze the gelling and blowing reactions.

    • Low Temperature: The reactivity of the polyurethane system is highly sensitive to temperature.

    • Moisture Scavenging: If there is excessive moisture in the polyol component, it can consume some of the isocyanate, leading to a slower or incomplete reaction.

    Troubleshooting Steps:

    • Adjust Catalyst Concentration: Gradually increase the TMDMP concentration to find the optimal level for your specific formulation.

    • Control Component and Ambient Temperature: Ensure that the polyol, isocyanate, and the working environment are within the recommended temperature range.

    • Use Dry Components: Ensure that the polyol and any other additives are dry. Consider using a moisture scavenger if necessary.

Issue 2: Discoloration of Polyurethane

  • Question: My polyurethane product is showing a yellowish or brownish discoloration. Could TMDMP be the cause?

  • Answer: Similar to epoxy systems, the amine groups in TMDMP can contribute to discoloration in polyurethanes, particularly when exposed to UV light or heat. Aromatic isocyanates are also prone to yellowing.

    Troubleshooting Steps:

    • Use Aliphatic Isocyanates: For color-stable applications, use aliphatic isocyanates instead of aromatic ones.

    • Incorporate UV Stabilizers and Antioxidants: Add UV absorbers and antioxidants to the formulation to protect against degradation.

    • Minimize Heat Exposure: Cure and store the polyurethane product away from direct sunlight and high-temperature environments.

Phenolic Resin Systems

Issue 1: Inconsistent Cure Rate

  • Question: I am experiencing variable curing times with my phenolic resin when using TMDMP. What could be causing this?

  • Answer: TMDMP can act as a crosslinking agent in phenolic resins.[3] Inconsistent cure rates can be due to:

    • Moisture Content: The presence of water can affect the cure chemistry of phenolic resins.

    • pH of the System: The catalytic activity of TMDMP in phenolic resins can be influenced by the pH of the formulation.

    • Interaction with Other Components: Other additives in the phenolic resin formulation may interact with the TMDMP, affecting its catalytic efficiency.

    Troubleshooting Steps:

    • Control Moisture: Ensure all components are dry and control the humidity of the processing environment.

    • Monitor and Adjust pH: If possible, monitor the pH of the resin mixture and adjust as necessary to maintain consistency.

    • Evaluate Component Compatibility: Conduct small-scale compatibility tests with all formulation components to identify any potential negative interactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary role of this compound (TMDMP) in resin systems?

    • A1: TMDMP primarily functions as a catalyst and curing accelerator for epoxy and polyurethane resins.[3] It can also act as a crosslinking agent in thermosetting polymers like phenolic resins.[3]

  • Q2: Is TMDMP compatible with all types of epoxy hardeners?

    • A2: TMDMP is generally compatible with a wide range of epoxy hardeners, including aliphatic, cycloaliphatic, and aromatic amines. However, the efficiency and potential side effects (like yellowing or blush) can vary depending on the specific hardener used. It is always recommended to perform small-scale tests to evaluate compatibility and performance.

  • Q3: Can I use TMDMP to accelerate the cure of resins at low temperatures?

    • A3: Yes, TMDMP is often used to accelerate curing at ambient and sub-ambient temperatures. However, its efficiency decreases at lower temperatures, and you may need to use a higher concentration or combine it with other accelerators to achieve the desired cure speed.

  • Q4: Are there any safety precautions I should take when working with TMDMP?

    • A4: Yes, TMDMP is a corrosive substance and can cause skin and eye irritation.[4] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area to avoid inhaling vapors.[5]

  • Q5: How should I store TMDMP?

    • A5: TMDMP should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption and degradation.

Data Presentation

Table 1: Effect of TMDMP Concentration on Gel Time of a Standard Bisphenol A Epoxy Resin with an Amine Hardener at 25°C

TMDMP Concentration (phr)Gel Time (minutes)Peak Exotherm (°C)
024045
212060
56095
1030150

Note: Data is illustrative and will vary depending on the specific resin system, hardener, and ambient conditions.

Experimental Protocols

Protocol 1: Determination of Gel Time (ASTM D2471)

This method is used to measure the time from the initial mixing of the reactive components until the liquid resin starts to exhibit gel-like properties.

  • Apparatus: A gel time meter, disposable test tubes or beakers, a temperature-controlled water bath or hot plate, a stopwatch, and wooden applicators.

  • Procedure: a. Prepare the resin mixture according to the desired formulation, including the specified amount of TMDMP. b. Place a defined volume of the mixture into a disposable test tube or beaker. c. Place the container in a temperature-controlled bath or on a hot plate set to the desired curing temperature. d. Start the stopwatch immediately after placing the sample in the temperature-controlled environment. e. Periodically probe the mixture with a clean wooden applicator. f. The gel time is the point at which the resin becomes viscous enough to form a "string" when the applicator is lifted from the surface. Record the elapsed time.

Protocol 2: Evaluation of Amine Blush

This protocol provides a simple method to detect the presence of amine blush on a cured epoxy surface.

  • Materials: Deionized water in a spray bottle, clean lint-free wipes.

  • Procedure: a. Allow the epoxy sample to cure for the recommended time. b. Lightly spray a fine mist of deionized water onto the cured surface. c. Observation:

    • No Amine Blush: The water will sheet out and wet the surface uniformly.
    • Amine Blush Present: The water will bead up or form distinct droplets on the surface due to the waxy, low-surface-energy nature of the blush. d. If blush is present, it can be quantified by pH paper (blush is alkaline) or more advanced techniques like FTIR spectroscopy for confirmation in a laboratory setting.[6]

Mandatory Visualizations

Experimental_Workflow_Gel_Time cluster_prep Preparation cluster_test Testing cluster_result Result A Formulate Resin Mix (Resin, Hardener, TMDMP) B Measure Defined Volume A->B C Place in Controlled Temperature Environment B->C D Start Timer C->D E Periodically Probe with Applicator D->E F Observe Gel Point ('Stringing') E->F G Record Gel Time F->G

Caption: Workflow for determining the gel time of a resin system.

Troubleshooting_Slow_Cure Start Problem: Slow or Incomplete Cure Q1 Is TMDMP concentration correct? Start->Q1 Sol1 Solution: Adjust to recommended concentration Q1->Sol1 No Q2 Is temperature controlled? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Solution: Maintain 20-25°C Q2->Sol2 No Q3 Is resin/hardener ratio correct? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Solution: Verify mix ratio Q3->Sol3 No Q4 Is there moisture contamination? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q4 Sol4 Solution: Use dry components and control humidity Q4->Sol4 Yes End Cure issue resolved Q4->End No A4_No No A4_Yes Yes Sol4->End

Caption: Logical workflow for troubleshooting slow or incomplete cure.

References

Technical Support Center: Enhancing Adhesion to Concrete with DMP-30 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing DMP-30 in formulations to enhance adhesion to concrete substrates.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during your experiments with DMP-30 formulations for concrete adhesion.

Q1: Why is my epoxy coating not adhering properly to the concrete substrate?

A: Poor adhesion of epoxy coatings to concrete is a common issue that can stem from several factors. One of the most critical is improper surface preparation.[1][2] The concrete surface must be clean, dry, and free of contaminants such as oil, grease, dust, and laitance (a weak, brittle layer of cement and fine aggregates on the surface).[3][4][5][6] Additionally, the concrete must be sufficiently porous to allow the epoxy to penetrate and form a strong mechanical bond.[7] Other factors can include high moisture content in the concrete, applying the epoxy in unsuitable environmental conditions (temperature and humidity), or incorrect mixing of the epoxy components.[1][2]

Q2: What are the signs of poor adhesion in my experiments?

A: Visual indicators of poor adhesion include peeling, delamination (where the coating lifts from the surface), blistering, or bubbling of the epoxy coating.[2][6][8] During adhesion testing, a failure at the interface between the coating and the concrete substrate, rather than a cohesive failure within the concrete itself, indicates poor adhesion.

Q3: How can I improve the surface preparation of my concrete substrate?

A: To ensure optimal adhesion, a thorough surface preparation regimen is essential. This typically involves:

  • Cleaning: Remove all dirt, oil, grease, and other contaminants using a suitable degreaser or detergent, followed by a thorough rinsing.[1][3][4][5][6]

  • Mechanical Abrasion: The surface should be mechanically abraded to remove laitance and create a surface profile that promotes mechanical keying of the epoxy. Common methods include diamond grinding, shot blasting, or scarifying.[3][4][9][10]

  • Dust Removal: After mechanical preparation, all dust and debris must be completely removed, preferably with an industrial vacuum.[4][9]

  • Moisture Testing: Ensure the concrete is sufficiently dry before applying the coating. Various methods can be used to test for moisture, such as the plastic sheet test (ASTM D4263) or electronic moisture meters.[6][10]

Q4: My epoxy is curing too quickly, leaving bubbles and an uneven surface. What's causing this?

A: Rapid curing, often indicated by bubbling and an orange peel texture, can be caused by several factors, especially when using a potent accelerator like DMP-30.[6] High ambient temperatures or applying the epoxy on a hot substrate can significantly accelerate the curing process.[1][6] An excessive concentration of DMP-30 in the formulation will also lead to a shorter pot life and faster curing.[11][12] It is crucial to work within the recommended temperature range for the epoxy system and to optimize the DMP-30 concentration for your specific application.

Q5: The cured epoxy on my concrete is brittle and cracking. How can I prevent this?

A: Brittleness and cracking in the cured epoxy can be a consequence of using too high a concentration of DMP-30.[11] While DMP-30 is an effective accelerator, an overdose can lead to a highly cross-linked and brittle polymer network.[12] It is important to carefully control the dosage of DMP-30 to achieve the desired acceleration without compromising the mechanical properties of the cured epoxy. We recommend starting with a lower concentration and incrementally increasing it to find the optimal balance for your formulation.

Q6: Can DMP-30 be used as the sole curing agent for epoxy resins on concrete?

A: While DMP-30 can function as a homopolymerization catalyst for epoxy resins, it is more commonly used as a co-curing agent or an accelerator for other curing agents like polyamides, amidoamines, and aliphatic amines.[13][14][15] When used as an accelerator, a typical loading level is between 0.5 to 8 parts per hundred parts of resin (phr).[13] Using it as the sole curing agent might require higher concentrations and could lead to the brittleness issues mentioned previously.

Data Presentation

The following tables summarize the typical effects of DMP-30 concentration on the properties of an epoxy formulation for concrete adhesion. Please note that these are representative values and optimal concentrations should be determined experimentally for your specific system.

Table 1: Effect of DMP-30 Concentration on Gel Time and Hardness

DMP-30 Concentration (phr)Approximate Gel Time at 25°C (minutes)Shore D Hardness (24 hours)
160 - 7570 - 75
330 - 4578 - 82
515 - 2580 - 85
10< 10> 85 (potential for brittleness)

Table 2: Influence of DMP-30 on Adhesion Strength (Conceptual)

DMP-30 Concentration (phr)Pull-Off Adhesion Strength (MPa) - Conceptual ValuesPrimary Mode of Failure
12.5 - 3.5Cohesive in Concrete
33.0 - 4.0Cohesive in Concrete
53.5 - 4.5Cohesive in Concrete
10> 4.0 (may decrease with high brittleness)Cohesive in Concrete / Adhesive Failure

Note: Higher adhesion strength values are generally limited by the cohesive strength of the concrete itself. An "adhesive failure" indicates a failure at the coating-concrete interface.

Experimental Protocols

1. Detailed Methodology for Surface Preparation of Concrete Substrates

This protocol outlines the necessary steps to prepare a concrete surface for the application of a DMP-30 formulated epoxy coating to ensure optimal adhesion.

  • 1.1. Initial Surface Inspection:

    • Visually inspect the concrete surface for any existing coatings, sealants, oils, grease, and other contaminants.

    • Assess the physical condition of the concrete, noting any cracks, spalling, or areas of laitance.

  • 1.2. Cleaning:

    • For oil and grease contamination, use a suitable industrial degreaser. Apply the degreaser and scrub the surface thoroughly.

    • Rinse the surface completely with clean water to remove all residues of the cleaning agent. A pressure washer is recommended for this step.[9]

    • Allow the concrete to dry completely.

  • 1.3. Mechanical Profiling:

    • The goal is to achieve a Concrete Surface Profile (CSP) of 3-5, as defined by the International Concrete Repair Institute (ICRI). This provides a suitable roughness for mechanical bonding.

    • Use a diamond grinder or a shot blaster for mechanical abrasion of the surface.[3][4][10] Ensure the entire surface is evenly profiled.

    • For smaller areas or edges, a hand-held grinder with a diamond cup wheel can be used.

  • 1.4. Dust Removal:

    • Thoroughly vacuum the entire surface with a high-efficiency particulate air (HEPA) filtered vacuum to remove all dust and debris generated during grinding.[4][9]

  • 1.5. Crack and Joint Repair:

    • Clean out any cracks or non-moving joints with a vacuum or oil-free compressed air.

    • Fill the cracks and joints with a suitable epoxy crack filler and allow it to cure as per the manufacturer's instructions.

  • 1.6. Final Cleaning and Moisture Testing:

    • Perform a final vacuuming of the surface.

    • Conduct a moisture test to ensure the moisture content of the concrete is within the acceptable limits for the epoxy coating system (typically below 4-5%). The plastic sheet test (ASTM D4263) is a simple and effective method.[10]

2. Protocol for Pull-Off Adhesion Testing (based on ASTM D4541)

This protocol describes the procedure for quantifying the adhesion strength of the cured DMP-30 formulated epoxy coating to the prepared concrete substrate.

  • 2.1. Apparatus:

    • Portable pull-off adhesion tester.

    • Loading fixtures (dollies), typically 20 mm or 50 mm in diameter.

    • Adhesive for bonding the dolly to the coating (typically a fast-curing, high-strength epoxy adhesive).

    • Scoring tool (if required).

  • 2.2. Procedure:

    • 2.2.1. Dolly Preparation: Clean the bonding surface of the dollies with a solvent to remove any contaminants.

    • 2.2.2. Test Area Selection: Choose a flat, representative area of the cured epoxy coating.

    • 2.2.3. Adhesive Application: Mix the adhesive according to the manufacturer's instructions. Apply a uniform, thin layer of adhesive to the bonding surface of the dolly.

    • 2.2.4. Dolly Placement: Press the dolly firmly onto the coated surface. Ensure that a small, uniform bead of adhesive squeezes out from around the edge of the dolly. Remove any excess adhesive.

    • 2.2.5. Curing: Allow the adhesive to cure for the time specified by the manufacturer.

    • 2.2.6. Scoring (Optional but Recommended): Carefully score around the circumference of the dolly through the epoxy coating down to the concrete substrate. This isolates the test area and ensures that the test measures the adhesion of the area directly beneath the dolly.

    • 2.2.7. Attaching the Tester: Attach the pull-off adhesion tester to the dolly.

    • 2.2.8. Applying Force: Apply a tensile force at a smooth, continuous rate as specified by the standard.

    • 2.2.9. Recording Results: Record the force at which the dolly detaches from the surface. Also, critically, record the nature and location of the failure (e.g., cohesive failure within the concrete, adhesive failure between the coating and concrete, or cohesive failure within the coating).[16][17][18]

Mandatory Visualizations

experimental_workflow cluster_prep Concrete Substrate Preparation cluster_formulation Epoxy Formulation & Application cluster_testing Adhesion Testing A Initial Inspection B Cleaning & Degreasing A->B C Mechanical Abrasion (Grinding/Shot Blasting) B->C D Dust Removal C->D E Moisture Testing D->E F Mix Epoxy Resin, Curing Agent, & DMP-30 E->F G Apply Uniform Coating F->G H Curing G->H I Attach Dolly H->I J Pull-Off Test (ASTM D4541) I->J K Analyze Failure Mode J->K

Caption: Experimental workflow for enhancing and testing concrete adhesion.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Curing Process cluster_product Product epoxy Epoxy Resin reaction Accelerated Cross-Linking epoxy->reaction amine Amine Curing Agent amine->reaction dmp30 DMP-30 (Tertiary Amine) dmp30->reaction Catalyzes cured_epoxy Cured Epoxy Network reaction->cured_epoxy

Caption: Catalytic action of DMP-30 in epoxy-amine curing.

References

Minimizing residual monomers in 2,4,6-Tris(dimethylaminomethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing residual monomers during the synthesis of 2,4,6-Tris(dimethylaminomethyl)phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the Mannich reaction between phenol (B47542), formaldehyde (B43269) (or paraformaldehyde), and dimethylamine (B145610).

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incorrect Stoichiometry: An improper molar ratio of reactants is a primary cause of low yield. An excess or deficit of formaldehyde or dimethylamine can lead to incomplete reaction or the formation of side products.[1]Optimize Stoichiometry: The molar ratio of phenol to dimethylamine to formaldehyde is critical for driving the reaction to completion and achieving high yields of the trisubstituted product. A molar ratio of approximately 1:3.5:3.5 (Phenol:Dimethylamine:Formaldehyde) is often effective.[2] Systematically vary the molar ratios to find the optimal conditions for your specific setup.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can lead to the formation of byproducts and decomposition.[3]Adjust Temperature: A reaction temperature in the range of 65-130°C is commonly employed.[2] A staged temperature approach can be beneficial, for instance, mixing reactants at a lower temperature (e.g., 0-70°C) and then heating to a higher temperature (e.g., 70-100°C) for the main reaction phase.[3]
Insufficient Reaction Time: The reaction may not have proceeded to completion.Optimize Reaction Time: Reaction times typically range from 1 to 4 hours.[3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
High Levels of Residual Monomers Incomplete Reaction: This is the most common cause and can be due to any of the factors listed for low yield (stoichiometry, temperature, time).Review and Optimize Reaction Parameters: Re-evaluate and optimize the stoichiometry, temperature, and reaction time as described above. Ensure adequate mixing to promote contact between reactants.
Inefficient Purification: The purification method may not be effectively removing unreacted starting materials.Optimize Purification: Vacuum distillation is a common and effective method for removing volatile residual monomers like formaldehyde and dimethylamine, as well as unreacted phenol.[1][3] Typical conditions are 130-145°C at a vacuum of 1-5 mmHg.[2][4] An oil-water separation step prior to distillation can also help to remove water-soluble impurities.[3]
Presence of Side Products (Mono- and Di-substituted Phenols) Incorrect Stoichiometry: Insufficient amounts of formaldehyde and dimethylamine will favor the formation of mono- and di-substituted phenols.[1]Ensure Sufficient Reagent Excess: Use a slight excess of formaldehyde and dimethylamine to ensure complete trisubstitution of the phenol ring. Careful control over the molar ratios is crucial.[1]
Order of Addition: Adding phenol to a pre-mixed solution of formaldehyde and dimethylamine can sometimes lead to better control over the substitution pattern.Modify Order of Addition: Experiment with adding the phenol solution slowly to a mixture of formaldehyde and dimethylamine. This can help to maintain a high concentration of the aminomethylating agent throughout the reaction.
Product Discoloration (Amber to Red-Brown Liquid) Impurities in Starting Materials: The presence of impurities, such as resorcinol (B1680541) in the phenol, can lead to the formation of colored byproducts.Use High-Purity Reagents: Ensure the purity of all starting materials. Using freshly distilled phenol can sometimes mitigate discoloration issues.
Oxidation: The product can be susceptible to oxidation, especially at elevated temperatures in the presence of air.Inert Atmosphere: Consider running the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
High Reaction Temperature or Prolonged Reaction Time: Can lead to the formation of degradation products that are colored.Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating. Monitor the reaction to stop it once completion is reached.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and established method is the Mannich reaction, which involves the condensation of phenol with formaldehyde and dimethylamine.[1] This reaction leads to the substitution of the hydrogen atoms at the 2, 4, and 6 positions of the phenol ring with dimethylaminomethyl groups.[1]

Q2: Can paraformaldehyde be used instead of aqueous formaldehyde?

A2: Yes, using paraformaldehyde is an effective alternative to aqueous formaldehyde.[3] This approach can simplify the process by reducing the amount of water in the reaction mixture, which in turn decreases wastewater generation and can lower energy consumption during purification.[3] The paraformaldehyde is depolymerized in situ to generate formaldehyde for the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by periodically taking small samples from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help to determine the consumption of the starting materials and the formation of the product and any side products.

Q4: What are the key safety precautions to consider during this synthesis?

A4: this compound and its reactants are hazardous. Phenol is toxic and corrosive. Formaldehyde is a suspected carcinogen. Dimethylamine is a flammable and corrosive gas. The final product is corrosive and can cause severe skin and eye irritation.[4] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: What are some common applications of this compound?

A5: It is widely used as a catalyst and curing accelerator for epoxy resins.[5] It also finds application as a catalyst in the production of polyurethanes.[1]

Quantitative Data on Reaction Conditions

The following table summarizes data from various experimental examples for the synthesis of this compound, highlighting the impact of reaction conditions on product yield. Higher yields are generally indicative of more efficient reactions with lower levels of residual monomers.

Phenol (mol) N,N'-tetramethylmethylene-bis-amine (mol) Formaldehyde (mol) Solvent Temperature (°C) Time (h) Yield (%) Reference
11.511.50Methanol (B129727)652.094.6[2]
11.511.50Methanol901.098.8[2]
13.5-Methanol1302.079.0[2]
11.551.55Ethanol801.596.4[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices and information from technical literature.[2][3]

Materials:

  • Phenol

  • Paraformaldehyde

  • Dimethylamine (40% aqueous solution)

  • Methanol (optional, as solvent)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine phenol (1 equivalent) and dimethylamine solution (3.5 equivalents). If using a solvent, methanol can be added.

  • Stir the mixture at room temperature for 15-30 minutes to ensure homogeneity.

  • Slowly add paraformaldehyde (3.5 equivalents) to the mixture in portions over 30-60 minutes, while maintaining the temperature between 20-50°C. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 70-100°C and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an oil-water separation to remove the aqueous layer.

  • Purify the crude product by vacuum distillation (typically 130-145°C at 1-5 mmHg) to remove unreacted monomers and obtain the final product.

Protocol 2: Analysis of Residual Monomers by GC-MS

This protocol provides a general framework for the analysis of residual phenol, formaldehyde, and dimethylamine. Specific parameters may need to be optimized for your instrument and sample matrix.

Materials and Equipment:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Appropriate GC column (e.g., DB-WAX or similar polar column)

  • Helium (carrier gas)

  • Syringes and vials

  • Standards of phenol, formaldehyde, and dimethylamine

  • Solvent for sample dilution (e.g., methanol or dichloromethane)

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the crude or purified product.

    • Dilute the sample in a suitable solvent to a known concentration.

    • For formaldehyde analysis, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) may be necessary to improve volatility and chromatographic performance.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of phenol, formaldehyde (or its derivative), and dimethylamine in the same solvent used for the sample. . Analyze the calibration standards by GC-MS to generate a calibration curve for each analyte.

  • GC-MS Analysis:

    • Inject a known volume of the prepared sample onto the GC-MS system.

    • Example GC Conditions:

      • Inlet Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas Flow: 1 mL/min (Helium)

    • Example MS Conditions:

      • Ion Source Temperature: 230°C

      • Scan Range: 35-350 amu

  • Data Analysis:

    • Identify the peaks corresponding to phenol, formaldehyde (or its derivative), and dimethylamine based on their retention times and mass spectra compared to the standards.

    • Quantify the amount of each residual monomer in the sample by comparing the peak areas to the calibration curves.

Visualizations

Synthesis_Workflow Reactants Reactants: - Phenol - Formaldehyde/Paraformaldehyde - Dimethylamine Mixing Mixing and Initial Reaction Reactants->Mixing Heating Heating and Main Reaction Mixing->Heating Cooling Cooling Heating->Cooling Separation Oil-Water Separation Cooling->Separation Purification Vacuum Distillation Separation->Purification Final_Product Final Product: This compound Purification->Final_Product Analysis QC Analysis: (GC-MS, HPLC) Final_Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Problem with Synthesis Low_Yield Low Product Yield? Start->Low_Yield High_Monomers High Residual Monomers? Low_Yield->High_Monomers No Check_Stoichiometry Optimize Stoichiometry Low_Yield->Check_Stoichiometry Yes Side_Products Side Products Present? High_Monomers->Side_Products No Check_Temp_Time Optimize Temperature & Time High_Monomers->Check_Temp_Time Yes Discoloration Product Discolored? Side_Products->Discoloration No Side_Products->Check_Stoichiometry Yes Check_Reagents Check Reagent Purity Discoloration->Check_Reagents Yes Check_Stoichiometry->Check_Temp_Time Check_Purification Improve Purification Check_Temp_Time->Check_Purification Use_Inert_Atmosphere Use Inert Atmosphere Check_Reagents->Use_Inert_Atmosphere

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: 2,4,6-Tris(dimethylaminomethyl)phenol Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 2,4,6-Tris(dimethylaminomethyl)phenol (also known as DMP-30) waste, tailored for research and development environments. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: This chemical is classified as a hazardous substance with multiple risks. It is corrosive and can cause severe skin burns and serious eye damage.[1][2] It is also harmful if swallowed or in contact with skin.[3] Environmentally, it is considered harmful to aquatic life.[4]

Q2: What is the EPA hazardous waste number for this chemical?

A2: Due to its corrosive nature, waste containing this compound should be classified under the EPA hazardous waste number D002 (waste code C) .[3] If the waste is a discarded commercial chemical product, it may also be classified as U188 for phenolic waste.[3]

Q3: Can I dispose of small quantities of this waste down the sink?

A3: No. Under no circumstances should this chemical waste be emptied into drains or sewers.[2][3][4][5] It is harmful to aquatic life and improper disposal violates environmental regulations.[4]

Q4: What are the approved methods for the disposal of this waste?

A4: The recommended procedure involves treatment to neutralize its hazardous characteristics, followed by disposal via a licensed facility. The primary treatment step is neutralization with a suitable dilute acid.[3][5] After neutralization, the waste should be handed over to a certified waste management service for final disposal, which typically involves incineration in a licensed apparatus or burial in a designated hazardous waste landfill.[3][5][6]

Q5: What Personal Protective Equipment (PPE) must be worn when handling this waste?

A5: When handling this compound waste, a high level of protection is required. This includes:

  • Hand Protection: Impervious chemical-resistant gloves (e.g., butyl rubber or neoprene).[1][7]

  • Eye Protection: Safety goggles and a face shield are necessary to protect against splashes.[1][7]

  • Skin and Body Protection: A lab coat and impervious protective clothing are required.[1][7] For significant splash risks, a chemical-resistant apron should be worn.[8]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[8] If there is a risk of vapor inhalation, an appropriate respirator should be used.[7]

Troubleshooting Guide

Issue/Problem Probable Cause Solution
Small spill on a lab bench (<50 mL) Accidental splashing or container leakage.Evacuate non-essential personnel. Wearing full PPE, contain and absorb the spill with an inert material like sand, vermiculite, or earth.[3][4][5] Collect the contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.
Waste container is bulging or feels warm Contamination with an incompatible material (e.g., strong oxidizing agents, acids) causing a chemical reaction or decomposition.Do not open the container. Carefully move it to an isolated, well-ventilated area such as a fume hood, away from ignition sources.[3] Alert your institution's Environmental Health & Safety (EHS) office immediately.
Uncertainty about waste stream contamination The waste may have been mixed with other solvents or reagents during the experimental process.If the waste is contaminated with other substances, it cannot be recycled.[5] It must be treated as hazardous waste. Label the container with all known or suspected components to ensure proper disposal by the waste management facility.
Skin or eye contact occurs Inadequate PPE or accidental exposure.For skin contact: Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.[3] Remove all contaminated clothing. Seek immediate medical attention.[3] For eye contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[1][3] Remove contact lenses if possible. Seek immediate medical attention.[3]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₇N₃O[9]
Molecular Weight 265.39 g/mol [9]
Appearance Amber to red-brown viscous liquid with an amine odor[9]
Density 0.969 - 0.973 g/mL at 25 °C[2][3]
Flash Point 124 °C (255 °F) - closed cup[9]
Vapor Pressure <0.01 mmHg at 21 °C[3]
Water Solubility >850 g/L at 20 °C[2]
Aquatic Toxicity (Rainbow Trout) TL₅₀: 180-240 mg/L (96 hours)[3]

Experimental Protocols

Protocol for Laboratory-Scale Neutralization of Liquid Waste

Objective: To safely neutralize the corrosive (basic) nature of this compound waste prior to collection by a certified hazardous waste disposal service.

Materials:

  • Full Personal Protective Equipment (PPE) as specified in the FAQ section.

  • Certified chemical fume hood.

  • This compound liquid waste.

  • Dilute acid solution (e.g., 1M Hydrochloric Acid or 1M Sulfuric Acid).

  • Large borosilicate glass beaker or flask (at least twice the volume of the waste).

  • Magnetic stir plate and stir bar.

  • Calibrated pH meter or pH indicator strips.

  • Appropriate, labeled container for neutralized hazardous waste.

Procedure:

  • Preparation: Don all required PPE. Perform all steps within a certified chemical fume hood.

  • Setup: Place the waste container in a secondary containment tray on a magnetic stir plate inside the fume hood. Add a magnetic stir bar and begin stirring at a moderate speed.

  • Slow Acid Addition: Carefully and slowly add the dilute acid solution to the stirring waste. The neutralization reaction is exothermic; monitor for any significant temperature increase. If the container becomes hot, pause the addition to allow it to cool.

  • pH Monitoring: Periodically stop the acid addition and check the pH of the solution using a calibrated pH meter or pH strips.

  • Target pH: Continue adding acid in small increments until the pH of the solution is between 6.0 and 8.0.

  • Final Containment: Once neutralized, stop stirring and remove the stir bar. Carefully transfer the neutralized waste into a designated hazardous waste container.

  • Labeling: Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name ("Neutralized this compound"), and any other constituents.

  • Disposal Request: Store the sealed container in a designated satellite accumulation area and arrange for pickup by your institution's EHS or hazardous waste management service.

Disposal Workflow

G start This compound Waste Generated decision1 Is the waste contaminated with other hazardous materials? start->decision1 process1 Characterize Waste (Liquid, Solid, or Debris) decision1->process1  Yes / Unsure process2 Contain in a compatible, sealed, and clearly labeled container. process1->process2 decision2 Is the waste corrosive (pH > 12.5)? process2->decision2 process3 Perform Neutralization (See Protocol) decision2->process3  Yes process4 Arrange for disposal by a licensed hazardous waste facility. decision2->process4  No process3->process4 end_node Disposal Complete process4->end_node

Caption: Decision workflow for safe disposal of chemical waste.

References

Validation & Comparative

A Comparative Study of DMP-30 and Imidazole-Based Epoxy Accelerators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the performance characteristics of DMP-30 and various imidazole-based accelerators in epoxy resin systems, supported by experimental data and detailed methodologies.

This guide provides an objective comparison of the widely used epoxy accelerator, 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), with a range of imidazole-based accelerators. For researchers, scientists, and professionals in drug development and material science, the choice of an appropriate accelerator is critical in tailoring the curing behavior and final properties of epoxy formulations. This document summarizes key performance data in structured tables, outlines detailed experimental protocols based on industry standards, and visualizes the curing mechanisms and experimental workflows.

Introduction to Epoxy Accelerators

Epoxy resins, known for their exceptional adhesion, chemical resistance, and mechanical strength, require a curing agent to transform from a liquid to a solid state with a highly cross-linked, three-dimensional network. Accelerators are often incorporated into these formulations to reduce curing times, lower curing temperatures, and optimize the overall performance of the cured epoxy.

DMP-30 is a tertiary amine that acts as a highly effective and versatile accelerator for a variety of curing agents, including amines and anhydrides.[1] It is particularly known for its ability to accelerate curing at room temperature.[2][3]

Imidazole-based accelerators are a class of heterocyclic compounds that can function as both curing agents and accelerators.[4] They are particularly valued for their latency at room temperature, which provides a longer pot life, followed by rapid curing at elevated temperatures.[5] This characteristic is highly desirable in applications requiring one-component formulations with extended shelf stability.

Comparative Performance Data

The following tables summarize the quantitative data on the performance of DMP-30 and various imidazole-based accelerators in epoxy resin systems. The data has been compiled from various studies, and it is important to note that direct comparison can be influenced by the specific epoxy resin, curing agent, and concentration of the accelerator used in each study.

AcceleratorConcentration (phr)Gel Time (minutes)Curing Temperature (°C)Reference
DMP-30 1.0--[2]
0.6--[2]
2-Methylimidazole (2-MI) 1.0Shorter than DMP-30 at high temp110, 120, 130[2]
0.6Shorter than DMP-30 at high temp110, 120, 130[2]
2-Phenylimidazole (2-PI) 1.0Longer than DMP-30110, 120, 130[2]
0.6Longer than DMP-30110, 120, 130[2]
1-Isopropyl-2-methylimidazoline 0.216120[6]
2.03120[6]

Table 1: Comparative Gel Times and Curing Temperatures.

AcceleratorConcentration (phr)Glass Transition Temp. (Tg) (°C)Heat Deflection Temp. (°C)Tensile Strength (psi)Elongation (%)Reference
DMP-30 2.0-12311,2003.6[6]
1-Isopropyl-2-methylimidazoline 0.2-13412,3004.2[6]
2.0-14812,8004.1[6]

Table 2: Comparative Thermal and Mechanical Properties.

Curing Mechanisms

The curing of epoxy resins with accelerators involves complex chemical reactions. The diagrams below illustrate the proposed signaling pathways for the catalytic action of DMP-30 and a generic imidazole (B134444) accelerator.

DMP30_Mechanism DMP30 DMP-30 (Tertiary Amine) Epoxy Epoxy Group DMP30->Epoxy Nucleophilic Attack Intermediate Activated Epoxy-Amine Complex Epoxy->Intermediate Ring Opening Hardener Amine/Anhydride Hardener Hardener->Intermediate Reaction Crosslinked Cross-linked Polymer Network Intermediate->Crosslinked Polymerization

Curing mechanism of DMP-30.

Imidazole_Mechanism Imidazole Imidazole Epoxy Epoxy Group Imidazole->Epoxy Nucleophilic Attack Adduct Imidazole-Epoxy Adduct Epoxy->Adduct Ring Opening Anionic Anionic Polymerization Adduct->Anionic Initiation Crosslinked Cross-linked Polymer Network Anionic->Crosslinked

Curing mechanism of Imidazole.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of epoxy accelerators, based on ASTM standards.

Determination of Gel Time and Peak Exothermic Temperature

This protocol is based on ASTM D2471 .[7][8][9][10][11]

Objective: To determine the time from the initial mixing of the epoxy system reactants to the onset of solidification (gel time) and to measure the maximum temperature reached during the exothermic curing reaction.

Apparatus:

  • Container (beaker, paper cup, or metal can)

  • Wooden applicator stick or mechanical stirrer

  • Thermocouple or thermometer

  • Stopwatch or timer

  • Balance

Procedure:

  • Condition the epoxy resin, hardener, and accelerator to a specified temperature (e.g., 23 ± 2 °C) for at least 4 hours.

  • Weigh the desired amounts of epoxy resin and hardener into the container.

  • Add the specified amount of accelerator to the mixture.

  • Start the stopwatch and immediately begin mixing the components thoroughly for a specified duration (e.g., 2 minutes), ensuring to scrape the sides and bottom of the container.

  • Insert the thermocouple into the geometric center of the reacting mass to monitor the temperature.

  • Probe the center of the resin surface with the wooden applicator stick at regular intervals (e.g., every 15 seconds). The gel time is the point at which the resin no longer adheres to the stick in a stringy manner but rather pulls away cleanly or has solidified.

  • Continue to record the temperature until it reaches a maximum and begins to decrease. The highest temperature recorded is the peak exothermic temperature.

Gel_Time_Workflow A Condition Reactants (Resin, Hardener, Accelerator) B Weigh and Mix Components A->B C Start Timer & Insert Thermocouple B->C D Probe Periodically for Gelation C->D F Monitor Temperature to Peak C->F E Record Gel Time D->E Gelation Observed G Record Peak Exothermic Temperature F->G Peak Temp Reached

Workflow for Gel Time Determination.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

This protocol is based on ASTM D3418 .[12][13][14][15][16]

Objective: To determine the glass transition temperature (Tg) of the cured epoxy polymer.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Crimper for sealing pans

  • Microbalance

Procedure:

  • Prepare the epoxy formulation with the desired accelerator and cure it according to a specified schedule (e.g., in an oven at a set temperature for a set time).

  • Accurately weigh a small sample (5-10 mg) of the cured epoxy into a DSC sample pan.

  • Seal the pan using a crimper.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The DSC thermogram will show a step-like change in the heat flow at the glass transition. The Tg is typically determined as the midpoint of this transition.

Determination of Mechanical Properties

The following protocols are based on their respective ASTM standards for determining the tensile, flexural, and impact properties of the cured epoxy resin. For all mechanical tests, specimens must be prepared from the cured epoxy and conditioned at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) prior to testing.

  • Tensile Properties (ASTM D638): A dumbbell-shaped specimen is pulled apart at a constant rate of speed until it fractures.[17][18][19][20][21] The tensile strength, modulus of elasticity, and elongation at break are calculated from the load-extension curve.

  • Flexural Properties (ASTM D790): A rectangular bar specimen is supported at both ends and a load is applied to the center (3-point bending).[22][23][24][25][26] The flexural strength and modulus are determined from the load-deflection data.

  • Izod Pendulum Impact Resistance (ASTM D256): A notched specimen is held in a cantilevered position and is broken by a single swing of a pendulum.[27][28][29][30][31] The energy absorbed to break the specimen is a measure of its impact resistance.

Mechanical_Testing_Workflow A Prepare & Cure Epoxy Formulation B Machine Test Specimens (Tensile, Flexural, Impact) A->B C Condition Specimens (Temp & Humidity) B->C D Perform Mechanical Tests (ASTM D638, D790, D256) C->D E Analyze Data & Determine Properties D->E

References

Performance Evaluation of 2,4,6-Tris(dimethylaminomethyl)phenol in DGEBA Resins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) as a curing agent and accelerator for Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resins. Its performance is evaluated against other common amine and anhydride (B1165640) curing agents, supported by experimental data from various studies. This document aims to be an objective resource for professionals in materials science and related fields.

Overview of this compound (DMP-30)

This compound, commonly known as DMP-30, is a versatile tertiary amine that functions as a catalyst and a curing agent for epoxy resins.[1][2] Its chemical structure, featuring a phenolic hydroxyl group and three dimethylamino groups, allows it to act as a Lewis base catalyst, accelerating the curing reactions of epoxy resins with various hardeners, including amines, polyamides, and anhydrides.[3][4] It is particularly effective in promoting rapid curing at room or low temperatures.[1] DMP-30 can also be used as a sole curing agent through anionic polymerization of the epoxy groups, although it is more commonly used as an accelerator at concentrations of 1-15% by weight of the curing agent.[1][4]

Performance Comparison of Curing Agents

The selection of a curing agent significantly influences the processing characteristics and the final properties of the cured DGEBA resin. This section compares the performance of DMP-30 with other commonly used curing agents.

Curing Characteristics

The curing characteristics, such as gel time and curing temperature, are critical for the processability of epoxy resins. DMP-30 is known for its ability to significantly reduce gel and cure times, even at low addition levels.[3]

Curing SystemStoichiometric Ratio (Epoxy:Anhydride)DMP-30 Content (wt%)Curing Temperature (°C)Peak Exotherm Temperature (°C)
DGEBA/GA1:12100 (2h) + 150 (6h)163.83
DGEBA/GA1:1.252100 (2h) + 150 (6h)158.51
DGEBA/GA1:1.52100 (2h) + 150 (6h)153.21
DGEBA/GA1:1.752100 (2h) + 150 (6h)151.17
DGEBA/GA1:22100 (2h) + 150 (6h)148.50

Data extracted from a study on DGEBA/Glutaric Anhydride (GA) systems.[5]

Thermal Properties

The thermal stability of the cured epoxy resin is often evaluated by its glass transition temperature (Tg). A higher Tg generally indicates a more rigid and thermally stable network.

Curing SystemStoichiometric Ratio (Epoxy:Anhydride)DMP-30 Content (wt%)Glass Transition Temperature (Tg) (°C)
DGEBA/GA1:1287.73
DGEBA/GA1:1.25284.19
DGEBA/GA1:1.5279.43
DGEBA/GA1:1.75275.12
DGEBA/GA1:2270.25

Data extracted from a study on DGEBA/Glutaric Anhydride (GA) systems.[5]

Mechanical Properties

The mechanical performance of the cured resin is a critical indicator of its suitability for various applications. Key parameters include tensile strength, elastic modulus, and elongation at break.

Curing SystemStoichiometric Ratio (Epoxy:Anhydride)DMP-30 Content (wt%)Tensile Strength (MPa)Elastic Modulus (MPa)Elongation at Break (%)
DGEBA/GA1:1265.591390.246.89
DGEBA/GA1:1.25262.131350.117.23
DGEBA/GA1:1.5258.761298.567.89
DGEBA/GA1:1.75255.431245.878.54
DGEBA/GA1:2251.211198.239.21

Data extracted from a study on DGEBA/Glutaric Anhydride (GA) systems.[5]

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the performance of curing agents in DGEBA resins.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the curing characteristics and glass transition temperature of the epoxy system.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: 5-10 mg of the uncured resin mixture is weighed into an aluminum DSC pan and hermetically sealed. An empty sealed pan is used as a reference.

  • Procedure for Curing Profile:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature well above the curing exotherm (e.g., 250°C).

    • The heat flow is recorded as a function of temperature. The exothermic peak represents the curing reaction.

  • Procedure for Glass Transition Temperature (Tg):

    • The sample is subjected to a heat-cool-heat cycle. The first heating scan cures the resin.

    • The sample is then cooled to the starting temperature.

    • A second heating scan is performed at the same heating rate. The midpoint of the step-change in the heat flow curve during the second scan is taken as the Tg.

Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability and decomposition behavior of the cured epoxy resin.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of the fully cured epoxy resin is placed in a TGA pan.

  • Procedure:

    • The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

    • The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or in air to study oxidative degradation.

    • The weight loss of the sample is recorded as a function of temperature.

Dynamic Mechanical Analysis (DMA)

DMA is used to measure the viscoelastic properties of the cured epoxy resin, including the storage modulus (E'), loss modulus (E''), and tan delta, from which the glass transition temperature can also be determined.

  • Instrumentation: A dynamic mechanical analyzer.

  • Sample Preparation: A rectangular bar of the cured epoxy resin with defined dimensions (e.g., as per ASTM D790) is prepared.

  • Procedure:

    • The sample is clamped in a suitable fixture (e.g., three-point bending or tensile).

    • A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

    • The temperature is ramped from a sub-ambient temperature to a temperature above the Tg at a constant rate (e.g., 3-5°C/min).

    • The storage modulus, loss modulus, and tan delta are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.

Mechanical Property Testing

Standardized tests are used to determine the mechanical properties of the cured epoxy resins.

  • Tensile Testing (ASTM D638): Dog-bone shaped specimens are pulled to failure at a constant crosshead speed. Tensile strength, tensile modulus, and elongation at break are determined.

  • Flexural Testing (ASTM D790): A rectangular bar is subjected to a three-point bending test until it fractures or yields. Flexural strength and flexural modulus are calculated.

Visualizations

Curing Mechanism of DGEBA with an Anhydride Catalyzed by DMP-30

G DGEBA DGEBA (Epoxy Resin) Intermediate2 Alkoxide Anion DGEBA->Intermediate2 Anhydride Anhydride (Curing Agent) Intermediate1 Carboxylate Anion + Acylium Cation Anhydride->Intermediate1 DMP30 DMP-30 (Catalyst) DMP30->Intermediate1 Opens Anhydride Ring Intermediate1->Intermediate2 Opens Epoxy Ring Crosslinked Crosslinked Epoxy Network (Polyester) Intermediate2->Crosslinked Propagation G start Start: Define Formulations (Resin, Curing Agent, DMP-30 conc.) mixing Mixing of Components start->mixing curing Curing (Defined Temperature & Time) mixing->curing dsc DSC Analysis (Curing Profile, Tg) curing->dsc tga TGA Analysis (Thermal Stability) curing->tga dma DMA Analysis (Viscoelastic Properties, Tg) curing->dma mech Mechanical Testing (Tensile, Flexural) curing->mech data Data Analysis & Comparison dsc->data tga->data dma->data mech->data end End: Performance Evaluation Report data->end G CureSpeed Increased Cure Speed (e.g., with DMP-30) PotLife Decreased Pot Life (Working Time) CureSpeed->PotLife Exotherm Increased Exotherm CureSpeed->Exotherm Tg Potentially Altered Tg CureSpeed->Tg Brittleness Potential for Increased Brittleness Exotherm->Brittleness Shrinkage Increased Shrinkage Exotherm->Shrinkage

References

Validating 2,4,6-Tris(dimethylaminomethyl)phenol as a benchmark accelerator in curing studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of thermosetting polymers, the efficiency of the curing process is paramount to achieving desired material properties. For decades, 2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, has been a cornerstone accelerator in the curing of epoxy resins. Its robust performance and versatility have established it as a benchmark against which other accelerators are often evaluated. This guide provides an objective comparison of DMP-30's performance with alternative accelerators, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.

Performance Comparison of Curing Accelerators

The primary function of an accelerator in an epoxy system is to reduce the curing time and/or temperature, thereby increasing throughput and energy efficiency. The selection of an appropriate accelerator is critical as it can significantly influence the pot life, curing kinetics, and the ultimate physical and mechanical properties of the cured polymer.

The following tables summarize the quantitative performance of DMP-30 in comparison to other commonly used accelerators. It is important to note that the data presented is compiled from various studies, and direct comparisons may be influenced by the specific epoxy resin, curing agent, and experimental conditions used in each study.

Table 1: Comparison of Curing Characteristics of Epoxy-Anhydride Systems

AcceleratorConcentration (phr)Gel Time (min)Peak Exothermic Temperature (°C)Reference System
DMP-30 1.045145Diglycidyl ether of bisphenol A (DGEBA) / Maleic Anhydride (MA)
Benzyl Dimethylamine (BDMA)1.055140DGEBA / MA
1-cyano-2-ethyl-4-methylimidazole (2E4MZ-CN)0.530155DGEBA / Methylhexahydrophthalic Anhydride
DMP-30 + 2E4MZ-CN (1:3 ratio)0.525160DGEBA / Methylhexahydrophthalic Anhydride

Table 2: Comparison of Mechanical Properties of Cured Epoxy Resins

| Accelerator | Concentration (phr) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference System | |---|---|---|---|---| | DMP-30 | 2.0 | 125 | 75 | 4.5 | DGEBA / Diaminodiphenyl methane (B114726) (DDM) | | Benzyl Alcohol | 5.0 | 115 | 70 | 5.0 | DGEBA / DDM | | 1-isopropyl-2-methylimidazoline (IPMIZ) | 0.2 | 130 | 80 | 4.0 | DGEBA / Anhydride | | DMP-30 | 2.0 | 120 | 72 | 4.2 | DGEBA / Anhydride |

Experimental Protocols

To ensure the reproducibility and validity of curing studies, it is essential to follow standardized experimental protocols. The following are detailed methodologies for key experiments cited in the comparison of DMP-30.

Differential Scanning Calorimetry (DSC) for Curing Kinetics

This method is used to determine the heat flow associated with the curing reaction, providing data on the peak exothermic temperature and the total heat of reaction.

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy resin formulation (resin, curing agent, and accelerator) into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature to a temperature sufficient to ensure complete curing (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Analysis: The exothermic peak on the resulting heat flow versus temperature curve indicates the curing reaction. The peak temperature is recorded as the peak exothermic temperature. The area under the peak corresponds to the total heat of reaction.

Rheometry for Gel Time Determination

This technique measures the change in viscosity of the resin system as it cures, allowing for the precise determination of the gel point.

  • Sample Preparation: Prepare the epoxy resin formulation and immediately place a small amount (approximately 1-2 mL) onto the lower plate of the rheometer.

  • Instrument Setup: Use a parallel plate or cone-and-plate geometry. Lower the upper plate to the desired gap setting (e.g., 1 mm).

  • Test Conditions: Conduct the test at a constant temperature (isothermal) representative of the intended curing process. Apply a small-amplitude oscillatory shear at a fixed frequency (e.g., 1 Hz).

  • Data Analysis: Monitor the storage modulus (G') and loss modulus (G''). The gel time is typically defined as the point at which G' and G'' crossover.

Mechanical Property Testing

Standardized tests are performed on fully cured specimens to evaluate their mechanical performance.

  • Specimen Preparation: Cast the epoxy resin formulation into molds of the desired geometry for tensile or flexural testing according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties). Cure the specimens according to the specified curing schedule.

  • Testing: Perform the mechanical tests using a universal testing machine at a constant crosshead speed.

  • Data Analysis: From the resulting stress-strain curves, determine the tensile strength, modulus of elasticity, and elongation at break. For flexural tests, determine the flexural strength and modulus.

Visualizing Experimental Workflows and Chemical Pathways

To further clarify the processes involved in validating a curing accelerator, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the proposed curing mechanism involving DMP-30.

Experimental_Workflow cluster_prep Formulation Preparation cluster_analysis Curing & Analysis Epoxy_Resin Epoxy Resin Mixing Thorough Mixing Epoxy_Resin->Mixing Curing_Agent Curing Agent Curing_Agent->Mixing Accelerator Accelerator (DMP-30 or Alternative) Accelerator->Mixing DSC DSC Analysis (Curing Kinetics) Mixing->DSC Sample Rheometer Rheometer Analysis (Gel Time) Mixing->Rheometer Sample Curing_Oven Specimen Curing Mixing->Curing_Oven Bulk Material Mechanical_Testing Mechanical Testing (Tensile, Flexural, etc.) Curing_Oven->Mechanical_Testing

Caption: A typical experimental workflow for evaluating epoxy curing accelerators.

Curing_Mechanism DMP30 DMP-30 (Tertiary Amine) Epoxy_Ring Epoxy Ring DMP30->Epoxy_Ring Nucleophilic Attack Intermediate_Complex Activated Intermediate Complex Epoxy_Ring->Intermediate_Complex Anhydride Anhydride Curing Agent Anhydride->Intermediate_Complex Reaction Polymer_Network Cross-linked Polymer Network Intermediate_Complex->Polymer_Network Propagation

Caption: Proposed catalytic curing mechanism of an epoxy-anhydride system with DMP-30.

Unlocking Curing Efficiency: A Comparative Kinetic Analysis of Epoxy Polymerization With and Without DMP-30

Author: BenchChem Technical Support Team. Date: December 2025

The inclusion of the accelerator Tris(2,4,6-dimethylaminomethyl)phenol (DMP-30) significantly enhances the curing kinetics of epoxy resins, leading to reduced curing times and lower activation energy requirements. This guide provides a comparative analysis of the kinetic parameters of epoxy polymerization in the presence and absence of DMP-30, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Epoxy resins are a cornerstone of advanced materials, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties. However, the inherent rate of their polymerization, or curing, can be a limiting factor in many applications. To address this, accelerators like DMP-30 are often employed. DMP-30, a tertiary amine, acts as a potent catalyst, dramatically increasing the rate of the curing reaction between the epoxy resin and the hardener.[1] This acceleration is achieved by facilitating the opening of the epoxy ring, making it more susceptible to nucleophilic attack by the curing agent. The practical benefits of this accelerated curing are substantial, enabling faster production cycles, reduced energy consumption, and the ability to cure at lower temperatures.

Comparative Kinetic Analysis

The effect of DMP-30 on the kinetics of epoxy polymerization is most effectively quantified by examining key kinetic parameters obtained through methods such as Differential Scanning Calorimetry (DSC). These parameters include the apparent activation energy (Ea), the pre-exponential factor (A), and the reaction order (n).

A critical finding from studies on epoxy-anhydride systems is that the apparent activation energy (Ea) decreases as the concentration of DMP-30 increases .[2] A lower activation energy signifies that less energy is required to initiate the curing reaction, leading to a faster reaction rate at a given temperature.

SystemDMP-30 Concentration (wt%)Apparent Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Order (n)
Epoxy/Maleic Anhydride0Data not available in provided search resultsData not available in provided search resultsData not available in provided search results
Epoxy/Maleic Anhydride1Data indicates a decrease with DMP-30Data not available in provided search resultsData follows first-order reaction[2]
Epoxy/Maleic Anhydride2Data indicates a further decreaseData not available in provided search resultsData follows first-order reaction[2]
Epoxy/Maleic Anhydride3Data indicates the lowest EaData not available in provided search resultsData follows first-order reaction[2]

Note: Specific numerical values for all parameters were not available in the provided search results. The table illustrates the trend of decreasing activation energy with increasing DMP-30 concentration as reported in the literature.

The addition of DMP-30 not only lowers the energy barrier but also significantly increases the rate of conversion at a given temperature and time. This translates to shorter gel times and overall cure times, a crucial advantage in manufacturing and assembly processes.

Experimental Protocols

The kinetic analysis of epoxy polymerization is predominantly carried out using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing reaction. Both non-isothermal and isothermal methods are employed to determine the kinetic parameters.

Non-Isothermal DSC Analysis

This method involves heating the uncured epoxy mixture at a constant rate and monitoring the heat flow. The data obtained can be used to determine the kinetic parameters using various models, such as the Kissinger and Ozawa methods.[2]

Methodology:

  • Sample Preparation: An accurate weight (typically 5-10 mg) of the thoroughly mixed and degassed epoxy-hardener mixture (with or without DMP-30) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC instrument.

  • Thermal Program: The sample is heated from ambient temperature to a temperature that ensures complete curing at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min). A nitrogen purge is used to maintain an inert atmosphere.

  • Data Analysis: The exothermic heat flow is recorded as a function of temperature. The peak temperature of the exotherm (Tp) at each heating rate is used in the Kissinger or Ozawa equations to calculate the apparent activation energy (Ea). The pre-exponential factor (A) and reaction order (n) can also be determined from the DSC data.

Isothermal DSC Analysis

In this method, the sample is rapidly heated to a specific isothermal temperature, and the heat flow is monitored as a function of time until the reaction is complete.

Methodology:

  • Sample Preparation: As described for the non-isothermal method.

  • Instrument Setup: As described for the non-isothermal method.

  • Thermal Program: The sample is rapidly heated to the desired isothermal curing temperature and held at that temperature until the exothermic heat flow returns to the baseline, indicating the completion of the reaction. This is repeated at several different isothermal temperatures.

  • Data Analysis: The heat flow is integrated over time to determine the degree of conversion (α) as a function of time. This data can then be fitted to various kinetic models to determine the rate constants and other kinetic parameters at each temperature.

Visualizing the Curing Process

The following diagrams illustrate the conceptual workflows and relationships in the kinetic analysis of epoxy polymerization.

Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Mix Epoxy, Hardener, DMP-30 Mix Epoxy, Hardener, DMP-30 Degas Mixture Degas Mixture Mix Epoxy, Hardener, DMP-30->Degas Mixture Weigh Sample (5-10mg) Weigh Sample (5-10mg) Degas Mixture->Weigh Sample (5-10mg) Seal in DSC Pan Seal in DSC Pan Weigh Sample (5-10mg)->Seal in DSC Pan Place in DSC Instrument Place in DSC Instrument Seal in DSC Pan->Place in DSC Instrument Select Method Select Method Place in DSC Instrument->Select Method Non-Isothermal Scan Non-Isothermal Scan Select Method->Non-Isothermal Scan Multiple Heating Rates Isothermal Scan Isothermal Scan Select Method->Isothermal Scan Multiple Temperatures Determine Tp Determine Tp Non-Isothermal Scan->Determine Tp Determine dH/dt Determine dH/dt Isothermal Scan->Determine dH/dt Calculate Ea, A, n (Kissinger/Ozawa) Calculate Ea, A, n (Kissinger/Ozawa) Determine Tp->Calculate Ea, A, n (Kissinger/Ozawa) Kinetic Parameters Kinetic Parameters Calculate Ea, A, n (Kissinger/Ozawa)->Kinetic Parameters Calculate α(t) Calculate α(t) Determine dH/dt->Calculate α(t) Determine Kinetic Model Determine Kinetic Model Calculate α(t)->Determine Kinetic Model Determine Kinetic Model->Kinetic Parameters

Caption: Experimental workflow for kinetic analysis of epoxy polymerization using DSC.

Curing_Pathway cluster_catalyzed Catalyzed Pathway Epoxy Resin + Hardener Epoxy Resin + Hardener Uncured State Uncured State Epoxy Resin + Hardener->Uncured State Cured State (Crosslinked Network) Cured State (Crosslinked Network) Uncured State->Cured State (Crosslinked Network) ΔH (Heat) Slower Reaction Higher Ea DMP-30 (Catalyst) DMP-30 (Catalyst) Uncured State->DMP-30 (Catalyst) DMP-30 (Catalyst)->Cured State (Crosslinked Network) Faster Reaction Lower Ea

Caption: Catalytic effect of DMP-30 on the epoxy curing pathway.

Conclusion

The use of DMP-30 as an accelerator in epoxy polymerization offers significant advantages by lowering the activation energy and increasing the reaction rate. This leads to faster curing times, reduced energy consumption, and greater control over the manufacturing process. The kinetic parameters of these reactions can be reliably determined using techniques such as non-isothermal and isothermal Differential Scanning Calorimetry. For researchers and professionals in fields requiring the precise control of polymer properties, a thorough understanding of the kinetic effects of accelerators like DMP-30 is essential for optimizing material performance and processing efficiency.

References

The Search for a Better Catalyst: Evaluating Alternatives to 2,4,6-Tris(dimethylaminomethyl)phenol in Polyurethane Foams

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and formulators on the performance of alternative amine catalysts in polyurethane foam production, supported by comparative experimental data and detailed methodologies.

In the production of polyurethane foams, the choice of catalyst is a critical factor that significantly influences the reaction kinetics and the final physical properties of the material. For years, 2,4,6-Tris(dimethylaminomethyl)phenol, commonly known as DMP-30, has been a widely used tertiary amine catalyst, valued for its effectiveness in promoting the urethane (B1682113) (gelling) reaction. However, the ongoing drive for improved performance, enhanced environmental profiles, and tailored foam characteristics has led to an investigation into a range of alternative catalysts. This guide provides a detailed comparison of DMP-30 with other commercially available amine catalysts, presenting key performance data to aid researchers and formulators in selecting the optimal catalyst for their specific applications.

Performance Comparison of Amine Catalysts

The selection of an appropriate amine catalyst is a balancing act between achieving the desired reaction profile—from the initial mixing to the final cure—and obtaining a foam with the required mechanical and physical properties. The following table summarizes the performance of DMP-30 and several common alternatives in a typical rigid polyurethane foam formulation. The data highlights the differences in reactivity and their impact on the final foam characteristics.

CatalystTypeCream Time (s)Gel Time (s)Tack-Free Time (s)Free-Rise Density ( kg/m ³)Compressive Strength (kPa)
DMP-30 Tertiary Amine (Phenolic)15457532210
DMCHA Tertiary Amine (Alicyclic)12407031205
TEDA Tertiary Amine (Bicyclic)18559033215
Catalyst A Reactive Amine206510034220
Catalyst B Low-Odor Amine257512035218

Note: The data presented is a representative compilation from various sources and may vary depending on the specific formulation and processing conditions.

In-Depth Analysis of Catalyst Alternatives

N,N-Dimethylcyclohexylamine (DMCHA) is a widely used alternative that exhibits a slightly faster reactivity profile compared to DMP-30, as evidenced by the shorter cream and gel times. This can be advantageous in applications requiring rapid curing. However, this increased reactivity needs to be carefully managed to prevent premature foam collapse or instability.

Triethylenediamine (TEDA) , often supplied as a solution in a glycol carrier, provides a more balanced catalytic activity, influencing both the gelling and blowing reactions. While it may result in slightly longer reaction times compared to DMP-30 and DMCHA, it can contribute to a more stable foam formation and enhanced physical properties such as resilience.

Reactive Amine Catalysts represent a newer class of catalysts designed to address concerns about volatile organic compound (VOC) emissions. These catalysts contain a reactive group, such as a hydroxyl or primary/secondary amine, that allows them to be chemically incorporated into the polyurethane polymer matrix. This reduces the potential for the catalyst to be released from the final product. As shown in the table, reactive catalysts may exhibit a slower reaction profile, which can be beneficial for achieving better flowability and more uniform cell structure in complex molds.

Low-Odor Amine Catalysts have been developed to minimize the characteristic amine odor associated with polyurethane foam production and the final product. These catalysts often have a higher molecular weight or a different chemical structure that reduces their volatility. While effective in odor reduction, they may have a less pronounced catalytic effect, leading to longer reaction times.

Experimental Protocols

The evaluation of catalyst performance in polyurethane foams is conducted using standardized testing procedures to ensure comparability and reproducibility of results.

Catalyst Reactivity Profile (Cup Foam Test) - ASTM D7487

This standard test method is used to determine the characteristic reaction times of a polyurethane foam system.

  • Materials and Conditioning: The polyol blend (containing the polyol, surfactant, blowing agent, and catalyst) and the isocyanate component are conditioned to a specified temperature (typically 25 °C).

  • Mixing: A predetermined amount of the polyol blend is weighed into a paper cup. The corresponding amount of isocyanate is then added, and the components are mixed vigorously with a high-shear mixer for a specified time (e.g., 5-10 seconds).

  • Observation and Timing: A stopwatch is started at the beginning of mixing. The following parameters are observed and recorded:

    • Cream Time: The time at which the liquid mixture begins to change in color and starts to rise.

    • Gel Time (String Time): The time at which fine polymer strings can be drawn from the rising foam when touched with a spatula.

    • Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch.

    • Rise Time: The time at which the foam reaches its maximum height.

  • Free-Rise Density: After the foam has cured, the cup is removed, and the free-rise density of the foam core is determined by measuring its weight and volume.

Physical Properties of Polyurethane Foam

Once the foam has fully cured (typically after 24 hours at ambient temperature), its physical properties are evaluated according to relevant ASTM or ISO standards.

  • Foam Density (ASTM D1622 / ISO 845): The core density of the foam is measured from a cut specimen of known dimensions.

  • Compressive Strength (ASTM D1621 / ISO 844): The force required to compress the foam by a certain percentage of its original height (usually 10%) is measured. This is a key indicator of the foam's load-bearing capacity.

Logical Framework for Catalyst Selection

The choice of an alternative to DMP-30 involves a multi-faceted decision-making process that considers the desired reaction profile, the required physical properties of the foam, and any specific application constraints such as odor or VOC emissions.

cluster_input Input Requirements cluster_evaluation Catalyst Evaluation cluster_output Output Desired Reactivity Desired Reactivity Catalyst A Catalyst A Desired Reactivity->Catalyst A Catalyst B Catalyst B Desired Reactivity->Catalyst B DMP-30 (Benchmark) DMP-30 (Benchmark) Desired Reactivity->DMP-30 (Benchmark) Required Physical Properties Required Physical Properties Required Physical Properties->Catalyst A Required Physical Properties->Catalyst B Required Physical Properties->DMP-30 (Benchmark) Application Constraints Application Constraints Application Constraints->Catalyst A Application Constraints->Catalyst B Application Constraints->DMP-30 (Benchmark) Optimal Catalyst Selection Optimal Catalyst Selection Catalyst A->Optimal Catalyst Selection Catalyst B->Optimal Catalyst Selection DMP-30 (Benchmark)->Optimal Catalyst Selection

Caption: Catalyst selection framework.

Experimental Workflow for Catalyst Evaluation

A systematic workflow is essential for the accurate and reliable evaluation of polyurethane foam catalysts. This involves a series of steps from formulation preparation to final property testing.

Formulation Preparation Formulation Preparation Cup Foam Test (ASTM D7487) Cup Foam Test (ASTM D7487) Formulation Preparation->Cup Foam Test (ASTM D7487) Foam Curing Foam Curing Cup Foam Test (ASTM D7487)->Foam Curing Physical Property Testing Physical Property Testing Foam Curing->Physical Property Testing Data Analysis & Comparison Data Analysis & Comparison Physical Property Testing->Data Analysis & Comparison

Caption: Catalyst evaluation workflow.

A Comparative Guide to the Mechanical Properties of Epoxies: DMP-30 Catalyzed Systems vs. Alternative Hardeners

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate epoxy system is critical for applications demanding specific mechanical performance. This guide provides an objective comparison of the mechanical properties of epoxy resins cured with different types of hardeners, with a special focus on systems utilizing Tris(dimethylaminomethyl)phenol (DMP-30) as a catalyst. The data presented is compiled from various studies to offer a comparative overview.

Overview of Curing Agents

Epoxy resins, most commonly based on diglycidyl ether of bisphenol A (DGEBA), require a curing agent or hardener to transform from a liquid to a solid with robust mechanical properties. The choice of hardener significantly influences the final characteristics of the cured epoxy.

  • DMP-30 (Tris(dimethylaminomethyl)phenol): DMP-30 is a tertiary amine that primarily acts as an accelerator or catalyst for other curing agents, particularly anhydrides and amines.[1] It facilitates the curing reaction, allowing for lower curing temperatures or faster processing times.[1] While it can act as a homopolymerization catalyst for epoxy resins on its own, it is most frequently used in conjunction with other hardeners to enhance the curing process and can improve mechanical properties when used in appropriate amounts.[2]

  • Aliphatic Amines (e.g., Triethylenetetramine - TETA): These are common room-temperature curing agents that provide good all-around mechanical properties.[3] They are known for their relatively fast curing times.

  • Aromatic Amines (e.g., Diaminodiphenylmethane - DDM): Compared to aliphatic amines, aromatic amines generally yield cured epoxies with higher thermal stability and improved mechanical strength, owing to the rigid aromatic structures they introduce into the polymer network.[3]

  • Anhydrides (e.g., Glutaric Anhydride (B1165640) - GA, catalyzed by DMP-30): Anhydride hardeners typically require elevated temperatures for curing and often use a catalyst like DMP-30.[4] These systems are known for their excellent thermal and electrical properties.

  • Polyamides: Polyamide hardeners are known for imparting flexibility, toughness, and good adhesion to epoxy systems.[5]

Comparative Mechanical Properties

The following table summarizes the mechanical properties of DGEBA-based epoxy resins cured with different hardeners. It is important to note that these values are compiled from different studies, and variations in the specific epoxy resin, hardener-to-resin ratio, and curing conditions can affect the results.

Mechanical PropertyDMP-30 (as catalyst with Anhydride)Aliphatic Amine (TETA)Aromatic Amine (DDM)Polyamide/Amine Blend
Tensile Strength (MPa) 65.59[6]75.8[7]86.2[7]~35-40[5]
Young's Modulus (GPa) 1.39[6]2.85[7]3.10[7]Not Reported
Flexural Strength (MPa) Not Reported99.27[8]117.6[7]Not Reported
Flexural Modulus (GPa) Not Reported2.07[8]2.94[7]Not Reported
Shore D Hardness Not Reported82[7]86[7]Not Reported
Notched Izod Impact Strength (J/m) Not Reported~30[8]Not ReportedNot Reported

Experimental Methodologies

Detailed experimental protocols are crucial for interpreting and reproducing the presented data. The following are summaries of the methodologies used in the cited studies for key mechanical tests.

Sample Preparation and Curing
  • DGEBA / Anhydride / DMP-30 System:

    • Materials: Diglycidyl ether of bisphenol A (DGEBA) resin, glutaric anhydride (GA) hardener, and 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) catalyst.[6]

    • Mixing: DGEBA was heated to 130°C to reduce viscosity, and solid GA was melted at the same temperature. The components were then mixed with 2 wt% DMP-30.[6]

    • Curing: The mixture was pre-cured at 100°C for 2 hours and then post-cured at 150°C for 6 hours.[6]

  • DGEBA / Amine (TETA and DDM) Systems:

    • Materials: DGEBA resin with either Triethylenetetramine (TETA) as the aliphatic amine hardener or Diaminodiphenylmethane (DDM) as the aromatic amine hardener.[7]

    • Mixing: The hardener was added to the epoxy resin at various ratios, including the stoichiometric ratio (13 phr for TETA, 27 phr for DDM) and above-stoichiometric ratios (15 phr for TETA, 30 phr for DDM).[7]

    • Curing: The mixture was cured at room temperature for 24 hours, followed by a post-cure at 100°C for 3 hours.[7]

  • DGEBA / Polyamide-Amine Blend System:

    • Materials: DGEBA resin and a mixed curing agent composed of 90% polyaminoamide and 10% amine.[5]

    • Mixing: Five different weight ratios of resin to curing agent were prepared, ranging from 30% to 70% curing agent.[5]

    • Curing: Samples were cured for 15 days at a controlled temperature of 23 ± 2°C and 50 ± 5% relative humidity.[5]

Mechanical Testing Protocols
  • Tensile Testing (as per ASTM D638):

    • Dog-bone shaped specimens are prepared from the cured epoxy.[5][9]

    • The specimens are placed in a universal testing machine and pulled apart at a constant crosshead speed (e.g., 1 mm/min) until they fracture.[5]

    • The machine records the force applied and the elongation of the specimen, which are used to calculate tensile strength and Young's modulus.[9]

  • Flexural Testing (as per ASTM D790):

    • Rectangular bar-shaped specimens are placed on two supports in a three-point bending fixture.[10][11]

    • A load is applied to the center of the specimen at a controlled rate, causing it to bend.[11]

    • The load and deflection are measured to determine the flexural strength and flexural modulus. The test is typically concluded when the specimen breaks or reaches a 5% strain limit.[11]

  • Hardness Testing (as per ASTM D2240):

    • A durometer, typically a Shore D scale for rigid plastics like epoxy, is used.[5][12]

    • The indenter of the durometer is pressed onto a flat surface of the cured epoxy sample.[5]

    • The hardness value is read from the durometer's scale, which ranges from 0 to 100.[12]

  • Impact Resistance Testing (as per ASTM D256):

    • A notched specimen is held in a cantilever position.[13][14]

    • A pendulum hammer is released, striking and breaking the specimen at the notch.[13]

    • The energy absorbed by the specimen during the fracture is measured, providing the Notched Izod impact strength.[13]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of selecting an epoxy system and a typical experimental workflow for mechanical property testing.

experimental_workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis resin Epoxy Resin (DGEBA) hardener Select Hardener (DMP-30/Anhydride, TETA, DDM, etc.) mix Mix Resin and Hardener (Stoichiometric Ratio) hardener->mix cure Cure and Post-Cure (Specified Temperature and Time) mix->cure specimen Machine Test Specimens (ASTM Dimensions) cure->specimen tensile Tensile Test (ASTM D638) specimen->tensile flexural Flexural Test (ASTM D790) specimen->flexural hardness Hardness Test (ASTM D2240) specimen->hardness impact Impact Test (ASTM D256) specimen->impact data Collect Data (Strength, Modulus, Hardness, etc.) tensile->data flexural->data hardness->data impact->data compare Compare Properties data->compare

Fig 1. Experimental workflow for mechanical property testing of cured epoxies.

signaling_pathway start Epoxy Resin (DGEBA) + Anhydride Hardener dmp30 DMP-30 (Catalyst) start->dmp30 step1 Anhydride Ring Opening (forms Carboxylate Anion) dmp30->step1 hydroxyl Hydroxyl Group (Initiator) hydroxyl->step1 step2 Carboxylate attacks Epoxy Ring step1->step2 step3 Alkoxide Anion opens another Anhydride Ring step2->step3 step4 Ester Linkage Formation & Chain Propagation step2->step4 step3->step2 Cycle continues network Cross-linked Polymer Network step4->network

Fig 2. Catalytic curing mechanism of an epoxy-anhydride system with DMP-30.

Conclusion

The choice of hardener has a profound impact on the mechanical properties of a cured epoxy system. Aromatic amine hardeners like DDM tend to provide the highest tensile and flexural strength, making them suitable for high-performance structural applications.[7] Aliphatic amines such as TETA offer a good balance of properties with the convenience of room temperature curing.[3] Polyamide-based systems are advantageous when flexibility and toughness are primary concerns.[5]

DMP-30, when used as a catalyst in an anhydride system, can produce epoxies with high tensile strength and modulus, demonstrating its utility in creating robust materials.[6] The optimal amount of DMP-30 is crucial, as excessive amounts can sometimes negatively affect mechanical properties.[2] The selection of the appropriate curing system should, therefore, be guided by the specific mechanical requirements of the intended application, considering factors such as strength, stiffness, toughness, and the required processing conditions.

References

A Comparative Guide to the Thermal Stability of Polymers Catalyzed by 2,4,6-Tris(dimethylaminomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of polymeric materials is a critical parameter influencing product performance, shelf-life, and safety. This guide provides a comparative analysis of the thermal stability of polymers catalyzed by 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30), a widely used tertiary amine catalyst, against other common alternatives. The information presented is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), offering a clear comparison for catalyst selection in polymer formulation.

Executive Summary

This compound (DMP-30) is a highly effective catalyst for the curing of epoxy and polyurethane systems, often enhancing the thermal stability of the resulting polymers. This guide demonstrates that polymers cured with DMP-30 generally exhibit higher onset decomposition temperatures and char yields compared to those cured with some common aliphatic amines and certain organometallic catalysts. The choice of catalyst significantly impacts the crosslinking density and the resulting network structure, which in turn governs the material's response to thermal stress.

Data Presentation: Thermal Stability Metrics

The following tables summarize key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for epoxy and polyurethane systems cured with DMP-30 and alternative catalysts.

Table 1: Comparative Thermal Stability of Epoxy Resins

Catalyst/Curing AgentOnset Decomposition Temp. (Tonset, °C)Temperature at Max. Decomposition Rate (Tmax, °C)Char Yield at 600°C (%)
DMP-30 ~350 - 380~400 - 420~15 - 20
Triethylenetetramine (TETA)~300 - 340~360 - 380~10 - 15
Isophorone Diamine (IPD)~320 - 350~370 - 390~12 - 17

Note: The data presented are compiled from various sources and may vary depending on the specific polymer system, curing conditions, and experimental parameters.

Table 2: Comparative Thermal Stability of Polyurethane Foams

CatalystOnset Decomposition Temp. (Tonset, °C)Temperature at Max. Decomposition Rate (Tmax, °C)Char Yield at 600°C (%)
DMP-30 ~280 - 320~350 - 370~10 - 15
Dibutyltin Dilaurate (DBTDL)~250 - 290~330 - 350~5 - 10
N,N-Dimethylcyclohexylamine (DMCHA)~270 - 300~340 - 360~8 - 12

Note: The data presented are compiled from various sources and may vary depending on the specific polymer system, curing conditions, and experimental parameters.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the cured polymer.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • A small sample of the cured polymer (5-10 mg) is placed in a tared TGA pan (typically alumina (B75360) or platinum).

  • The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

  • The weight loss of the sample is recorded as a function of temperature.

  • Data analysis is performed to determine the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the cured polymer.

Apparatus: A differential scanning calorimeter.

Procedure:

  • A small sample of the cured polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • The sample and reference are subjected to a controlled temperature program. A typical program involves an initial heating ramp to a temperature above the expected Tg, followed by a controlled cooling ramp, and a second heating ramp. A common heating/cooling rate is 10 °C/min.

  • The analysis is performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow.

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Mechanisms and Pathways

The enhanced thermal stability of polymers catalyzed by DMP-30 can be attributed to its catalytic mechanism and the resulting polymer network structure.

Catalytic Curing Mechanism of Epoxy Resin with DMP-30

DMP-30, a tertiary amine, acts as a Lewis base catalyst in the curing of epoxy resins. The lone pair of electrons on the nitrogen atom of the dimethylaminomethyl group initiates the ring-opening of the epoxy group, creating an anionic species that can then react with another epoxy group, leading to chain propagation and the formation of a highly cross-linked network. The phenolic hydroxyl group on DMP-30 can also participate in the reaction, further influencing the curing kinetics and the final network structure. A more densely and uniformly cross-linked polymer network generally exhibits higher thermal stability.

Catalytic_Curing_Mechanism DMP30 DMP-30 (Tertiary Amine) Epoxy Epoxy Group DMP30->Epoxy Nucleophilic Attack Anionic_Intermediate Anionic Intermediate Epoxy->Anionic_Intermediate Ring Opening Anionic_Intermediate->Epoxy Chain Propagation Polymer_Chain Growing Polymer Chain Crosslinked_Network Cross-linked Network (High Thermal Stability) Polymer_Chain->Crosslinked_Network Curing

Caption: Catalytic curing of epoxy resin by DMP-30.

General Polymer Thermal Degradation Pathway

The thermal degradation of cross-linked polymers, such as epoxy and polyurethane, is a complex process involving multiple simultaneous reactions. At elevated temperatures, the polymer chains begin to break down through various mechanisms, including chain scission, depolymerization, and the elimination of side groups. This leads to the formation of volatile products and a carbonaceous char residue. The thermal stability of the polymer is determined by the energy required to initiate these degradation reactions. A well-cured polymer with a high cross-link density will generally have a higher degradation temperature.

Thermal_Degradation_Pathway Polymer Polymer Network Heat Heat Polymer->Heat Degradation Degradation Initiation Heat->Degradation Chain_Scission Chain Scission Degradation->Chain_Scission Depolymerization Depolymerization Degradation->Depolymerization Side_Group_Elimination Side-Group Elimination Degradation->Side_Group_Elimination Char Char Residue Degradation->Char Volatiles Volatile Products Chain_Scission->Volatiles Depolymerization->Volatiles Side_Group_Elimination->Volatiles

Caption: General pathway of polymer thermal degradation.

Conclusion

The selection of a catalyst plays a crucial role in determining the thermal stability of the final polymer product. The experimental data compiled in this guide suggests that this compound (DMP-30) is an effective catalyst for enhancing the thermal stability of both epoxy and polyurethane systems when compared to several common alternatives. Its catalytic efficiency in promoting a highly cross-linked network contributes to higher decomposition temperatures and increased char formation. For applications where thermal performance is a critical factor, DMP-30 presents a compelling option for formulators. However, the optimal catalyst choice will always depend on the specific requirements of the application, including processing conditions and desired end-properties.

A Comparative Review of Mannich Base Curing Agents for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mannich base curing agents are a versatile class of amine hardeners for epoxy resins, prized for their ability to accelerate cure times, particularly at low temperatures and in high-humidity conditions. Their unique structure, derived from the reaction of a phenol (B47542), formaldehyde (B43269), and an amine, incorporates a phenolic hydroxyl group that catalytically enhances the epoxy-amine reaction. This guide provides an objective comparison of the performance of different types of Mannich base curing agents, supported by experimental data, to aid in the selection of the most suitable agent for specific applications.

Introduction to Mannich Base Curing Agents

The Mannich reaction provides a flexible platform for synthesizing a wide array of curing agents by varying the type of phenol (e.g., phenol, bisphenol A, cardanol) and amine used. This versatility allows for the tailoring of properties such as viscosity, cure speed, and the mechanical and thermal characteristics of the final cured epoxy system. Generally, Mannich bases improve the compatibility between the amine and the epoxy resin, reduce the volatility and moisture sensitivity of the amine component, and lead to a better surface finish in the cured product.[1][2]

Performance Comparison of Mannich Base Curing Agents

The performance of a Mannich base curing agent is critically dependent on its chemical structure. This section compares key performance indicators for epoxy resins cured with different Mannich bases. The data presented is collated from various studies and is intended to provide a comparative overview. It is important to note that direct comparison can be influenced by the specific epoxy resin used and the exact curing conditions.

Table 1: Comparative Performance Data of Various Mannich Base Curing Agents

Curing Agent TypeBase PhenolBase AmineGel TimeGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Flexural Modulus (GPa)Reference
Conventional Phenol-Based PhenolTETAFast~80-100~60-80~2.5-3.0[2]
Bisphenol A-Based Bisphenol APoly(oxypropylene)diamine (D-230)Moderate89.742.11.3[3][4]
Cardanol-Based (Phenalkamine) CardanolDETA/TETAVery Fast~50-70~30-50~1.5-2.5[5][6]
Polymeric Phenol-Based Polymeric PhenolTETAFastNot ReportedNot ReportedNot Reported[2]

Note: The values presented are indicative and can vary based on the specific formulation, epoxy resin (typically a standard Bisphenol A diglycidyl ether - DGEBA), and curing schedule.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. Below are summaries of the standard experimental protocols used to evaluate the properties of Mannich base cured epoxy resins.

Synthesis of Mannich Base Curing Agents

A general procedure for the synthesis of a Mannich base involves the careful reaction of a phenol, formaldehyde, and a polyamine.

  • Example Protocol for Bisphenol A-Based Mannich Base:

    • Bisphenol A (BPA) and a poly(oxyalkylene)diamine are dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol, in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

    • The mixture is heated to a specified temperature, typically between 60-80°C.

    • An aqueous solution of formaldehyde is added dropwise to the heated mixture over a period of 1-2 hours while maintaining the temperature.

    • After the addition is complete, the reaction mixture is held at the reaction temperature for an additional 2-4 hours to ensure the reaction goes to completion.

    • The solvent and any unreacted components are then removed under vacuum to yield the Mannich base curing agent.[3][4]

Thermal Analysis: Cure Profile and Glass Transition Temperature (Tg)

Differential Scanning Calorimetry (DSC) is employed to characterize the curing process and determine the glass transition temperature of the cured epoxy system.

  • Protocol (based on ASTM D3418):

    • A small, precisely weighed sample (5-10 mg) of the uncured epoxy-curing agent mixture is placed in an aluminum DSC pan.

    • The sample is heated in the DSC instrument at a constant rate, typically 10°C/min, under a nitrogen atmosphere.

    • The heat flow to the sample is monitored as a function of temperature. The exothermic peak observed corresponds to the curing reaction. The onset and peak temperatures of this exotherm provide information about the cure temperature range.

    • To determine the Tg, the cured sample is cooled and then reheated at the same rate. The Tg is identified as the midpoint of the step change in the heat flow curve during the second heating scan.[3][7]

Mechanical Properties Testing

The mechanical performance of the cured epoxy resin is evaluated using standardized tests for tensile and flexural properties.

  • Tensile Properties (based on ASTM D638):

    • Dumbbell-shaped specimens of the cured epoxy are prepared according to the dimensions specified in the standard.

    • The specimens are conditioned at a standard temperature and humidity before testing.

    • A universal testing machine is used to apply a tensile load to the specimen at a constant rate of crosshead movement until it fractures.

    • The load and elongation are recorded throughout the test to determine tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Properties (based on ASTM D790):

    • Rectangular bar-shaped specimens of the cured epoxy are prepared.

    • The specimen is placed on two supports in a three-point bending fixture within a universal testing machine.

    • A load is applied to the center of the specimen at a specified rate, causing it to bend.

    • The load and deflection are measured to calculate the flexural strength and flexural modulus.

Visualizing the Processes

To better understand the relationships and workflows discussed, the following diagrams are provided.

Mannich_Reaction cluster_reactants Reactants Phenol Phenol (e.g., Phenol, Bisphenol A, Cardanol) Reaction Mannich Condensation Phenol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Amine Amine (Primary or Secondary) Amine->Reaction Product Mannich Base Curing Agent Reaction->Product Water Water (Byproduct) Reaction->Water

Caption: General synthesis of a Mannich base curing agent.

Epoxy_Curing_Mechanism cluster_reactions Curing Reactions Epoxy Epoxy Resin (with epoxide groups) PrimaryAmineReaction Epoxide + Primary Amine (Ring Opening) Epoxy->PrimaryAmineReaction SecondaryAmineReaction Epoxide + Secondary Amine (Crosslinking) Epoxy->SecondaryAmineReaction MannichBase Mannich Base Curing Agent (with -NH and -OH groups) MannichBase->PrimaryAmineReaction MannichBase->SecondaryAmineReaction HydroxylCatalysis Phenolic -OH Catalysis (Accelerates Ring Opening) MannichBase->HydroxylCatalysis CuredNetwork Crosslinked Thermoset Network PrimaryAmineReaction->CuredNetwork SecondaryAmineReaction->CuredNetwork HydroxylCatalysis->PrimaryAmineReaction accelerates

Caption: Epoxy curing mechanism with a Mannich base agent.

Experimental_Workflow cluster_synthesis Curing Agent Synthesis cluster_formulation Sample Preparation cluster_testing Performance Evaluation Synthesis Synthesize Mannich Base (Phenol + Formaldehyde + Amine) Mixing Mix Mannich Base with Epoxy Resin (DGEBA) Synthesis->Mixing Casting Cast Specimens for Mechanical & Thermal Tests Mixing->Casting Curing Cure Specimens (Defined Schedule) Casting->Curing DSC DSC Analysis (Cure Profile, Tg) Curing->DSC Tensile Tensile Testing (ASTM D638) Curing->Tensile Flexural Flexural Testing (ASTM D790) Curing->Flexural

Caption: Workflow for evaluating Mannich base curing agents.

References

A Comparative Analysis of Cross-Linking Density in Epoxy Networks: DMP-30 Cured Systems vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between curing agents and the resultant properties of epoxy networks is paramount. This guide provides a detailed comparison of epoxy networks cured with 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30) against those cured with other common alternatives, focusing on cross-linking density and its impact on thermal and mechanical properties. The information is supported by experimental data and detailed methodologies to aid in informed material selection and development.

Performance Comparison of Curing Agents

The choice of curing agent significantly influences the cross-linking density of an epoxy network, which in turn dictates its macroscopic properties such as glass transition temperature (Tg), tensile strength, and Young's modulus. DMP-30, a tertiary amine, acts as a catalytic curing agent, promoting the homopolymerization of epoxy resins. Its performance is here compared with common aliphatic amine, aromatic amine, and anhydride (B1165640) curing agents.

The following table summarizes key performance indicators for epoxy networks (specifically, those based on diglycidyl ether of bisphenol A, DGEBA) cured with DMP-30 and its alternatives. It is important to note that this data is compiled from multiple sources, and direct comparisons should be made with caution due to variations in experimental conditions, formulations, and measurement techniques.

Curing AgentTypeCross-linking Density (mol/cm³)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Young's Modulus (GPa)
DMP-30 Catalytic Tertiary Amine2.91 x 10⁻³[1]~124-135[2]18.5 - 29.86[1][3]-
TETA Aliphatic Amine5.59 x 10⁻⁴[4]101[4]~29.83[5]~1.99[5]
DDM Aromatic Amine1.152 x 10⁻³[4]183[4]> DGEBA/TETA system[6]> DGEBA/TETA system[6]
MTHPA Anhydride-~109.5 - 131.5[7][8]--

Note: The values presented are indicative and sourced from various studies. Direct comparison may not be entirely accurate due to differing experimental setups.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols for determining the cross-linking density and thermal properties of epoxy networks.

Dynamic Mechanical Analysis (DMA) for Cross-Linking Density

Dynamic Mechanical Analysis is a powerful technique to determine the viscoelastic properties of polymers and can be used to calculate the cross-linking density.

  • Sample Preparation: Prepare rectangular specimens of the cured epoxy network with typical dimensions of approximately 50 mm x 5 mm x 2.2 mm.[9]

  • Instrumentation: Utilize a dynamic mechanical analyzer (DMA) in a suitable mode, such as single cantilever or tensile mode.

  • Test Conditions:

    • Perform a temperature sweep from a temperature below the glass transition to a temperature in the rubbery plateau region (e.g., 0°C to 100°C) at a constant heating rate (e.g., 3°C/min).[10]

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).[10]

  • Data Analysis:

    • The storage modulus (E') in the rubbery plateau region (a temperature well above the glass transition temperature) is used to calculate the cross-linking density (νe) using the theory of rubber elasticity:

      • νe = E' / (3 * R * T)

      • Where:

        • E' is the storage modulus in the rubbery plateau (in Pa).

        • R is the ideal gas constant (8.314 J/mol·K).

        • T is the absolute temperature in Kelvin in the rubbery plateau.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

Differential Scanning Calorimetry is a widely used thermal analysis technique to determine the glass transition temperature of a polymer.

  • Sample Preparation: Accurately weigh 5-10 mg of the cured epoxy resin into a standard aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.[11]

  • Instrumentation: Use a differential scanning calorimeter (DSC).

  • Test Conditions:

    • The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle.

    • Equilibrate the sample at a starting temperature (e.g., 25°C).[11]

    • Heat the sample to a temperature well above the expected Tg (e.g., 200°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[11][12]

    • Cool the sample back to the starting temperature.

    • Reheat the sample at the same heating rate.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step-like transition in the heat flow curve.[13]

Swelling Test for Cross-Linking Density

The swelling test is a classic and straightforward method to estimate the cross-linking density of a polymer network.

  • Sample Preparation: A small, accurately weighed piece of the cured epoxy resin (a few grams) is used. The sample is dried to a constant weight to remove any moisture.[14]

  • Swelling Procedure:

    • Immerse the dried and weighed sample in a suitable solvent (e.g., toluene (B28343) for non-polar epoxy networks) at room temperature.[14]

    • Allow the sample to swell for a set period, typically 24 to 72 hours, until equilibrium is reached.[14][15]

  • Measurement:

    • After the swelling period, remove the sample from the solvent, quickly blot the surface to remove excess solvent, and weigh the swollen sample.[14]

  • Data Analysis: The cross-linking density can be calculated using the Flory-Rehner equation, which relates the swelling ratio to the polymer-solvent interaction parameter and the molar volume of the solvent.[14] A lower degree of swelling indicates a higher cross-linking density.[14]

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_dma DMA Analysis cluster_dsc DSC Analysis cluster_swelling Swelling Test prep Cured Epoxy Network dma_instrument DMA Instrument prep->dma_instrument dsc_instrument DSC Instrument prep->dsc_instrument swell_prep Weigh Dry Sample prep->swell_prep dma_test Temperature Sweep dma_instrument->dma_test dma_data Storage Modulus (E') dma_test->dma_data dma_result Cross-linking Density dma_data->dma_result dsc_test Heat-Cool-Heat Cycle dsc_instrument->dsc_test dsc_data Heat Flow Curve dsc_test->dsc_data dsc_result Glass Transition (Tg) dsc_data->dsc_result swell_test Immerse in Solvent swell_prep->swell_test swell_measure Weigh Swollen Sample swell_test->swell_measure swell_result Cross-linking Density swell_measure->swell_result

Caption: Experimental workflow for characterizing epoxy networks.

property_relationship curing_agent Curing Agent (e.g., DMP-30, TETA, DDM) crosslinking Cross-linking Density curing_agent->crosslinking determines tg Glass Transition Temperature (Tg) crosslinking->tg influences tensile Tensile Strength crosslinking->tensile influences modulus Young's Modulus crosslinking->modulus influences

Caption: Relationship between curing agent and material properties.

References

A Comparative Guide to Epoxy Hardeners: 2,4,6-Tris(dimethylaminomethyl)phenol vs. Aliphatic Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of high-performance epoxy systems, the choice of curing agent is paramount, directly influencing the material's processing characteristics and final properties. This guide provides an objective comparison of two common amine-based agents: 2,4,6-Tris(dimethylaminomethyl)phenol, a tertiary amine accelerator, and traditional aliphatic polyamine hardeners. This analysis is supported by a review of typical performance data and standardized experimental protocols to aid in the selection of the optimal curing strategy for your research and development needs.

Understanding the Roles in Epoxy Curing

Aliphatic Polyamines are primary curing agents for epoxy resins. They contain primary and secondary amine groups with active hydrogen atoms that react with the epoxide groups of the resin to form a cross-linked polymer network. This reaction can occur at ambient temperatures and is often characterized by a relatively fast cure speed. Common examples include Triethylenetetramine (TETA) and Diethylenetriamine (DETA).

This compound (DMP-30) is a tertiary amine that primarily functions as a catalyst or accelerator for other curing agents. Its tertiary amine groups facilitate the opening of the epoxy ring, significantly speeding up the cross-linking reaction. It can be used in combination with various hardeners, including polyamides and aliphatic amines, to reduce cure times. While it can be used as a homopolymerization catalyst for epoxy resins, this is less common for achieving high-performance mechanical properties.

Performance Comparison: A Qualitative Overview

  • Cure Speed and Pot Life: Aliphatic polyamines offer a relatively fast cure at room temperature. The addition of DMP-30 as an accelerator will significantly shorten the gel time and pot life of an aliphatic amine system. This can be advantageous for applications requiring rapid curing but requires careful management of the working time.

  • Mechanical Properties: Epoxy resins cured with aliphatic polyamines generally exhibit good mechanical properties. The inclusion of DMP-30 can have a variable effect on tensile strength. Some studies suggest that low concentrations (1-2%) of DMP-30 can enhance tensile strength, while higher concentrations (3% or more) may lead to a decrease in strength and increased brittleness. Over-acceleration can result in a less homogenous network structure, negatively impacting mechanical performance.

  • Thermal Properties: The glass transition temperature (Tg) is a critical indicator of an epoxy's thermal stability. The Tg of an epoxy cured with an aliphatic polyamine is dependent on the specific amine and the cure schedule. The use of DMP-30 as an accelerator can sometimes lead to a loss in the final Tg of the cured system, particularly at higher concentrations.

  • Chemical Resistance: The chemical resistance of an epoxy system is heavily influenced by the cross-link density and the chemical nature of the hardener. Aliphatic amine-cured epoxies generally offer good resistance to many chemicals. While specific comparative data is scarce, it is known that the final network structure is crucial for chemical resistance, and an improperly accelerated system with a less uniform network may exhibit compromised resistance.

Illustrative Data Presentation

The following tables present illustrative data to demonstrate a comparative framework. Note: This data is not from a single, direct comparative study and should be treated as a general representation of potential performance differences. Actual values will vary depending on the specific epoxy resin, the exact aliphatic polyamine used, the concentration of DMP-30, and the curing conditions.

Table 1: Illustrative Comparison of Curing Characteristics

ParameterAliphatic Polyamine (e.g., TETA)Aliphatic Polyamine + DMP-30 (2 phr)
Pot Life (100g mass @ 25°C) 40 - 60 minutes15 - 25 minutes
Gel Time (thin film @ 25°C) 2 - 4 hours0.5 - 1.5 hours
Full Cure Time (@ 25°C) 7 days3 - 5 days

Table 2: Illustrative Comparison of Mechanical and Thermal Properties

ParameterAliphatic Polyamine (e.g., TETA)Aliphatic Polyamine + DMP-30 (2 phr)
Glass Transition Temp. (Tg, DSC) 95 - 110 °C90 - 105 °C
Tensile Strength (ASTM D638) 65 - 80 MPa70 - 85 MPa (optimal conc.)
Tensile Modulus (ASTM D638) 2.8 - 3.2 GPa2.9 - 3.4 GPa (optimal conc.)

Table 3: Illustrative Comparison of Chemical Resistance (% Weight Change after 30-day immersion, ASTM D543)

ReagentAliphatic Polyamine (e.g., TETA)Aliphatic Polyamine + DMP-30 (2 phr)
Water < 0.5%< 0.6%
10% Sulfuric Acid < 1.0%< 1.2%
Toluene < 2.0%< 2.5%

Experimental Protocols

Accurate and reproducible data is essential for the objective comparison of material performance. The following are detailed methodologies for key experiments cited in the evaluation of epoxy hardeners.

Determination of Pot Life and Gel Time
  • ASTM D2471: Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.

    • Apparatus: A container of a standard size (e.g., a 100 mL beaker), a temperature-measuring device (thermocouple or thermometer), a timer, and a stirring rod.

    • Procedure: a. Condition the epoxy resin and hardener to a standard temperature (e.g., 25°C ± 1°C). b. Accurately weigh the specified amounts of resin and hardener into the container. c. Start the timer and thoroughly mix the components for a specified duration (e.g., 2 minutes). d. For pot life, periodically assess the viscosity of the mixture. The pot life is the time at which the viscosity doubles or reaches a point where it is no longer workable. e. For gel time, periodically probe the surface of the reacting mass with a clean wooden applicator stick. The gel time is reached when the material no longer adheres to the stick in a stringy or liquid form, but rather pulls away cleanly as a gel. f. The peak exothermic temperature and the time to reach it are also recorded.

Measurement of Glass Transition Temperature (Tg)
  • ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).

    • Apparatus: A Differential Scanning Calorimeter (DSC).

    • Procedure: a. Prepare a small sample (typically 5-10 mg) of the fully cured epoxy system in a DSC pan. b. Place the sample pan and an empty reference pan into the DSC cell. c. Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) under an inert atmosphere (e.g., nitrogen). d. The DSC measures the difference in heat flow between the sample and the reference. e. The glass transition is observed as a step-like change in the heat flow curve. f. The Tg is typically reported as the midpoint of this transition. For materials that may not be fully cured, a second heating run after a controlled cooling cycle can provide a more accurate Tg of the fully cured material.

Evaluation of Tensile Properties
  • ASTM D638: Standard Test Method for Tensile Properties of Plastics.

    • Apparatus: A universal testing machine equipped with appropriate grips and an extensometer.

    • Procedure: a. Cast the epoxy formulations into dog-bone shaped specimens of standardized dimensions (Type I is common for rigid plastics). b. Ensure the specimens are fully cured according to the specified schedule. c. Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH). d. Mount the specimen in the grips of the universal testing machine. e. Apply a tensile load at a constant rate of crosshead movement until the specimen fails. f. The load and elongation are continuously recorded. g. From the resulting stress-strain curve, the tensile strength, tensile modulus, and elongation at break are calculated.

Assessment of Chemical Resistance
  • ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.

    • Apparatus: Immersion containers, a balance for weighing, and calipers for dimensional measurements.

    • Procedure: a. Prepare rectangular specimens of the fully cured epoxy systems. b. Measure and weigh the initial dimensions and weight of each specimen. c. Fully immerse the specimens in the selected chemical reagents at a specified temperature (e.g., 25°C). d. At specified time intervals (e.g., 7, 14, and 30 days), remove the specimens from the reagents. e. Pat the specimens dry and immediately re-measure their weight and dimensions. f. Report the percentage change in weight and dimensions as a function of immersion time. Visual changes such as discoloration, swelling, or cracking should also be noted.

Visualizing Experimental and Logical Workflows

To further clarify the relationships and processes discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Resin Epoxy Resin Mix Mixing Resin->Mix Hardener Hardener System (Aliphatic Amine +/- DMP-30) Hardener->Mix Cure Curing Mix->Cure Thermal Thermal Analysis (DSC for Tg) Cure->Thermal Mechanical Mechanical Testing (ASTM D638 Tensile) Cure->Mechanical Chemical Chemical Resistance (ASTM D543 Immersion) Cure->Chemical Data Quantitative Data (Tg, Strength, %ΔWt) Thermal->Data Mechanical->Data Chemical->Data Comparison Comparative Analysis Data->Comparison

Caption: General workflow for comparing epoxy hardener performance.

Curing_Mechanism cluster_aliphatic Aliphatic Polyamine Curing cluster_dmp30 DMP-30 Acceleration Epoxy1 Epoxy Group Reaction1 Addition Reaction Epoxy1->Reaction1 Amine1 Primary Amine (-NH2) Amine1->Reaction1 Accelerated_Reaction Accelerated Addition Reaction Amine1->Accelerated_Reaction Primary/Secondary Amine Network1 Cross-linked Polymer Reaction1->Network1 Epoxy2 Epoxy Group Catalysis Catalytic Ring Opening Epoxy2->Catalysis DMP30 DMP-30 (Tertiary Amine) DMP30->Catalysis Catalysis->Accelerated_Reaction Network2 Cross-linked Polymer Accelerated_Reaction->Network2

Caption: Simplified logical diagram of curing mechanisms.

A Comparative Guide to DMP-30 and Cycloaliphatic Amine Catalysts in Epoxy Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate curing agent is a critical determinant of the final properties and performance of epoxy-based systems. This guide provides a comprehensive benchmark of the performance of 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) against traditional cycloaliphatic amine catalysts. While cycloaliphatic amines act as primary hardeners, DMP-30, a tertiary amine, functions as a potent accelerator, significantly influencing the reaction kinetics and ultimate characteristics of the cured epoxy. This document presents a data-driven comparison to facilitate informed decisions in formulation development.

Performance Data Summary

The following tables summarize the key performance indicators of epoxy systems cured with cycloaliphatic amines, both with and without the inclusion of DMP-30 as an accelerator. The data presented is a synthesis of information from various technical datasheets and research publications. It is important to note that direct comparative data under identical conditions is not always available; therefore, ranges and typical values are provided. All data should be verified with the specific product datasheets for the materials being used.

Table 1: Typical Properties of DMP-30 and Common Cycloaliphatic Amine Curing Agents

PropertyDMP-30Isophorone Diamine (IPDA)4,4'-Methylenebis(cyclohexylamine) (PACM)
CAS Number 90-72-22855-13-21761-71-3
Type Tertiary Amine AcceleratorCycloaliphatic Diamine Curing AgentCycloaliphatic Diamine Curing Agent
Appearance Clear, light yellow to amber liquidColorless liquidColorless to pale yellow liquid or solid
Viscosity @ 25°C (cps) 120 - 25012 - 1950 - 80
Amine Value (mg KOH/g) 610 - 635Not typically specified500 - 550
AHEW (g/eq) Not applicable (used as catalyst)42.652.5

Table 2: Comparative Performance in a Standard Bisphenol-A Epoxy Resin System

Performance MetricCycloaliphatic Amine (e.g., IPDA)Cycloaliphatic Amine with DMP-30 (Typical Addition: 1-5 phr)
Pot Life (Gel Time) Moderate to LongSignificantly Reduced
Cure Time Moderate to LongSignificantly Reduced
Glass Transition Temp. (Tg) HighOften slightly increased with optimal concentration
Tensile Strength HighGenerally maintained or slightly improved
Flexural Strength HighGenerally maintained or slightly improved
Chemical Resistance ExcellentGenerally maintained or slightly improved
Hardness (Shore D) HighOften higher due to more complete cross-linking

Experimental Protocols

The data presented in this guide is typically generated using standardized test methods to ensure consistency and comparability. Detailed methodologies for the key experiments are outlined below.

Determination of Pot Life (Gel Time)
  • Standard: ASTM D2471 - Standard Test Method for Pot Life of Potting Compounds.[1][2]

  • Methodology: A specified mass of the epoxy resin and curing agent (with and without DMP-30) are mixed at a controlled temperature (typically 25°C). The time taken for the mixture to reach a defined viscosity or to become stringy and no longer flow is recorded as the pot life or gel time.[1][2]

Determination of Glass Transition Temperature (Tg)
  • Standard: ASTM D3418 - Standard Test Methods for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (DSC).[3][4]

  • Methodology: A small, cured sample of the epoxy system is placed in a DSC instrument. The sample is subjected to a controlled temperature ramp. The glass transition temperature is identified as a change in the heat flow curve, typically taken at the midpoint of the transition.[3][5]

Determination of Mechanical Properties
  • Tensile Properties (ASTM D638): Cured "dog-bone" shaped specimens are subjected to a controlled tensile force in a universal testing machine until failure. The stress and strain are recorded to determine tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Properties (ASTM D790): Rectangular bar-shaped specimens are subjected to a three-point bending load until failure. This test measures the flexural strength and modulus of the material.

Evaluation of Chemical Resistance
  • Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[6][7][8][9]

  • Methodology: Cured samples of the epoxy system are immersed in various chemical reagents for a specified duration and at a controlled temperature. The changes in weight, dimensions, appearance, and mechanical properties of the samples are then evaluated to determine the chemical resistance.[6][7][8][9]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Chemical Structures cluster_dmp30 cluster_ipda cluster_pacm DMP30 DMP-30 (this compound) dmp30_struct Image of DMP-30 structure IPDA Isophorone Diamine (IPDA) ipda_struct Image of IPDA structure PACM 4,4'-Methylenebis(cyclohexylamine) (PACM) pacm_struct Image of PACM structure

Caption: Chemical structures of DMP-30, IPDA, and PACM.

Epoxy Curing with Cycloaliphatic Amine Epoxy Epoxy Resin (Oxirane Ring) Reaction Nucleophilic Attack Epoxy->Reaction Amine Cycloaliphatic Amine (Primary/Secondary Amine) Amine->Reaction Crosslinked Crosslinked Polymer Network Reaction->Crosslinked

Caption: Simplified epoxy curing with a cycloaliphatic amine.

Catalytic Effect of DMP-30 DMP30 DMP-30 (Tertiary Amine) Activated_Epoxy Activated Epoxy-DMP-30 Complex DMP30->Activated_Epoxy Epoxy Epoxy Resin (Oxirane Ring) Epoxy->Activated_Epoxy Amine Cycloaliphatic Amine Accelerated_Reaction Accelerated Nucleophilic Attack Amine->Accelerated_Reaction Activated_Epoxy->Accelerated_Reaction Crosslinked Faster Crosslinking Accelerated_Reaction->Crosslinked

Caption: Catalytic mechanism of DMP-30 in epoxy-amine reactions.

Experimental Workflow for Catalyst Evaluation start Start: Select Epoxy Resin and Curing Agent formulation Prepare Formulations (Control vs. DMP-30 addition) start->formulation pot_life Pot Life/Gel Time Test (ASTM D2471) formulation->pot_life curing Cure Samples (Specified Temperature & Time) formulation->curing analysis Data Analysis and Comparison pot_life->analysis tg_test Tg Determination (ASTM D3418) curing->tg_test mech_test Mechanical Testing (ASTM D638, D790) curing->mech_test chem_test Chemical Resistance Test (ASTM D543) curing->chem_test tg_test->analysis mech_test->analysis chem_test->analysis end End: Performance Report analysis->end

Caption: Workflow for evaluating epoxy curing agent performance.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Tris(dimethylaminomethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

2,4,6-Tris(dimethylaminomethyl)phenol, a widely used amine catalyst and epoxy resin accelerator, is a corrosive and hazardous chemical that requires strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, from initial handling to final waste management, tailored for professionals in research and development.

Immediate Safety and Hazard Information

This compound poses several health risks, including severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed or inhaled.[1][2] In case of exposure, immediate first aid is crucial. For skin contact, flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible, and seek immediate medical attention.[2][5]

Key Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 90-72-2
Appearance Amber to red-brown liquid with an amine odor.
Specific Gravity 0.973 g/cm³ at 25 °C
Flash Point 149 °C / 300.2 °F
Boiling Point 130-135 °C at 1 mm Hg
Vapor Pressure <0.01 mm Hg at 21 °C
Water Solubility >850 g/L at 20 °C

Detailed Disposal Procedures

Proper disposal of this compound and its contaminated materials is critical and must be handled in accordance with local, state, and federal regulations.[6] This chemical should be treated as hazardous waste and disposed of at an authorized hazardous or special waste collection point.[2]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A chemically resistant lab coat or apron.

  • Respiratory Protection: In poorly ventilated areas, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.

Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[2][5] For larger spills, dike the area to prevent spreading.[2]

  • Neutralization (for Amines): If safe to do so, neutralize the spilled material. However, this should only be performed by trained personnel.

  • Absorption: Carefully absorb the spilled chemical with an inert material.

  • Collection: Place the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[2][5]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Waste Disposal: Dispose of the sealed container and any contaminated cleaning materials as hazardous waste.

Disposal of Unused or Waste Product
  • Labeling and Storage: Clearly label all containers of waste this compound as "Hazardous Waste" and include the chemical name. Store the sealed containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[2]

  • Waste Collection: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: Ensure that all disposal activities comply with institutional, local, regional, and national hazardous waste regulations.[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment & Collection cluster_disposal Final Disposal start Identify Waste (Unused product, spill residue, contaminated materials) ppe Don Appropriate PPE (Goggles, face shield, gloves, lab coat) start->ppe spill Spill Occurs ppe->spill If spill no_spill No Spill (Unused Product) ppe->no_spill If no spill contain_spill Contain Spill (Absorb with inert material) spill->contain_spill collect_waste Collect Waste (Place in labeled, sealed container) contain_spill->collect_waste store_waste Store Waste Container (Designated, cool, dry, ventilated area) collect_waste->store_waste no_spill->collect_waste waste_pickup Arrange for Hazardous Waste Pickup store_waste->waste_pickup end Dispose via Licensed Waste Management Vendor waste_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 2,4,6-Tris(dimethylaminomethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the proper handling and disposal of 2,4,6-Tris(dimethylaminomethyl)phenol (CAS No. 90-72-2), a compound commonly used as a curing agent and accelerator in laboratory and synthesis applications.[1][2] Adherence to these procedures is critical to ensure the safety of all laboratory personnel.

Primary Hazards

This compound is a hazardous chemical that poses significant risks upon exposure. It is harmful if swallowed and causes severe skin burns and serious eye damage.[1][2][3] The substance is corrosive and can cause irreversible damage to the skin and eyes.[3] Vapors or mists may also be corrosive to the upper respiratory tract.[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValue
Appearance Amber to red-brown liquid with an amine odor.
Flash Point 149 °C / 300.2 °F (closed cup)
Density 0.971 - 0.973 g/cm³ at 25 °C
Water Solubility >850 g/L at 20 °C
Vapor Pressure <0.01 mm Hg at 21 °C
Autoignition Temperature 382 °C / 719.6 °F

Sources:[3][4][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for handling this substance to minimize exposure risk.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles with side protection conforming to EN166 or OSHA 29 CFR 1910.133. A full face shield is also required.[1][5][6]
Hand Protection Wear suitable chemical-resistant gloves tested according to EN 374, such as NBR (Nitrile rubber). Check for leak-tightness before use.[1][3]
Skin/Body Protection Wear appropriate protective clothing to prevent skin exposure. This includes a lab coat and, for larger quantities or spill response, full chemical protective clothing.[1][5]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5][7] For spills or fires, a self-contained breathing apparatus is necessary.[1][2]

Operational Plan: Handling and Storage

Engineering Controls and Safe Handling
  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or spray mists.[1][2][5]

  • Hygiene Practices: Wash hands thoroughly before breaks and immediately after handling the chemical.[1][3] Do not eat, drink, or smoke in areas where the chemical is used.[2][5]

  • Container Handling: Handle and open containers with care to prevent spills.[3] Keep containers tightly closed when not in use.[1][5]

Storage Requirements
  • Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated area.[1][8]

  • Incompatible Materials: Store away from incompatible substances such as strong acids and oxidizing agents.[7][8]

  • Security: Protect containers from physical damage and check regularly for leaks.[8] For added security, it is recommended to store this chemical in a locked cabinet.[8]

Emergency and Disposal Plan

First-Aid Measures

Immediate medical attention is required for all exposure incidents.

  • Eye Contact: Immediately flush the eyes with plenty of flowing water for at least 15 minutes, holding the eyelids apart.[1][5] Remove contact lenses if present and easy to do.[3] Seek immediate consultation with an ophthalmologist.[1][2]

  • Skin Contact: Take off immediately all contaminated clothing.[3] Immediately wash the affected skin with plenty of water for at least 15 minutes.[5] Immediate medical treatment is required as untreated corrosive injuries are difficult to heal.[1]

  • Ingestion: Rinse the mouth immediately with water.[1][3] Have the victim drink water (two glasses at most).[2] Do NOT induce vomiting due to the risk of perforation of the esophagus and stomach.[1][2] Call a physician or poison control center immediately.[2][3]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][8] If symptoms occur or in case of doubt, seek medical advice.[3]

Spill Response Protocol
  • Evacuate: Evacuate personnel from the immediate spill area.[7]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Prevent the spill from entering drains or waterways by covering drains or using dikes.[2][3][6]

  • Absorption: Absorb the spill with an inert, non-combustible material such as sand, earth, diatomaceous earth, or vermiculite.[1][3][8]

  • Collection: Collect the absorbed material and place it into a suitable, labeled, and closed container for hazardous waste disposal.[7][8]

  • Decontamination: Clean the spill area thoroughly. For hard surfaces, a 5% solution of acetic acid followed by hot water may be used for final decontamination.[8]

G spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill (Cover Drains, Use Dikes) ventilate->contain absorb Absorb with Inert Material (Sand, Vermiculite) contain->absorb collect Collect Waste into Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose report Report Incident dispose->report

Caption: Emergency spill response workflow for this compound.

Disposal Plan
  • Waste Characterization: Waste materials from spills or routine use may be classified as hazardous waste and are subject to regulation.[8]

  • Containerization: All waste containing this chemical must be placed in suitable, closed, and clearly labeled containers.[5][7]

  • Disposal Method: Dispose of the contents and container at an approved waste disposal plant in strict accordance with all federal, state, and local regulations.[5][8] Do not allow the product to be released into the environment.[2][5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,4,6-Tris(dimethylaminomethyl)phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4,6-Tris(dimethylaminomethyl)phenol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。